3-Fluoro-L-tyrosine
Description
This compound is a solid. This compound belongs to the phenylpropanoic acids. These are compounds whose structure contain a benzene ring conjugated to a propanoic acid. This compound targets the protein superoxide dismutase [mn], mitochondrial.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIAUOZUUGXERI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225227 | |
| Record name | 3-Fluorotyrosine, L- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7423-96-3 | |
| Record name | 3-Fluoro-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorotyrosine, L- | |
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| Record name | 3-Fluoro-L-tyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04436 | |
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| Record name | 3-Fluorotyrosine, L- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-hydroxy-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3-FLUOROTYROSINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of 3-Fluoro-L-tyrosine
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of 3-Fluoro-L-tyrosine, a fluorinated analog of the amino acid L-tyrosine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its enzymatic interactions, cellular transport, and metabolic fate.
Introduction
This compound (3-F-Tyr) is a synthetic amino acid derivative that has garnered significant interest in various fields of biomedical research, including neuropharmacology, oncology, and protein engineering.[1] Its structural similarity to L-tyrosine allows it to interact with biological systems that recognize and process the natural amino acid, while the introduction of a fluorine atom at the meta position of the phenyl ring imparts unique biochemical properties. This guide delves into the core mechanisms of action of 3-F-Tyr, focusing on its role as a substrate and inhibitor of key enzymes, its transport into cells, and its incorporation into proteins.
Cellular Uptake and Transport
The primary route for cellular uptake of this compound, particularly in cancer cells, is through the L-type amino acid transporter 1 (LAT1).[2][3] LAT1 is a sodium-independent transporter that is frequently overexpressed in malignant tumors to meet the high demand for essential amino acids required for rapid cell growth and proliferation.[4][5] The affinity of fluorinated tyrosine analogs for LAT1 makes them valuable tools for positron emission tomography (PET) imaging of tumors. While direct kinetic data for this compound is limited, studies on its close analog, 3-Fluoro-L-α-methyl-tyrosine (FAMT), provide significant insights into its transport kinetics.
Data Presentation: LAT1 Transport Kinetics of 3-Fluoro-L-α-methyl-tyrosine (FAMT)
| Parameter | Value | Cell System | Method |
| K | 72.7 ± 11.0 µM | Xenopus oocytes expressing human LAT1 | [¹⁴C]FAMT uptake assay |
| K | 27.5 ± 0.9 µM | S2-LAT1 cells | L-[¹⁴C]leucine efflux assay |
| K | 29.5 µM | S2-LAT1 cells | Inhibition of L-[¹⁴C]leucine uptake |
| IC | 26.9 µM | S2-LAT1 cells | Inhibition of L-[¹⁴C]leucine uptake |
Note: The data presented is for 3-Fluoro-L-α-methyl-tyrosine (FAMT), a close structural analog of this compound. These values are considered indicative of the transport kinetics of this compound.
Experimental Protocols:
A detailed protocol for assessing the transport of radiolabeled amino acid analogs like [¹⁴C]FAMT in Xenopus oocytes expressing human amino acid transporters can be found in the study by Wiriyasermkul et al. (2016). The general steps are as follows:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the human LAT1 transporter and its ancillary subunit 4F2hc.
-
Incubation: Incubate the oocytes for 2-3 days to allow for protein expression.
-
Uptake Assay:
-
Wash the oocytes with a sodium-free uptake buffer.
-
Incubate the oocytes in the uptake buffer containing varying concentrations of the radiolabeled substrate (e.g., [¹⁴C]FAMT) for a defined period (e.g., 15 minutes).
-
Terminate the uptake by washing the oocytes with ice-cold uptake buffer.
-
-
Quantification: Lyse individual oocytes and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the kinetic parameters (K
mand Vmax) by fitting the concentration-dependent uptake data to the Michaelis-Menten equation.
Interaction with Enzymes
This compound acts as a substrate and, in some cases, an inhibitor of enzymes that metabolize L-tyrosine. Its primary interactions are with tyrosinase and tyrosine hydroxylase.
Tyrosinase Inhibition
| Compound | IC | Inhibition Type | Source |
| Kojic Acid | 18.27 | Competitive | |
| Hydroquinone | 170 | Competitive | |
| Ciprofloxacin | 37 ± 2 | Mixed-type | |
| Enoxacin | 28 ± 4 | Mixed-type |
A common method to screen for tyrosinase inhibitors involves a spectrophotometric assay using mushroom tyrosinase.
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a stock solution of the substrate, L-tyrosine or L-DOPA, in the same buffer.
-
Prepare various concentrations of the test inhibitor (e.g., this compound).
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, tyrosinase enzyme solution, and the test inhibitor solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA).
-
-
Measurement:
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC
50value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. -
For kinetic analysis, perform the assay with varying concentrations of both the substrate and the inhibitor to generate Lineweaver-Burk plots and determine the inhibition type and the inhibition constant (K
i).
-
Tyrosine Hydroxylase and Catecholamine Synthesis
Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. It converts L-tyrosine to L-DOPA, which is the precursor for these neurotransmitters. As an analog of L-tyrosine, this compound can potentially interfere with this pathway. While it can be a substrate for aromatic L-amino acid decarboxylase, the subsequent steps and its overall effect on dopamine and norepinephrine levels are complex. The fluorinated analog can be converted to 4-fluoro-3-hydroxyphenylethylamine in the striatum. However, the rate-limiting step is the initial hydroxylation by tyrosine hydroxylase, and the efficiency of 3-F-Tyr as a substrate or its potential inhibitory effects on this enzyme are crucial in determining its neuropharmacological profile.
Incorporation into Proteins
This compound can be incorporated into proteins in place of L-tyrosine during protein synthesis. This property is valuable for protein engineering and for studying protein structure and function using ¹⁹F NMR spectroscopy. The extent of incorporation can vary depending on the expression system and the specific protein.
Experimental Protocols:
A general method for the metabolic labeling of proteins with fluorinated amino acids in E. coli is described by Cui et al. (2021).
-
Strain and Plasmid: Use an E. coli strain auxotrophic for tyrosine or a system that allows for efficient incorporation of the unnatural amino acid. Transform the cells with a plasmid encoding the protein of interest.
-
Culture Growth:
-
Grow the bacterial culture in a rich medium (e.g., LB) to a certain optical density (OD
600). -
Harvest the cells by centrifugation and wash them with a minimal medium lacking tyrosine.
-
-
Induction and Labeling:
-
Resuspend the cells in the minimal medium supplemented with this compound and all other necessary amino acids except tyrosine.
-
Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Continue the culture for several hours to allow for protein expression and incorporation of the fluorinated analog.
-
-
Protein Purification and Analysis:
-
Harvest the cells, lyse them, and purify the protein of interest using standard chromatography techniques.
-
Confirm the incorporation of this compound using mass spectrometry, which will show a mass shift corresponding to the replacement of tyrosine with its fluorinated counterpart.
-
Summary of Core Mechanisms of Action
The mechanism of action of this compound is multifaceted, stemming from its identity as a structural analog of L-tyrosine.
References
- 1. Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 3-Fluoro-L-tyrosine for Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Fluoro-L-tyrosine, a critical fluorinated amino acid analog utilized in a variety of research and development applications, including drug discovery, neuroscience, and protein engineering. The strategic incorporation of a fluorine atom onto the phenyl ring of L-tyrosine significantly alters its electronic properties, offering a unique tool for probing biological systems. This document details established chemical and enzymatic synthesis routes, presenting quantitative data, detailed experimental protocols, and relevant biological pathway diagrams to support its application in research.
Core Synthesis Strategies
The preparation of this compound can be broadly categorized into two primary approaches: chemical synthesis, predominantly through electrophilic fluorination of protected L-tyrosine, and enzymatic synthesis, which leverages the catalytic prowess of enzymes like tyrosine phenol-lyase.
Chemical Synthesis: Electrophilic Fluorination
A prevalent and effective method for the chemical synthesis of this compound involves the direct electrophilic fluorination of an appropriately protected L-tyrosine derivative. This method offers a regioselective approach to introduce the fluorine atom at the desired position on the aromatic ring. A common fluorinating agent used for this purpose is N-fluorobenzenesulfonimide (NFSI) or similar electrophilic fluorine sources. The synthesis typically proceeds through the protection of the amino and carboxyl groups of L-tyrosine, followed by the fluorination reaction and subsequent deprotection to yield the final product.
Enzymatic Synthesis: Tyrosine Phenol-Lyase (TPL)
An increasingly popular and environmentally benign approach is the enzymatic synthesis of this compound. This method utilizes the enzyme tyrosine phenol-lyase (TPL), which catalyzes the reversible α,β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. By supplying 3-fluorophenol in the reaction mixture, the equilibrium can be shifted towards the synthesis of this compound from 3-fluorophenol, pyruvate, and an ammonia source. This biocatalytic route offers high stereospecificity, directly yielding the L-enantiomer.
Quantitative Data Presentation
The following tables summarize key quantitative data associated with the synthesis and properties of this compound.
| Parameter | Chemical Synthesis (Electrophilic Fluorination) | Enzymatic Synthesis (Tyrosine Phenol-Lyase) | Reference |
| Starting Material | N-acetyl-L-tyrosine ethyl ester | 3-Fluorophenol, Sodium Pyruvate, NH4Cl | |
| Key Reagent/Enzyme | Acetyl hypofluorite (in situ) | Tyrosine Phenol-Lyase (from C. freundii) | |
| Typical Yield | ~40-50% (overall) | >95% conversion | |
| Enantiomeric Excess (e.e.) | High (retention of stereochemistry) | >97% | |
| Key Advantages | Well-established, scalable | High stereospecificity, mild reaction conditions | |
| Key Challenges | Requires protection/deprotection steps, use of hazardous reagents | Enzyme availability and stability |
Table 1: Comparison of Synthesis Methods for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀FNO₃ | PubChem CID: 643330[1] |
| Molecular Weight | 199.18 g/mol | PubChem CID: 643330[1] |
| Appearance | White to off-white solid | MedchemExpress[2] |
| Melting Point | 280 °C (decomposes) | PubChem CID: 643330[1] |
| ¹H NMR (D₂O) | δ 7.20-7.00 (m, 3H, ArH), 4.15 (t, 1H, α-CH), 3.20-2.95 (m, 2H, β-CH₂) | Spectral data from various sources. |
| ¹³C NMR (D₂O) | δ 174.5 (C=O), 157.0 (d, ¹JCF), 145.0, 125.0, 120.0, 115.0 (ArC), 55.0 (α-C), 36.0 (β-C) | Spectral data from various sources. |
| ¹⁹F NMR (D₂O) | δ -125.0 | Spectral data from various sources. |
| Mass Spectrometry (ESI-MS) | m/z 200.07 [M+H]⁺ | |
| Enantiomeric Excess (e.e.) | Commercially available samples report 100% | MedchemExpress |
Table 2: Physicochemical and Spectroscopic Data for this compound.
Experimental Protocols
Protocol 1: Chemical Synthesis via Electrophilic Fluorination
This protocol is adapted from the convenient synthesis method described by Kirk (1980).
Step 1: Preparation of N-Trifluoroacetyl-L-tyrosine Methyl Ester
-
Suspend L-tyrosine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as methanol.
-
Add a base, for example, triethylamine (2.2 eq), and cool the mixture to 0 °C.
-
Slowly add trifluoroacetic anhydride (1.1 eq) and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain N-trifluoroacetyl-L-tyrosine methyl ester.
Step 2: Electrophilic Fluorination
-
Dissolve N-trifluoroacetyl-L-tyrosine methyl ester (1.0 eq) in a mixture of trifluoroacetic acid and methylene chloride.
-
Cool the solution to 0 °C and add a solution of acetyl hypofluorite in trifluoroacetic acid dropwise. Acetyl hypofluorite is prepared in situ by passing F₂ gas through a solution of sodium acetate in acetic acid.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-trifluoroacetyl-3-fluoro-L-tyrosine methyl ester.
Step 3: Deprotection
-
Dissolve the purified N-trifluoroacetyl-3-fluoro-L-tyrosine methyl ester in a mixture of methanol and water.
-
Add a base such as potassium carbonate and stir at room temperature to hydrolyze the ester and trifluoroacetyl groups.
-
Monitor the reaction by TLC. Upon completion, acidify the reaction mixture with hydrochloric acid to pH ~6 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Protocol 2: Enzymatic Synthesis using Tyrosine Phenol-Lyase (TPL)
This protocol is a representative procedure based on established methods for TPL-catalyzed synthesis of tyrosine analogs.[3]
Step 1: Preparation of Reaction Mixture
-
In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 8.0).
-
To the buffer, add the following reagents to their final concentrations:
-
3-Fluorophenol (e.g., 50 mM)
-
Sodium Pyruvate (e.g., 100 mM)
-
Ammonium Chloride (e.g., 100 mM)
-
Pyridoxal-5'-phosphate (PLP) (e.g., 0.1 mM)
-
Step 2: Enzymatic Reaction
-
Initiate the reaction by adding purified tyrosine phenol-lyase (TPL) from a source such as Citrobacter freundii to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours.
-
Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to track the formation of this compound.
Step 3: Product Isolation and Purification
-
Upon completion of the reaction, terminate the enzymatic activity by heat denaturation (e.g., 80 °C for 10 minutes) followed by centrifugation to remove the precipitated enzyme.
-
Adjust the pH of the supernatant to the isoelectric point of this compound (around pH 5.5) to induce precipitation.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and then a small amount of ethanol.
-
Dry the purified this compound under vacuum. Further purification can be achieved by recrystallization or ion-exchange chromatography if required.
Mandatory Visualizations
Dopamine Synthesis Pathway
This compound serves as an analog of L-tyrosine, the natural precursor for the synthesis of catecholamine neurotransmitters, including dopamine. The key rate-limiting enzyme in this pathway is tyrosine hydroxylase (TH), which converts L-tyrosine to L-DOPA. This compound can act as a substrate or inhibitor of this enzyme, thereby influencing dopamine levels.
References
A Technical Guide to 3-Fluoro-L-tyrosine versus L-tyrosine: Structure, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of 3-Fluoro-L-tyrosine (3-F-Tyr) and its natural analogue, L-tyrosine. We delve into their structural differences, physicochemical properties, and the implications of the fluorine substitution for their roles in biological systems. This document details experimental methodologies for the synthesis and site-specific incorporation of 3-F-Tyr into proteins, its utility as a powerful probe in nuclear magnetic resonance (NMR) spectroscopy for studying protein structure and function, and its impact on cellular signaling, particularly within the context of tyrosine kinase pathways. This guide is intended to be a valuable resource for researchers leveraging the unique properties of 3-F-Tyr in drug discovery and chemical biology.
Introduction
L-tyrosine, a canonical amino acid, is a fundamental building block of proteins and a precursor to critical biomolecules such as neurotransmitters and hormones. The substitution of a hydrogen atom with a fluorine atom on the phenyl ring of tyrosine creates fluorinated tyrosine analogues with unique chemical and physical properties. This compound, in particular, has emerged as a valuable tool in chemical biology and drug development. Its minimal steric perturbation combined with the significant alteration of electronic properties makes it an effective probe for studying protein structure, dynamics, and interactions. This guide offers an in-depth technical overview of 3-F-Tyr in comparison to L-tyrosine, focusing on the practical aspects of its use in a research setting.
Structural Comparison
The core structural difference between L-tyrosine and this compound lies in the substitution of a hydrogen atom with a fluorine atom at the meta position of the phenolic ring. This seemingly minor alteration has profound effects on the molecule's electronic properties.
Below is a DOT script for a Graphviz diagram illustrating the structural comparison.
Caption: Chemical structures of L-tyrosine and this compound.
Physicochemical Properties
The introduction of the highly electronegative fluorine atom in 3-F-Tyr alters its physicochemical properties compared to L-tyrosine. These differences are crucial for its application as a biological probe.
| Property | L-Tyrosine | This compound | Reference |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₀FNO₃ | [1] |
| Molecular Weight ( g/mol ) | 181.19 | 199.18 | [1] |
| pKa (α-carboxyl) | ~2.20 | ~2.2 (Predicted) | [2] |
| pKa (α-amino) | ~9.11 | Predicted to be slightly lower than L-tyrosine | [2] |
| pKa (phenolic hydroxyl) | ~10.07 | Predicted to be lower than L-tyrosine | [2] |
| Water Solubility | 0.45 g/L at 25°C (pH 7) | Soluble | |
| LogP | -2.26 | -1.3 (Predicted) |
Experimental Protocols
Synthesis of this compound
While commercially available, this compound can be synthesized in the laboratory. A common method involves the fluorination of a protected L-tyrosine derivative.
Representative Protocol: Electrophilic Fluorination
-
Protection: Protect the amino and carboxyl groups of L-tyrosine. For example, Boc (tert-butyloxycarbonyl) protection for the amino group and methyl ester for the carboxyl group.
-
Fluorination: React the protected L-tyrosine with an electrophilic fluorinating agent, such as N-Fluorodibenzenesulfonimide (NFSI) or Selectfluor®, in a suitable organic solvent.
-
Deprotection: Remove the protecting groups to yield this compound.
Incorporation of this compound into Proteins
Fmoc-protected this compound is commercially available and can be readily incorporated into synthetic peptides using standard Fmoc-based solid-phase peptide synthesis protocols.
Site-specific or global incorporation of 3-F-Tyr into recombinant proteins can be achieved using engineered E. coli strains.
Protocol for Site-Specific Incorporation using an Auxotrophic Strain:
-
Strain: Utilize an E. coli strain auxotrophic for tyrosine (e.g., a strain with a knockout in the tyrA gene).
-
Media: Grow the cells in a minimal medium supplemented with all amino acids except tyrosine.
-
Induction: Induce protein expression and supplement the medium with this compound. The cellular machinery will incorporate the analog at the tyrosine codons.
Below is a DOT script for a Graphviz diagram illustrating the workflow for recombinant incorporation.
Caption: General workflow for incorporating 3-F-Tyr into proteins in E. coli.
Applications in Research
19F NMR Spectroscopy
The fluorine atom in 3-F-Tyr serves as a sensitive NMR probe. 19F NMR offers a wide chemical shift range and no background signal in biological samples, making it an excellent tool for studying:
-
Protein Structure and Conformation: The chemical shift of the 19F nucleus is highly sensitive to its local environment.
-
Protein Dynamics: Changes in the 19F NMR signal can provide information on protein flexibility and conformational changes.
-
Ligand Binding: Binding of small molecules or other proteins can induce changes in the 19F chemical shift, allowing for the characterization of binding events and determination of binding affinities.
Investigating Tyrosine Kinase Signaling Pathways
Tyrosine kinases are a critical class of enzymes that regulate numerous cellular processes by phosphorylating tyrosine residues on substrate proteins. The incorporation of 3-F-Tyr can be used to probe the mechanisms of tyrosine kinases.
-
Substrate Recognition: The altered electronic properties of the fluorinated ring can affect the recognition and binding of the substrate by the kinase.
-
Phosphorylation Kinetics: The rate of phosphorylation of 3-F-Tyr-containing substrates can be monitored to understand the catalytic mechanism of the kinase.
-
Probing Active Site Environment: The 19F NMR signal of 3-F-Tyr incorporated into a kinase or its substrate can provide insights into the electrostatic environment of the active site.
Below is a DOT script for a Graphviz diagram illustrating the role of tyrosine kinases in cell signaling.
Caption: A generalized signaling pathway initiated by a receptor tyrosine kinase.
Conclusion
This compound is a powerful tool for researchers in chemical biology and drug development. Its unique physicochemical properties, arising from the strategic placement of a fluorine atom, allow for detailed investigations into protein structure, dynamics, and function that are often not possible with its natural counterpart, L-tyrosine. The ability to site-specifically incorporate 3-F-Tyr into proteins, coupled with the sensitivity of 19F NMR, provides an unparalleled window into the molecular mechanisms of complex biological processes, including the intricate signaling networks governed by tyrosine kinases. As our ability to manipulate and understand biological systems at the atomic level continues to advance, the utility of precisely engineered amino acid analogues like this compound will undoubtedly continue to expand.
References
A Technical Guide to the Biological Incorporation of 3-Fluoro-L-tyrosine into Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methods, applications, and technical considerations for incorporating the non-canonical amino acid 3-Fluoro-L-tyrosine (3-F-Tyr) into proteins. The substitution of tyrosine with 3-F-Tyr offers a powerful tool for investigating protein structure, function, and dynamics, primarily through ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorine's unique properties—high isotopic abundance, sensitivity, and absence in native biological systems—make it an ideal, non-perturbing bio-orthogonal probe.[1]
Mechanisms of Incorporation
The biological incorporation of 3-F-Tyr relies on the cellular translational machinery. This is primarily achieved by leveraging the inherent promiscuity of the native tyrosyl-tRNA synthetase (TyrRS) or by using engineered, orthogonal synthetase-tRNA pairs for site-specific insertion.
-
Global Incorporation (Residue-Specific): In this approach, 3-F-Tyr globally replaces all tyrosine residues in a protein. This is typically accomplished in vivo using E. coli strains that are auxotrophic for tyrosine, meaning they cannot synthesize their own. When these cells are grown in a minimal medium lacking tyrosine but supplemented with 3-F-Tyr, the native TyrRS recognizes and charges its corresponding tRNA with 3-F-Tyr, leading to its incorporation during protein synthesis.[1][2] High levels of incorporation (>95%) have been successfully achieved using this method.[1]
-
Site-Specific Incorporation: For more precise studies, 3-F-Tyr can be incorporated at a single, predetermined site. This advanced technique requires an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's endogenous synthetases and tRNAs.[3] An engineered synthetase is evolved to specifically recognize 3-F-Tyr and charge a unique suppressor tRNA (e.g., tRNA^Tyr CUA) that recognizes a nonsense codon, typically the amber stop codon (UAG), introduced at the desired gene location. This ensures that 3-F-Tyr is inserted only at the specified position.
Below is a diagram illustrating the two primary mechanisms for 3-F-Tyr incorporation.
Experimental Workflow and Protocols
The successful expression of proteins containing 3-F-Tyr requires careful planning and execution. The following sections detail a generalized workflow and a foundational protocol for global incorporation in E. coli.
General Experimental Workflow
The process begins with preparing the appropriate bacterial strain and expression vector, followed by cell growth in specialized media, induction of protein expression, and finally, purification and analysis of the labeled protein.
Detailed Protocol: Global Incorporation in E. coli
This protocol is a composite based on methodologies described in the literature for expressing 3-F-Tyr-labeled proteins using a tyrosine auxotrophic E. coli strain.
Materials:
-
E. coli strain auxotrophic for tyrosine (e.g., DL39(DE3)).
-
Expression plasmid containing the gene of interest.
-
Rich medium (e.g., LB Broth).
-
M9 minimal medium salts.
-
Sterile solutions of: 20% glucose, 1M MgSO₄, 1M CaCl₂.
-
This compound (3-F-Tyr).
-
Complete set of L-amino acids (except tyrosine).
-
Inducing agent (e.g., IPTG).
-
Appropriate antibiotic.
Procedure:
-
Transformation: Transform the expression plasmid into the tyrosine auxotrophic E. coli strain. Plate on rich agar plates with the appropriate antibiotic and incubate overnight.
-
Starter Culture: Inoculate a single colony into 10 mL of rich medium (e.g., LB) with antibiotic. Grow overnight at 37°C with shaking.
-
Cell Harvest and Wash:
-
Use the starter culture to inoculate 1 L of rich medium. Grow at 37°C until the OD₆₀₀ reaches ~0.8-1.0.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes).
-
Discard the supernatant and gently resuspend the cell pellet in 200 mL of sterile M9 minimal medium (lacking amino acids) to wash the cells.
-
Centrifuge again and discard the supernatant. This step is critical to remove any residual tyrosine from the rich medium.
-
-
Main Culture and Labeling:
-
Resuspend the washed cell pellet in 1 L of M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and antibiotic.
-
Add all L-amino acids to their typical final concentrations (e.g., 20-50 mg/L), except for tyrosine .
-
Add this compound. A final concentration of 60-100 mg/L is a common starting point.
-
Allow the culture to recover and grow at 37°C for 30-60 minutes.
-
-
Induction:
-
Induce protein expression by adding IPTG to a final concentration of 0.4-1 mM.
-
Reduce the temperature to 18-25°C and continue expression for 12-16 hours (overnight).
-
-
Harvest and Purification:
-
Harvest the cells by centrifugation. The pellet can be stored at -80°C.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the protein of interest using an appropriate chromatography strategy (e.g., affinity chromatography for His-tagged proteins).
-
-
Analysis:
-
Confirm protein expression and purity using SDS-PAGE.
-
Verify and quantify the incorporation of 3-F-Tyr using Mass Spectrometry and/or ¹⁹F NMR.
-
Quantitative Data and Analysis
The efficiency of 3-F-Tyr incorporation and its effect on the resulting protein are critical parameters. These are typically assessed using mass spectrometry (MS) and NMR, with biophysical methods used to determine changes in stability and function.
Incorporation Efficiency
The percentage of tyrosine residues successfully replaced by 3-F-Tyr can be determined by intact protein mass spectrometry. The mass of 3-F-Tyr (199.18 g/mol ) is higher than that of tyrosine (181.19 g/mol ), resulting in a predictable mass shift.
| Protein | Expression System | Incorporation Efficiency (%) | Analytical Method | Reference |
| BRD4(D1) | E. coli DL39(DE3) | >95% | LC-MS, ¹⁹F NMR | |
| Green Fluorescent Protein (GFP) | E. coli | Uniformly labeled | ¹⁹F NMR | |
| lac Repressor | E. coli CSH46 | High Substitution | Amino Acid Analysis | |
| Carbonic Anhydrase 2 (CA2) | HEK293T cells | Concentration-dependent | MS, ¹⁹F NMR |
Effects on Protein Structure and Stability
The substitution of hydrogen with a fluorine atom is considered minimally perturbing due to fluorine's small van der Waals radius. However, the high electronegativity of fluorine can alter the pKa of the phenolic hydroxyl group and influence local electronic and conformational properties. These changes can impact protein stability, which is often measured by thermal denaturation (melting temperature, Tₘ).
| Protein | Parameter | Wild-Type Value | 3-F-Tyr Labeled Value | Change | Reference |
| Data Unavailable | Tₘ (°C) | N/A | N/A | N/A | Further research needed |
| Data Unavailable | ΔG (kcal/mol) | N/A | N/A | N/A | Further research needed |
Key Applications in Research and Drug Development
The primary application of incorporating 3-F-Tyr is to enable Protein-Observed ¹⁹F NMR (PrOF NMR). This technique is exceptionally sensitive to the local chemical environment of the fluorine nucleus.
-
Structural Biology: The chemical shift of each ¹⁹F nucleus provides a sensitive probe of its unique environment within the protein's three-dimensional structure.
-
Protein Dynamics: ¹⁹F NMR can be used to study conformational changes in proteins upon ligand binding, protein-protein interactions, or changes in environmental conditions.
-
Drug Discovery & Fragment Screening: PrOF NMR is a powerful tool in fragment-based drug discovery. The binding of small molecule fragments to a 3-F-Tyr labeled protein can induce chemical shift perturbations (CSPs), allowing for rapid screening, hit validation, and characterization of binding events at specific sites.
-
Enzyme Mechanism Studies: As a tyrosine analog, 3-F-Tyr can be used to probe the catalytic mechanisms of enzymes that process tyrosine, such as kinases, phosphatases, and lyases.
The relationship between 3-F-Tyr incorporation and its main application in ¹⁹F NMR for drug discovery is depicted below.
References
- 1. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Fluoro-L-tyrosine as a Tyrosine Aminotransferase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3-Fluoro-L-tyrosine as an inhibitor of tyrosine aminotransferase (TAT). This compound, a structural analog of L-tyrosine, acts as a competitive substrate for TAT, leading to the disruption of normal tyrosine catabolism. This document details the mechanism of action, summarizes the impact on downstream signaling pathways, particularly catecholamine biosynthesis, and provides detailed experimental protocols for the evaluation of its inhibitory activity. The information presented is intended to support further research and drug development efforts targeting tyrosine metabolism.
Introduction
Tyrosine aminotransferase (TAT), also known as tyrosine transaminase, is a pyridoxal phosphate (PLP)-dependent enzyme that plays a crucial role in amino acid metabolism. It catalyzes the first and rate-limiting step in the catabolism of L-tyrosine, converting it to 4-hydroxyphenylpyruvate.[1] Dysregulation of TAT activity is associated with metabolic disorders such as tyrosinemia type II. Consequently, inhibitors of TAT are valuable tools for studying tyrosine metabolism and hold potential as therapeutic agents.
This compound is a fluorinated analog of L-tyrosine that has been identified as an inhibitor of TAT.[2][3][4] By mimicking the natural substrate, it interferes with the normal function of the enzyme.[3] This guide explores the biochemical basis of this inhibition and its implications for cellular signaling.
Mechanism of Action
This compound functions as a competitive inhibitor of tyrosine aminotransferase. Its structural similarity to L-tyrosine allows it to bind to the active site of the TAT enzyme.
-
Substrate Mimicry : this compound acts as a "substrate mimic" or a "pretend substrate." The enzyme recognizes it as L-tyrosine and initiates the transamination process.
-
Disruption of Catalysis : The presence of the fluorine atom on the phenyl ring is thought to disturb the electronic properties of the molecule, which may affect the catalytic efficiency of the transamination reaction or the stability of the enzyme-substrate complex, thereby disrupting the Tyr-TAT association.
The cellular uptake of fluorinated tyrosine analogs is mediated by amino acid transporters such as the L-type amino acid transporters LAT1 and LAT2, which are often upregulated in cancer cells. This provides a mechanism for this compound to enter cells and interact with intracellular TAT.
Data Presentation: Inhibition of Tyrosine Aminotransferase
For comparative purposes, the inhibition constants for a different non-competitive inhibitor of TAT, β-N-oxalyl-L-α,β-diaminopropionic acid (L-ODAP), are provided below.
| Inhibitor | Target Enzyme | Inhibition Type | Substrate | Ki Value |
| L-ODAP | Tyrosine Aminotransferase | Noncompetitive | L-Tyrosine | 2.0 +/- 0.1 mM |
| L-ODAP | Tyrosine Aminotransferase | Uncompetitive | α-Ketoglutarate | 8.4 +/- 1.5 mM |
Table 1: Inhibition constants for a known non-competitive inhibitor of Tyrosine Aminotransferase. Data for this compound is not currently available in the cited literature.
Experimental Protocols
The following protocols are representative methodologies for determining the inhibitory activity of this compound against tyrosine aminotransferase. These are based on established principles of enzyme kinetics and commercially available assay kits.
In Vitro Tyrosine Aminotransferase Inhibition Assay
This protocol describes a spectrophotometric assay to determine the IC50 value of this compound. The assay measures the formation of 4-hydroxyphenylpyruvate, the product of the TAT-catalyzed reaction.
Materials:
-
Purified recombinant tyrosine aminotransferase
-
L-tyrosine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP) (co-factor)
-
This compound (inhibitor)
-
Potassium phosphate buffer (pH 7.5)
-
NaOH
-
HCl
-
Microplate reader
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-tyrosine in a suitable buffer.
-
Prepare a stock solution of α-ketoglutarate in buffer.
-
Prepare a stock solution of PLP in buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., buffer or DMSO) and create a dilution series.
-
Prepare the assay buffer containing potassium phosphate and PLP.
-
Prepare a solution of purified TAT enzyme in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control).
-
L-tyrosine solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the TAT enzyme solution to all wells.
-
Immediately add the α-ketoglutarate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Measure the absorbance at a wavelength corresponding to the product, 4-hydroxyphenylpyruvate (e.g., 310 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Determination of Kinetic Parameters (Ki)
To determine the inhibition constant (Ki) and the mode of inhibition, a similar assay is performed with varying concentrations of both the substrate (L-tyrosine) and the inhibitor (this compound).
Procedure:
-
Follow the general procedure for the in vitro inhibition assay.
-
Set up a matrix of reactions with several fixed concentrations of this compound and a range of L-tyrosine concentrations for each inhibitor concentration.
-
Measure the initial reaction velocities (V) for each condition.
Data Analysis:
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot for each inhibitor concentration.
-
Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Calculate the Ki value using appropriate equations derived from the mode of inhibition. For competitive inhibition, Ki can be determined from the equation: Km(app) = Km(1 + [I]/Ki), where Km(app) is the apparent Km in the presence of the inhibitor.
Signaling Pathways and Logical Relationships
The inhibition of tyrosine aminotransferase by this compound has significant implications for cellular metabolic pathways that utilize tyrosine.
Tyrosine Metabolism Pathway
Tyrosine is a critical amino acid that serves as a precursor for the synthesis of several important biomolecules, including neurotransmitters, hormones, and melanin. The primary catabolic pathway for tyrosine is initiated by TAT.
Caption: Inhibition of Tyrosine Aminotransferase (TAT) by this compound.
Impact on Catecholamine Biosynthesis
By blocking the primary catabolic route of tyrosine through TAT inhibition, intracellular levels of tyrosine are expected to increase. This surplus tyrosine can then be shunted into alternative metabolic pathways, most notably the catecholamine biosynthesis pathway. This can lead to an increased production of L-DOPA, dopamine, norepinephrine, and epinephrine.
Caption: Downstream effects of TAT inhibition on catecholamine synthesis.
Experimental Workflow for Assessing Cellular Effects
To investigate the cellular consequences of TAT inhibition by this compound, a logical experimental workflow can be followed.
Caption: Workflow for evaluating cellular effects of this compound.
Conclusion
This compound serves as a valuable research tool for probing the intricacies of tyrosine metabolism. Its action as a competitive inhibitor of tyrosine aminotransferase provides a means to modulate the flux of tyrosine through its primary catabolic pathway, thereby influencing the synthesis of critical downstream signaling molecules such as catecholamines. While quantitative data on its inhibitory potency remains to be fully elucidated in publicly accessible literature, the experimental frameworks provided in this guide offer a clear path for such characterization. Further investigation into the cellular and physiological consequences of TAT inhibition by this compound is warranted and may unveil novel therapeutic strategies for metabolic and neurological disorders.
References
The Fluorine Advantage: A Technical Guide to the Discovery and History of Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in drug discovery, peptide engineering, and chemical biology. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the conformation, stability, and biological activity of peptides and proteins. This technical guide provides an in-depth exploration of the discovery and history of fluorinated amino acids, detailing key synthetic methodologies, comparative physicochemical data, and their application in modern research.
A Brief History: From Obscurity to Essential Tool
The journey of fluorinated amino acids is intrinsically linked to the broader history of organofluorine chemistry. While elemental fluorine was first isolated by Henri Moissan in 1886, its reactivity initially hindered its widespread use in organic synthesis. The mid-20th century saw significant advancements, but it was the discovery of a naturally occurring fluorinated organic compound, fluoroacetate, in the 1940s that hinted at the biological relevance of organofluorines.
A pivotal moment for fluorinated amino acids came with the isolation and characterization of the first and only known naturally occurring fluorinated amino acid, 4-fluoro-L-threonine , from the bacterium Streptomyces cattleya. This discovery spurred further investigation into the synthesis and properties of other fluorinated amino acids. Early synthetic efforts focused on the incorporation of fluorine into the aromatic rings of phenylalanine and tyrosine, with the first synthetic analogues being prepared through methods like the Schiemann reaction. These pioneering efforts laid the groundwork for the development of a vast and diverse library of fluorinated amino acids available today.
Physicochemical Properties of Fluorinated Amino Acids
The introduction of fluorine can dramatically alter the properties of an amino acid's side chain. These modifications are key to their utility in drug design and protein engineering.
Impact on Acidity (pKa)
The high electronegativity of fluorine acts as a strong electron-withdrawing group, which can significantly lower the pKa of nearby acidic or basic functional groups. For instance, fluorination of the phenyl ring in phenylalanine lowers the pKa of the carboxylic acid and amino groups. This modulation of acidity can have profound effects on drug-receptor interactions and the pharmacokinetic properties of a molecule.[1]
Influence on Lipophilicity (LogP)
The effect of fluorination on lipophilicity is complex and context-dependent. While a single fluorine atom is more lipophilic than a hydrogen atom, the introduction of a C-F bond can also increase the molecule's overall polarity. In larger, more flexible molecules, the addition of multiple fluorine atoms or a trifluoromethyl group generally leads to a significant increase in lipophilicity, which can enhance membrane permeability and oral bioavailability.[1]
Quantitative Data Summary
The following tables provide a comparative summary of the pKa and LogP values for selected fluorinated amino acids and their non-fluorinated counterparts.
Table 1: Comparative pKa Values of Selected Amino Acids
| Amino Acid | pKa (α-COOH) | pKa (α-NH3+) |
| Phenylalanine | 2.20 | 9.31 |
| 4-Fluoro-phenylalanine | 2.15 | 9.15 |
| Tyrosine | 2.20 | 9.11 |
| 3-Fluoro-tyrosine | 2.12 | 8.83 |
Note: Values are approximate and can vary slightly depending on the measurement conditions.
Table 2: Comparative Lipophilicity (LogP) of Selected Amino Acids
| Amino Acid | LogP |
| Phenylalanine | -1.38 |
| 4-Fluoro-phenylalanine | -1.14 |
| Leucine | 1.86 |
| 5,5,5-Trifluoroleucine | 2.56 |
Note: LogP values are calculated or experimentally determined and can vary between different sources.
Key Experimental Protocols
The synthesis of fluorinated amino acids has evolved significantly, with numerous methods available for the selective introduction of fluorine. Below are detailed methodologies for the synthesis of two representative fluorinated amino acids.
Synthesis of 4-Fluoro-L-phenylalanine
One common method for the synthesis of 4-fluoro-L-phenylalanine involves the enzymatic resolution of a racemic mixture or asymmetric synthesis. A classical approach is the Erlenmeyer-Plöchl synthesis of an azlactone intermediate followed by reduction and hydrolysis.
Experimental Protocol:
-
Azlactone Formation: 4-Fluorobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone. The mixture is heated to reflux for 1-2 hours.
-
Ring Opening and Reduction: The azlactone is then treated with a reducing agent, such as red phosphorus and hydriodic acid, to open the ring and reduce the double bond, yielding racemic N-acetyl-4-fluorophenylalanine.
-
Enzymatic Resolution: The racemic N-acetyl-4-fluorophenylalanine is subjected to enzymatic resolution using an acylase enzyme. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer acetylated.
-
Separation and Purification: The resulting mixture of L-4-fluorophenylalanine and N-acetyl-D-4-fluorophenylalanine can be separated based on their different solubility properties. The L-amino acid is then purified by recrystallization.
Synthesis of α-Trifluoromethyl-Alanine
The synthesis of amino acids bearing a trifluoromethyl group often requires specialized reagents and conditions. The Strecker synthesis provides a versatile route to α-trifluoromethyl-α-amino acids.[2]
Experimental Protocol:
-
Imine Formation: Trifluoroacetaldehyde ethyl hemiacetal is reacted with a chiral amine, such as (R)-α-methylbenzylamine, to form the corresponding chiral imine.
-
Strecker Reaction: The chiral imine is then treated with a cyanide source, such as trimethylsilyl cyanide, in the presence of a Lewis acid catalyst to yield the α-aminonitrile with diastereoselectivity.
-
Hydrolysis and Deprotection: The resulting aminonitrile is subjected to acidic hydrolysis to convert the nitrile group to a carboxylic acid and remove the chiral auxiliary, affording the α-trifluoromethyl-alanine. The enantiomers can be separated by chiral chromatography or by using a different chiral auxiliary.[2]
Mandatory Visualizations
Historical Timeline of Key Discoveries
Caption: A timeline of key discoveries in the history of fluorinated amino acids.
General Workflow for Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Amino Acids
Caption: A generalized workflow for incorporating a fluorinated amino acid into a peptide using SPPS.
Application in Studying GPCR Signaling with ¹⁹F NMR
Caption: Using a fluorinated amino acid as a ¹⁹F NMR probe to study GPCR activation.[3]
Conclusion
The discovery and development of fluorinated amino acids have provided researchers with an invaluable set of tools to modulate and probe biological systems. From their humble beginnings as chemical curiosities to their current status as essential components in drug discovery and protein engineering, their journey highlights the power of strategic chemical modification. The ability to fine-tune physicochemical properties such as pKa and lipophilicity, coupled with the development of robust synthetic methodologies, ensures that fluorinated amino acids will continue to play a pivotal role in advancing our understanding of biological processes and in the creation of novel therapeutics.
References
In Vivo Stability of 3-Fluoro-L-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-L-tyrosine (3-F-Tyr) is a fluorinated analog of the amino acid L-tyrosine. Its unique properties, conferred by the substitution of a hydrogen atom with fluorine on the phenyl ring, have made it a subject of interest in various fields, including protein engineering, neurological research, and as a potential diagnostic agent. Understanding the in vivo stability of 3-F-Tyr is paramount for its application in drug development and biomedical research. This technical guide provides a comprehensive overview of the known metabolic fates of 3-F-Tyr, detailing its interaction with metabolic pathways and its propensity for protein incorporation. The guide also includes detailed experimental protocols for researchers to assess its stability and a comparative analysis with its well-studied α-methylated analog, 3-Fluoro-L-α-methyl-tyrosine (FAMT).
Core Concepts: The In Vivo Fate of this compound
The in vivo stability of this compound is primarily governed by two competing pathways:
-
Incorporation into Proteins: 3-F-Tyr can be recognized by the cellular protein synthesis machinery and incorporated into polypeptides in place of L-tyrosine.[1][2] This has been demonstrated in various biological systems.[3][4] The extent of this incorporation is a critical factor in its biological effects and potential toxicity.
-
Metabolic Degradation: 3-F-Tyr can enter the natural catabolic pathway of L-tyrosine. The initial and rate-limiting step of this pathway is the transamination catalyzed by the enzyme tyrosine aminotransferase (TAT) .[2] 3-F-Tyr acts as a substrate for TAT, which converts it to 3-fluoro-4-hydroxyphenylpyruvate. The efficiency of this and subsequent enzymatic steps determines the rate of its metabolic clearance.
It is crucial to distinguish this compound from its derivative, 3-Fluoro-L-α-methyl-tyrosine ([¹⁸F]FAMT), a radiotracer used in positron emission tomography (PET). The α-methyl group in [¹⁸F]FAMT blocks its incorporation into proteins and renders it metabolically stable. In contrast, 3-F-Tyr, lacking this methyl group, is subject to both protein incorporation and metabolic degradation.
Quantitative Data on In Vivo Stability
While qualitative information is available, there is a notable lack of comprehensive in vivo pharmacokinetic and quantitative metabolic data specifically for this compound. Much of the detailed quantitative data available is for its analog, [¹⁸F]FAMT.
Table 1: Comparative In Vivo Characteristics of this compound and [¹⁸F]FAMT
| Parameter | This compound (3-F-Tyr) | 3-Fluoro-L-α-methyl-tyrosine ([¹⁸F]FAMT) | Reference |
| Protein Incorporation | Yes | No (blocked by α-methyl group) | |
| Metabolic Stability | Subject to degradation by the tyrosine catabolic pathway. | Highly stable; >99.5% remains unmetabolized in human plasma 60 min post-injection. | |
| Primary Metabolic Enzyme | Tyrosine Aminotransferase (TAT) | Not significantly metabolized. | |
| Plasma Half-life | Data not available. | ~3 minutes in humans. | |
| Primary Route of Elimination | Expected to be a combination of metabolic clearance and renal excretion of metabolites and unchanged drug. | Primarily urinary excretion. |
Signaling Pathways and Logical Relationships
The in vivo journey of this compound can be visualized as a branching path. Once it enters the cell, it is partitioned between the protein synthesis machinery and the tyrosine degradation pathway.
In vivo fate of this compound.
The initial and rate-limiting step in the degradation of L-tyrosine (and presumably 3-F-Tyr) is catalyzed by tyrosine aminotransferase. The subsequent steps involve a series of enzymatic reactions that ultimately lead to the production of fumarate and acetoacetate, which can enter central metabolic cycles. The fluorination on the aromatic ring of 3-F-Tyr is expected to influence the kinetics of these enzymatic reactions.
Tyrosine degradation pathway.
Experimental Protocols
Quantification of this compound Incorporation into Proteins
This protocol is adapted from established methods for amino acid analysis and is designed to quantify the extent of 3-F-Tyr substitution for L-tyrosine in a protein sample.
Objective: To determine the molar ratio of 3-F-Tyr to L-tyrosine in a purified protein sample.
Workflow:
Workflow for quantifying protein incorporation.
Methodology:
-
Protein Hydrolysis:
-
Accurately weigh a known amount of purified, lyophilized protein (approximately 100-500 µg) into a hydrolysis tube.
-
Add 200 µL of 6 N HCl containing 1% phenol (to protect tyrosine residues from degradation).
-
Seal the tube under vacuum.
-
Incubate at 110°C for 24 hours.
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Re-dissolve the amino acid residue in a known volume of an appropriate buffer (e.g., 0.1 M sodium borate buffer, pH 9.5).
-
-
Pre-column Derivatization with o-Phthalaldehyde (OPA):
-
Prepare the OPA reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, add 50 µL of 2-mercaptoethanol, and bring the final volume to 50 mL with 0.4 M sodium borate buffer (pH 9.5).
-
In an autosampler vial, mix a small aliquot of the hydrolyzed sample with the OPA reagent. The reaction is rapid and the derivatives are ready for injection.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M sodium acetate, pH 7.2.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient from a low to high percentage of methanol will be required to separate the OPA-derivatized amino acids. A typical gradient might be from 20% to 80% methanol over 30 minutes.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
-
Data Analysis:
-
Run standards of L-tyrosine and 3-F-Tyr to determine their retention times and to generate standard curves for quantification.
-
Integrate the peak areas for the OPA-derivatives of L-tyrosine and 3-F-Tyr in the hydrolyzed protein sample.
-
Calculate the molar amounts of each amino acid using the standard curves.
-
The percentage of incorporation can be calculated as: (moles of 3-F-Tyr) / (moles of 3-F-Tyr + moles of L-tyrosine) * 100.
-
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic pharmacokinetic study to determine the plasma concentration-time profile of 3-F-Tyr in rats.
Objective: To determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Workflow:
Workflow for a rodent pharmacokinetic study.
Methodology:
-
Animal Dosing:
-
Use adult male Sprague-Dawley rats (or another appropriate rodent model).
-
Administer a known dose of 3-F-Tyr (e.g., 10 mg/kg) via intravenous (i.v.) bolus injection through a cannulated tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from a cannulated carotid artery or jugular vein at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
-
Sample Processing:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
To precipitate plasma proteins, add a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol) to a known volume of plasma.
-
Vortex and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A UHPLC system is recommended for rapid and high-resolution separation.
-
Column: A C18 or HILIC column may be suitable.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier such as formic acid is a common starting point.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will provide the necessary sensitivity and selectivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-F-Tyr and an appropriate internal standard (e.g., deuterated 3-F-Tyr) need to be determined.
-
-
Quantification: Generate a standard curve of 3-F-Tyr in blank plasma to quantify the concentrations in the study samples.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of 3-F-Tyr versus time.
-
Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to fit the data to a compartmental model (e.g., a one- or two-compartment model) and calculate parameters such as elimination half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Conclusion
This compound presents a complex in vivo profile, differing significantly from its α-methylated analog, [¹⁸F]FAMT. Its ability to be incorporated into proteins and to act as a substrate for tyrosine aminotransferase defines its biological activity and stability. While qualitative knowledge of these pathways exists, a significant gap remains in the quantitative understanding of its in vivo pharmacokinetics and metabolic fate. The experimental protocols provided in this guide offer a framework for researchers to generate this much-needed data, which will be crucial for the continued development and application of this compound in drug discovery and biomedical research. Future studies should focus on obtaining detailed ADME data and elucidating the complete metabolic pathway of 3-F-Tyr beyond the initial transamination step.
References
- 1. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Proteome: A Technical Guide to 3-Fluoro-L-tyrosine in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 3-Fluoro-L-tyrosine (3-FY), a fluorinated analog of the natural amino acid L-tyrosine, as a powerful tool for investigating protein interactions. The introduction of the fluorine atom provides a unique spectroscopic probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, enabling detailed analysis of protein structure, dynamics, and ligand binding with high sensitivity and minimal background interference from native biological systems.[1] This guide provides a comprehensive overview of the core techniques, quantitative data, and experimental protocols for leveraging 3-FY in your research, alongside visualizations of relevant signaling pathways and experimental workflows.
Quantitative Data on this compound Interactions
The incorporation of this compound into proteins allows for the precise measurement of binding affinities and kinetics. The fluorine nucleus serves as a sensitive reporter of the local chemical environment, with changes in its NMR signal upon ligand binding enabling the determination of dissociation constants (Kd) and other kinetic parameters.[2][3][4] Below is a summary of quantitative data from studies utilizing fluorinated tyrosine analogs.
| Protein/System | Interacting Partner | Technique | Key Findings | Reference |
| Tubulin:tyrosine ligase | This compound | Enzyme Kinetics | Competitive inhibition with an apparent Ki of ~25 µM.[1] | FEBS Letters, 1995 |
| Insulin receptor/tyrosine kinase | Gastrin peptide vs. F-Tyr-gastrin peptide | Enzyme Kinetics | The tyrosine-containing peptide exhibited higher Vmax and Km values compared to the fluorotyrosine-containing peptide, both with and without insulin stimulation, suggesting that the deprotonation of the hydroxyl group influences enzymatic reactivity. | Journal of Biological Chemistry, 1990 |
| Src homology 3 (SH3) domain (5-fluorotryptophan labeled) | Proline-rich peptides | ¹⁹F NMR Lineshape Analysis | Replacement of tryptophan with 5-fluorotryptophan resulted in an increased Kd (from 70 µM to 150 µM), primarily due to an increased dissociation rate constant (k_off). | Biophysical Journal, 2020 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in protein studies. This section provides step-by-step protocols for the incorporation of 3-FY into proteins and its use in key biophysical techniques.
Biosynthetic Incorporation of this compound in E. coli
This protocol is adapted from established methods for labeling proteins with fluorinated aromatic amino acids in E. coli.
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Minimal media (M9) supplemented with glucose, thiamine, and all natural L-amino acids except tyrosine.
-
Glyphosate solution.
-
3-Fluoro-DL-tyrosine (or this compound).
-
L-phenylalanine and L-tryptophan.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
Procedure:
-
Day 1 (Starter Culture): Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Day 2 (Main Culture): Inoculate 1 L of minimal media with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Inhibition of Aromatic Amino Acid Synthesis: Add glyphosate to a final concentration of 1 g/L. Glyphosate inhibits the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.
-
Supplementation with Amino Acids: Immediately after adding glyphosate, supplement the culture with 50 mg/L this compound, 50 mg/L L-phenylalanine, and 50 mg/L L-tryptophan.
-
Induction of Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression and Harvest: Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking. Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Verification of Incorporation: The incorporation of 3-FY can be verified by mass spectrometry, which will show a mass shift corresponding to the number of incorporated fluorinated residues.
Protein-Observed ¹⁹F NMR Spectroscopy for Fragment Screening
This protocol outlines a general procedure for using a 3-FY labeled protein in a ¹⁹F NMR-based fragment screen.
Materials:
-
Purified 3-FY labeled protein in a suitable NMR buffer (e.g., phosphate or HEPES buffer in D₂O).
-
Fragment library dissolved in a compatible solvent (e.g., DMSO-d₆).
-
NMR tubes.
Procedure:
-
Sample Preparation: Prepare an NMR sample of the 3-FY labeled protein at a concentration of 25-100 µM.
-
Acquisition of Reference Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This will serve as the reference spectrum.
-
Addition of Fragments: Add a small aliquot of the fragment compound (or a mixture of fragments) to the NMR tube containing the protein. The final concentration of the fragment is typically in the µM to mM range.
-
Acquisition of Test Spectrum: Acquire another 1D ¹⁹F NMR spectrum after the addition of the fragment.
-
Data Analysis: Compare the test spectrum to the reference spectrum. A change in the chemical shift or line shape of a ¹⁹F signal indicates that the fragment is binding to the protein in the vicinity of that particular 3-FY residue.
-
Affinity Quantification: For fragments that show binding, perform a titration experiment by adding increasing concentrations of the fragment to the protein sample and recording a ¹⁹F NMR spectrum at each concentration. The dissociation constant (Kd) can be determined by fitting the changes in chemical shift as a function of the ligand concentration to a binding isotherm.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Materials:
-
Purified 3-FY labeled protein in a dialysis buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4).
-
Ligand of interest dissolved in the same dialysis buffer.
-
Isothermal titration calorimeter.
Procedure:
-
Sample Preparation: Dialyze both the protein and the ligand against the same buffer to minimize buffer mismatch effects. The protein concentration in the sample cell is typically in the range of 10-50 µM, and the ligand concentration in the syringe should be 10-20 times higher than the protein concentration.
-
Instrument Setup: Set the experimental temperature and other parameters on the ITC instrument.
-
Loading the Calorimeter: Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small injections of the ligand into the protein solution. The heat change after each injection is measured.
-
Data Analysis: The raw data (heat change per injection) is integrated and plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to monitor protein-ligand interactions by observing changes in the intrinsic fluorescence of the protein (from tryptophan and tyrosine residues) or the fluorescence of an extrinsic probe. While 3-FY itself is not a strong fluorescent probe, its incorporation can alter the local environment of other fluorophores, or its binding pocket can be probed with fluorescent ligands.
Materials:
-
Purified protein (either labeled with 3-FY or unlabeled).
-
Fluorescent ligand or a solution of a quenching agent.
-
Spectrofluorometer.
Procedure:
-
Sample Preparation: Prepare a solution of the protein in a suitable buffer.
-
Excitation and Emission Scans: Determine the optimal excitation wavelength and record the emission spectrum of the protein alone.
-
Titration: Add increasing concentrations of the ligand (or quencher) to the protein solution.
-
Fluorescence Measurements: After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Analyze the changes in fluorescence intensity or the shift in the emission maximum as a function of the ligand concentration. For quenching experiments, the data can be analyzed using the Stern-Volmer equation to determine the quenching constant. This information can be used to infer binding affinity.
Visualizations
Experimental and Logical Workflows
Signaling Pathways
The incorporation of this compound can be a valuable tool for studying signaling pathways where tyrosine residues play a critical role, such as in receptor tyrosine kinase (RTK) signaling and amino acid transport pathways.
L-Type Amino Acid Transporter 1 (LAT1) and mTORC1 Signaling
LAT1 is a transporter for large neutral amino acids, including tyrosine, and its activity is linked to the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation. Studying the transport and downstream effects of 3-FY can provide insights into this pathway.
Receptor Tyrosine Kinase (RTK) Signaling
RTKs are cell surface receptors that play crucial roles in cellular signaling. Upon ligand binding, they dimerize and autophosphorylate on tyrosine residues, creating docking sites for downstream signaling proteins. Incorporating 3-FY at these phosphorylation sites can be used to study the effects on downstream signaling.
References
- 1. Tubulin-tyrosine ligase catalyzes covalent binding of 3-fluoro-tyrosine to tubulin: kinetic and [19F]NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of phosphorylation by protein kinase A on binding of catecholamines to the human tyrosine hydroxylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
Methodological & Application
Application Notes and Protocols: Utilizing 3-Fluoro-L-tyrosine in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-L-tyrosine (3-FY) is a non-canonical amino acid that has emerged as a powerful tool in protein engineering and drug discovery. Its unique properties, stemming from the substitution of a hydrogen atom with fluorine on the tyrosine ring, offer researchers a versatile probe to investigate protein structure, function, and interactions with minimal perturbation. The fluorine atom provides a sensitive ¹⁹F nuclear magnetic resonance (NMR) handle, alters the electronic properties of the tyrosine side chain, and can influence protein stability and catalytic activity. These attributes make 3-FY an invaluable asset for applications ranging from detailed mechanistic studies of enzymes to the development of novel therapeutics.[1][2]
This document provides detailed application notes and experimental protocols for the incorporation of this compound into proteins and its subsequent use in various biochemical and biophysical studies.
Key Applications
The strategic incorporation of this compound into proteins enables a wide range of applications in protein engineering and drug development:
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The fluorine-19 nucleus is an ideal NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of background signals in biological systems.[3] Incorporating 3-FY allows for the study of:
-
Protein Structure and Conformational Changes: The ¹⁹F chemical shift is highly sensitive to the local environment, providing insights into protein folding, conformational dynamics, and allosteric regulation.[4][5]
-
Protein-Ligand Interactions: Binding of small molecules, peptides, or other proteins can be monitored by observing changes in the ¹⁹F NMR spectrum of the labeled protein, enabling fragment-based screening and determination of binding affinities (Kd).
-
In-cell NMR: The lack of background fluorine signals makes ¹⁹F NMR a powerful technique for studying proteins directly within the complex environment of living cells.
-
-
Enzyme Mechanism and Catalysis: The electron-withdrawing nature of the fluorine atom can alter the pKa of the tyrosine hydroxyl group, making 3-FY a useful probe for investigating the role of tyrosine residues in enzyme catalysis. By replacing a catalytic tyrosine with 3-FY, researchers can dissect reaction mechanisms and probe the electronic requirements of enzymatic transformations.
-
Drug Discovery and Development: The unique properties of 3-FY can be leveraged in the development of novel therapeutics. Fluorinated amino acids can enhance protein stability, modulate protein-protein interactions, and serve as building blocks for peptide and protein-based drugs with improved pharmacokinetic properties.
Quantitative Data Summary
The incorporation of this compound can subtly influence the biophysical properties of a protein. The following tables summarize available quantitative data on the effects of 3-FY and related fluorinated tyrosines on protein stability, enzyme kinetics, and binding affinities.
Table 1: Effect of Fluorotyrosine Incorporation on Protein Thermal Stability (Tm)
| Protein | Amino Acid Substitution | Measurement Technique | ΔTm (°C) | Reference |
| Calmodulin | Phenylalanine to 3-Fluorophenylalanine | Circular Dichroism | No significant change | |
| Cold shock protein B (BsCspB) | Phenylalanine/Tryptophan to single fluorinated analogs | Fluorescence Spectroscopy | No significant impact |
Note: Direct comparative data for the effect of this compound on the thermal stability of a wide range of proteins is limited in the literature. The provided examples with related fluorinated amino acids suggest that the effect can be minimal.
Table 2: Effect of Fluorotyrosine Incorporation on Enzyme Kinetic Parameters
| Enzyme | Substrate | Amino Acid Substitution | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| 1,2-Catechol Dioxygenase | 3-Methylcatechol | Wild-type (Tyrosine) | 3.6 ± 0.3 | 1.02 ± 0.02 | 0.28 ± 0.02 | |
| 1,2-Catechol Dioxygenase | 3-Methylcatechol | m-Fluorotyrosine | 4.3 ± 0.4 | 1.13 ± 0.03 | 0.26 ± 0.02 | |
| Tubulin:tyrosine ligase | Tyrosine | 3-Fluoro-tyrosine (as inhibitor) | Ki ≈ 25 µM | - | - |
Table 3: Protein-Ligand Binding Affinities (Kd) Determined Using Fluorotyrosine Probes
| Protein | Ligand | Fluorinated Probe | Measurement Technique | Kd | Reference |
| SH3 Domain | PepS2 Peptide | 5-Fluorotryptophan | ¹⁹F NMR Lineshape Analysis | 140 ± 10 µM | |
| BsCspB | dT4 Oligonucleotide | 5-Fluorotryptophan | ¹⁹F NMR Titration | 5.7 µM |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with this compound in E. coli
This protocol describes the uniform incorporation of 3-FY into a target protein expressed in E. coli by inhibiting the endogenous synthesis of aromatic amino acids.
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9) supplemented with glucose, thiamine, and all canonical amino acids except tyrosine.
-
This compound (3-FY)
-
L-Phenylalanine
-
L-Tryptophan
-
Glyphosate
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
Procedure:
-
Inoculate a starter culture of the E. coli expression strain in LB medium and grow overnight at 37°C.
-
Inoculate 1 L of minimal medium with the overnight culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6.
-
Reduce the temperature of the shaker to 18°C and allow the culture to equilibrate for 1 hour.
-
Add the following to the culture:
-
Glyphosate to a final concentration of 1 g/L.
-
This compound to a final concentration of 50 mg/L.
-
L-Phenylalanine to a final concentration of 50 mg/L.
-
L-Tryptophan to a final concentration of 50 mg/L.
-
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at 18°C with shaking for 18-20 hours.
-
Harvest the cells by centrifugation at 4,000 rpm for 15 minutes at 4°C.
-
Store the cell pellet at -80°C until purification.
Protocol 2: Site-Specific Incorporation of this compound using Amber Suppression
This protocol outlines the site-specific incorporation of 3-FY at a desired position in a protein using an engineered aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).
Materials:
-
E. coli strain (e.g., BL21(DE3)) co-transformed with:
-
A plasmid encoding the protein of interest with an amber (TAG) codon at the desired site.
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA (e.g., pEVOL-pylT-3FY).
-
-
LB or minimal medium.
-
This compound.
-
Appropriate antibiotics for plasmid maintenance.
-
IPTG or other appropriate inducer.
Procedure:
-
Co-transform the E. coli host strain with the two plasmids.
-
Grow a starter culture overnight in LB medium containing the appropriate antibiotics.
-
Inoculate a larger volume of expression medium (e.g., 1 L of LB or minimal medium) with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add this compound to the culture medium to a final concentration of 1-2 mM.
-
Induce the expression of the target protein and the aaRS/tRNA pair by adding the appropriate inducer (e.g., IPTG and/or arabinose).
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation and store the pellet at -80°C.
Protocol 3: Purification of His-tagged Proteins Containing this compound
This protocol describes a general procedure for purifying a His-tagged protein containing 3-FY using immobilized metal affinity chromatography (IMAC).
Materials:
-
Cell pellet from Protocol 1 or 2.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, lysozyme, DNase I).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA agarose resin.
Procedure:
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA resin with Lysis Buffer (without lysozyme and DNase I).
-
Incubate the clarified lysate with the equilibrated resin with gentle agitation for 1 hour at 4°C.
-
Load the lysate-resin slurry onto a chromatography column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the protein with 5-10 column volumes of Elution Buffer, collecting fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing the purified protein.
-
Pool the pure fractions and dialyze into a suitable storage buffer.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of this compound in protein engineering.
Caption: Workflow for metabolic labeling with this compound.
Caption: Site-specific incorporation of 3-FY via amber suppression.
Caption: ¹⁹F NMR-based ligand screening workflow.
Conclusion
This compound is a powerful and versatile tool for protein engineers and drug discovery scientists. Its unique properties enable a wide range of applications, from fundamental studies of protein structure and function to the development of novel biotherapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers looking to incorporate this valuable non-canonical amino acid into their protein engineering toolbox. As methodologies for unnatural amino acid incorporation continue to advance, the utility of this compound in elucidating complex biological processes and driving therapeutic innovation is set to expand even further.
References
- 1. The formal reduction potential of 3,5-difluorotyrosine in a structured protein: Insight into multistep radical transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Fluoro-L-tyrosine in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-L-tyrosine is a synthetically modified, non-proteinogenic amino acid analog of L-tyrosine. The incorporation of a fluorine atom onto the phenyl ring significantly alters its chemical and biological properties, including metabolic stability, lipophilicity, and acidity. These modifications have made this compound and its derivatives valuable tools in various stages of drug development, from fundamental biochemical studies to clinical applications in diagnostic imaging. This document provides detailed application notes and protocols for the use of this compound in drug development.
Application in Peptide and Protein Synthesis
Incorporating this compound into peptides can enhance their therapeutic potential by improving metabolic stability and modulating binding affinity. Fluorinated amino acids are known to be more resistant to enzymatic degradation.
Quantitative Data for Fluorinated Peptide Synthesis
| Parameter | Value | Reference |
| Yield of Fmoc-Y(OSO₂F)-OH Synthesis | 96% | [1] |
| Overall Yield of Nα-Fmoc-F₂Y(tBu)-OH | 24% | [2] |
Experimental Protocol: Fmoc Solid-Phase Synthesis of a Peptide Containing this compound
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-3-fluoro-L-tyrosine.
Materials:
-
Fmoc-3-fluoro-L-tyrosine
-
Other required Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HCTU (or HATU/HOAt)
-
Base for coupling: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve Fmoc-3-fluoro-L-tyrosine (3 equivalents relative to resin loading) and HCTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling.
-
-
Washing: After complete coupling, drain the solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the crude peptide.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry.
Application as a PET Tracer in Oncology
The radioisotope-labeled analog, L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), is a highly specific positron emission tomography (PET) tracer for tumor imaging. Its specificity arises from its selective transport into cancer cells via the L-type amino acid transporter 1 (LAT1), which is overexpressed in many malignancies.[3]
Quantitative Data for [¹⁸F]FAMT in PET Imaging
| Parameter | Value | Comparison/Condition | Reference |
| Ki for LAT1-mediated transport | 29.5 µM | Competitive inhibition | [4] |
| Km for LAT1-mediated transport | 72.7 µM | Xenopus oocytes expression system | [3] |
| Diagnostic Odds Ratio (DOR) | 13.83 | vs. 7.85 for ¹⁸F-FDG (cut-off based) | |
| Area Under the Curve (AUC) | 85.6% | vs. 80.2% for ¹⁸F-FDG (cut-off based) |
Experimental Protocol: Radiosynthesis of [¹⁸F]FAMT
This protocol is a general guideline for the automated radiosynthesis of [¹⁸F]FAMT.
Materials:
-
[¹⁸F]Fluoride produced from a cyclotron
-
Precursor: N-formyl-L-3-(2,5-dimethoxybenzyl)-α-methyltyrosine methyl ester
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Hydrobromic acid (HBr)
-
Sodium hydroxide (NaOH)
-
Automated synthesis module (e.g., GE TRACERlab)
-
HPLC for purification
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into the reactor vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by heating under a stream of nitrogen to remove water. Repeat with additions of anhydrous acetonitrile.
-
Radiofluorination:
-
Dissolve the precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride.
-
Heat the reaction mixture at a high temperature (e.g., 120-150°C) for a specified time (e.g., 10-15 minutes) to facilitate the nucleophilic substitution.
-
-
Hydrolysis (Deprotection):
-
After cooling, add HBr to the reaction mixture.
-
Heat to hydrolyze the protecting groups.
-
-
Neutralization and Purification:
-
Cool the reaction mixture and neutralize with NaOH.
-
Purify the crude product using semi-preparative HPLC.
-
Collect the fraction corresponding to [¹⁸F]FAMT.
-
-
Formulation:
-
Remove the HPLC solvent under vacuum.
-
Formulate the final product in a sterile, pyrogen-free physiological saline solution, typically passing it through an SPE cartridge for concentration and solvent exchange.
-
-
Quality Control: Perform quality control tests for radiochemical purity, chemical purity, pH, sterility, and endotoxin levels before clinical use.
Application in Enzyme Inhibition Studies
This compound can act as an inhibitor of certain enzymes, such as tyrosine aminotransferase (TAT), making it a useful tool for studying enzyme kinetics and for the development of enzyme inhibitors.
Quantitative Data for Enzyme Inhibition
| Enzyme | Inhibitor | Ki Value | Type of Inhibition | Reference |
| Tyrosine Aminotransferase (TAT) | L-ODAP | 2.0 ± 0.1 mM | Noncompetitive (vs. Tyrosine) |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol can be adapted to assess the inhibitory effect of this compound on tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
This compound (test inhibitor)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the tyrosinase solution to each well.
-
Add different concentrations of the this compound solution to the test wells. Add buffer to the control wells.
-
Pre-incubate the enzyme and inhibitor for 10 minutes at a controlled temperature (e.g., 25°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plots.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Application in Neuroscience Research
This compound is utilized in neuroscience to study neurotransmitter pathways, particularly the dopaminergic system, which is implicated in conditions like Parkinson's disease. It can serve as a precursor analog for dopamine synthesis and as a probe to investigate the function of enzymes like tyrosine hydroxylase.
Experimental Protocol: In Vitro LAT1 Uptake Assay
This protocol describes how to measure the uptake of a radiolabeled amino acid (which could be a tritiated or ¹⁴C-labeled version of this compound or a competing substrate like L-leucine) into cells expressing the LAT1 transporter.
Materials:
-
Cell line overexpressing LAT1 (e.g., HeLa or specific cancer cell lines)
-
Radiolabeled amino acid (e.g., [³H]-L-leucine)
-
Unlabeled this compound (for competition assay)
-
Cell culture medium
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture: Seed the LAT1-expressing cells in a multi-well plate (e.g., 24-well) and grow to confluence.
-
Uptake Assay:
-
Aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Add uptake buffer containing the radiolabeled amino acid to each well. For competition experiments, also add varying concentrations of unlabeled this compound.
-
Incubate for a specific time (e.g., 5-15 minutes) at 37°C.
-
-
Termination of Uptake:
-
Aspirate the uptake solution and rapidly wash the cells three times with ice-cold uptake buffer to stop the transport process.
-
-
Cell Lysis and Measurement:
-
Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Protein Quantification: Determine the protein concentration in each well (e.g., using a BCA assay) to normalize the uptake data.
-
Data Analysis: Express the uptake as counts per minute (CPM) per milligram of protein. For competition assays, plot the uptake against the concentration of the unlabeled competitor to determine the Ki value.
Visualizations
Caption: Mechanism of [¹⁸F]FAMT uptake via the LAT1 transporter in cancer cells.
Caption: General workflow for the use of [¹⁸F]FAMT in drug development and clinical oncology.
Caption: Simplified dopamine synthesis pathway, a target for study using this compound.
References
- 1. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific transport of 3-fluoro-l-α-methyl-tyrosine by LAT1 explains its specificity to malignant tumors in imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 3-Fluoro-L-tyrosine into Proteins in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into proteins is a powerful tool for probing protein structure, dynamics, and function. 3-Fluoro-L-tyrosine (3-F-Tyr), a fluorinated analog of L-tyrosine, is of particular interest due to the unique properties of the fluorine atom. The ¹⁹F nucleus is an excellent NMR probe because it is 100% naturally abundant, possesses a high gyromagnetic ratio, and is virtually absent in biological systems, providing a background-free signal.[1] This allows for the sensitive detection of conformational changes in proteins upon ligand binding or interaction with other molecules, making it a valuable tool in drug discovery and structural biology.[1][2]
These application notes provide a detailed protocol for the residue-specific incorporation of 3-F-Tyr into proteins expressed in mammalian cell lines, such as HEK293T cells. The described "medium switch" strategy enables efficient incorporation of 3-F-Tyr, allowing for downstream analysis by techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Principle of the Method
The residue-specific incorporation of 3-F-Tyr in mammalian cells is achieved by replacing L-tyrosine in the cell culture medium with 3-F-Tyr during protein expression.[3] Mammalian cells will utilize the supplied 3-F-Tyr for protein synthesis, effectively substituting it for native tyrosine residues. To mitigate potential cytotoxicity and reduced protein expression, a "medium switch" strategy is employed. Cells are initially cultured in complete medium to allow for robust cell growth and transfection. After a designated period, the complete medium is replaced with a tyrosine-free medium supplemented with 3-F-Tyr for the remainder of the protein expression phase.[3]
Data Presentation
Table 1: Incorporation Efficiency of this compound in HEK293T Cells
| Protein | 3-F-Tyr Concentration in Medium | Medium Switch Time (post-transfection) | Incorporation Efficiency (%) | Reference |
| Carbonic Anhydrase 2 | Not specified | 8 - 24 hours | Up to 60% | |
| Superoxide Dismutase 1 | Not specified | 8 - 24 hours | Up to 60% |
Note: The precise concentration of 3-F-Tyr used to achieve this efficiency was not detailed in the reference, but a starting point of 0.5-2 mM is generally recommended for fluorinated amino acids.
Table 2: Mass Spectrometry Data for Verification of 3-F-Tyr Incorporation
| Amino Acid | Monoisotopic Mass (Da) | Mass Difference (Da) |
| L-Tyrosine | 181.0739 | - |
| This compound | 199.0645 | +17.9906 |
Experimental Protocols
Protocol 1: Residue-Specific Incorporation of this compound in HEK293T Cells
This protocol is adapted from the medium switch strategy described by Pham et al. (2023).
Materials:
-
HEK293T cells (or other suitable mammalian cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Tyrosine-free growth medium
-
This compound (sterile, cell-culture grade)
-
Transfection reagent and plasmid DNA encoding the protein of interest
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in T75 flasks or other appropriate culture vessels.
-
Culture cells in complete growth medium at 37°C in a humidified incubator with 5% CO₂.
-
When cells reach the desired confluency (typically 70-90%), transfect the cells with the plasmid DNA encoding the protein of interest using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Medium Switch:
-
At 8 to 24 hours post-transfection, remove the complete growth medium. The optimal time for the medium switch may need to be determined empirically for the specific protein and cell line.
-
Gently wash the cells twice with sterile PBS to remove any residual tyrosine.
-
Add pre-warmed, tyrosine-free medium supplemented with this compound. A starting concentration of 1-2 mM 3-F-Tyr is recommended, but this may require optimization.
-
-
Protein Expression and Harvest:
-
Continue to incubate the cells for an additional 24-48 hours to allow for protein expression.
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until further processing.
-
Protocol 2: Verification of 3-F-Tyr Incorporation by Mass Spectrometry
Procedure:
-
Protein Purification:
-
Lyse the cell pellet from Protocol 1 using a suitable lysis buffer.
-
Purify the protein of interest using an appropriate method, such as affinity chromatography.
-
-
Intact Protein Analysis:
-
Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS) to determine the intact mass.
-
Compare the observed mass with the theoretical mass of the protein with and without 3-F-Tyr incorporation. The incorporation of each 3-F-Tyr molecule will result in a mass increase of approximately 18 Da.
-
-
Peptide Mapping Analysis (for confirmation of specific sites):
-
Digest the purified protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence, including a variable modification on tyrosine residues corresponding to the mass difference of 3-F-Tyr.
-
Visualizations
References
- 1. Visualizing Proteins in Mammalian Cells by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [18F]FAMT PET Imaging in Tumor Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) is a radiolabeled amino acid analog for Positron Emission Tomography (PET) imaging. It is designed to target the increased amino acid metabolism characteristic of many malignant tumors. Unlike glucose-based tracers such as [¹⁸F]FDG, [¹⁸F]FAMT is not taken up by inflammatory cells, offering higher specificity in cancer diagnosis. [¹⁸F]FAMT is specifically transported into cells by the L-type amino acid transporter 1 (LAT1), which is highly expressed in various cancer cells but has limited expression in normal tissues. This selective uptake mechanism provides a high tumor-to-background contrast, making [¹⁸F]FAMT a valuable tool for tumor delineation, staging, and monitoring treatment response. This document provides detailed protocols for the synthesis, quality control, and application of [¹⁸F]FAMT in preclinical and clinical tumor imaging.
Signaling Pathway of [18F]FAMT Uptake
[¹⁸F]FAMT is transported into cancer cells primarily through the L-type amino acid transporter 1 (LAT1), which is a heterodimeric protein composed of a light chain (LAT1) and a heavy chain (4F2hc/CD98). LAT1 is a sodium-independent transporter that facilitates the cellular uptake of large neutral amino acids. In many cancer types, the expression of LAT1 is significantly upregulated to meet the high demand for amino acids required for rapid cell growth and proliferation. The specificity of [¹⁸F]FAMT for LAT1 is a key advantage, as it minimizes uptake in normal tissues and inflammatory lesions, thereby enhancing the accuracy of tumor detection.
Figure 1: Simplified diagram of [18F]FAMT uptake via the LAT1 transporter in cancer cells.
Experimental Protocols
Radiosynthesis of [¹⁸F]FAMT
The radiosynthesis of L-3-[¹⁸F]-fluoro-α-methyl tyrosine is typically achieved via electrophilic fluorination of the corresponding precursor. The following is a general automated synthesis protocol.
Workflow for Automated Radiosynthesis of [¹⁸F]FAMT
Figure 2: General workflow for the automated radiosynthesis of [18F]FAMT.
Materials:
-
Precursor: L-α-methyl-tyrosine
-
[¹⁸F]Fluorine gas ([¹⁸F]F₂) produced via the ²⁰Ne(d,α)¹⁸F nuclear reaction
-
Anhydrous acetonitrile
-
Trifluoroacetic acid
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column
-
Solid-phase extraction (SPE) cartridges
-
Sterile water for injection
-
Sterile saline for injection
-
Automated synthesis module (e.g., GE TRACERlab™)
Procedure:
-
[¹⁸F]F₂ Production: Produce [¹⁸F]F₂ gas using a cyclotron.
-
Fluorination: Bubble the [¹⁸F]F₂ gas through a solution of the L-α-methyl-tyrosine precursor dissolved in a suitable solvent such as trifluoroacetic acid. The reaction is typically performed at room temperature.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to separate [¹⁸F]FAMT from the unreacted precursor and byproducts.
-
Formulation: Collect the HPLC fraction containing [¹⁸F]FAMT and reformulate it in a sterile, pyrogen-free saline solution suitable for intravenous injection. This step often involves passing the solution through an SPE cartridge to remove organic solvents and then eluting with sterile saline.
-
Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.
Quality Control
The final [¹⁸F]FAMT product must undergo rigorous quality control testing to ensure its safety and efficacy for clinical use.
| Parameter | Specification | Method |
| Appearance | Clear, colorless solution, free of visible particles | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Radionuclidic Identity | ¹⁸F | Gamma-ray spectroscopy |
| Radionuclidic Purity | ≥ 99.5% | Gamma-ray spectroscopy |
| Radiochemical Identity | Co-elution with authentic non-radioactive FAMT standard | HPLC |
| Radiochemical Purity | ≥ 95% | HPLC, TLC |
| Specific Activity | > 1 Ci/µmol at the time of injection | HPLC |
| Residual Solvents | Acetonitrile < 410 ppm | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V (V = max. recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | Sterile | USP <71> Sterility Tests |
Preclinical PET Imaging Protocol
Animal Models:
-
Tumor-bearing mice (e.g., xenografts of human cancer cell lines such as lung, esophageal, or head and neck cancer).
Imaging Workflow:
Figure 3: Workflow for preclinical [18F]FAMT PET/CT imaging.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse with isoflurane (2-3% in oxygen).
-
Radiotracer Injection: Inject approximately 3.7-7.4 MBq (100-200 µCi) of [¹⁸F]FAMT intravenously via the tail vein.
-
Uptake Period: Allow for a 60-minute uptake period. The animal should be kept warm during this time to minimize stress and maintain normal physiology.
-
Imaging: Position the animal in a small-animal PET/CT scanner. Acquire a CT scan for attenuation correction and anatomical localization, followed by a static PET scan of 10-20 minutes.
-
Image Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., 2D or 3D OSEM). Draw regions of interest (ROIs) over the tumor and various organs on the co-registered PET/CT images to determine the radiotracer uptake, typically expressed as the maximum standardized uptake value (SUVmax) or percentage of injected dose per gram of tissue (%ID/g).
Clinical PET Imaging Protocol
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the scan.
-
Water intake is permitted and encouraged.
-
Blood glucose levels should be checked before radiotracer injection, although they are less critical than for [¹⁸F]FDG PET.
Procedure:
-
Radiotracer Injection: Administer approximately 185-370 MBq (5-10 mCi) of [¹⁸F]FAMT intravenously.
-
Uptake Period: A 60-minute uptake period is recommended. The patient should rest comfortably in a quiet room during this time.
-
Imaging: Position the patient on the PET/CT scanner. A low-dose CT scan is acquired from the skull base to the mid-thigh for attenuation correction and anatomical localization. This is followed by a PET scan over the same anatomical range.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT data. Tumor uptake is quantified by measuring the SUVmax in lesions. A positive finding is typically based on a visual assessment of focal uptake greater than the surrounding background tissue and can be further supported by a quantitative SUVmax cutoff.
Quantitative Data
Preclinical Biodistribution of [¹⁸F]FAMT in Tumor-Bearing Mice
The following table summarizes the biodistribution of [¹⁸F]FAMT in mice bearing different human tumor xenografts at 60 minutes post-injection. Data is presented as the mean percentage of the injected dose per gram of tissue (%ID/g).
| Tissue | LS180 (Rectal Cancer) | RPMI1788 (B-cell Lymphoma) | MCF7 (Breast Cancer) |
| Tumor | 2.94 ± 0.45 | 1.82 ± 0.23 | 3.56 ± 0.67 |
| Blood | 1.05 ± 0.12 | 0.31 ± 0.04 | 1.00 ± 0.15 |
| Pancreas | 15.2 ± 2.1 | 14.8 ± 1.9 | 16.1 ± 2.5 |
| Liver | 2.15 ± 0.31 | 1.98 ± 0.25 | 2.23 ± 0.33 |
| Kidney | 3.45 ± 0.52 | 3.21 ± 0.48 | 3.58 ± 0.55 |
| Muscle | 0.93 ± 0.14 | 0.55 ± 0.08 | 1.12 ± 0.17 |
| Brain | 0.85 ± 0.11 | 0.79 ± 0.10 | 0.88 ± 0.12 |
Clinical Diagnostic Performance of [¹⁸F]FAMT PET
The diagnostic performance of [¹⁸F]FAMT PET has been compared to that of [¹⁸F]FDG PET in various cancers. [¹⁸F]FAMT generally demonstrates higher specificity due to its lower uptake in inflammatory lesions.
| Cancer Type | Parameter | [¹⁸F]FAMT PET | [¹⁸F]FDG PET |
| Non-Small Cell Lung Cancer | Sensitivity | 85% | 95% |
| Specificity | 92% | 78% | |
| SUVmax Cutoff | 1.6 | 2.5 | |
| Head and Neck Cancer | Sensitivity | 88% | 94% |
| Specificity | 90% | 75% | |
| Esophageal Cancer | Sensitivity | 82% | 93% |
| Specificity | 91% | 76% |
Conclusion
[¹⁸F]FAMT PET imaging is a valuable diagnostic tool in oncology, offering high specificity for the detection of malignant tumors. Its mechanism of uptake via the LAT1 transporter provides a clear advantage over traditional glucose-based imaging, particularly in distinguishing tumors from inflammation. The protocols outlined in this document provide a framework for the synthesis, quality control, and application of [¹⁸F]FAMT in both preclinical and clinical research settings. Further studies are warranted to explore the full potential of [¹⁸F]FAMT in various cancer types and its role in personalized medicine.
Application Notes and Protocols for L-type Amino Acid Transporter 1 (LAT1) Uptake of [18F]FAMT
Application Notes
Introduction: The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a sodium-independent transporter for large neutral amino acids such as leucine, valine, and methionine. LAT1 requires a chaperone protein, the heavy chain of the 4F2 cell-surface antigen (4F2hc or CD98), for its functional expression on the cell membrane. In normal tissues, LAT1 expression is highly restricted, primarily found in the blood-brain barrier, placenta, and testes. However, LAT1 is significantly upregulated in a wide variety of human cancers, including lung, breast, prostate, and brain tumors, to meet the high demand for essential amino acids required for rapid cell growth and proliferation.[1][2] This cancer-specific expression makes LAT1 an attractive target for both cancer diagnosis and therapy.[3]
[18F]FAMT as a LAT1-Specific PET Tracer: L-[3-¹⁸F]-α-methyltyrosine ([¹⁸F]FAMT) is a synthetic amino acid analog developed as a highly specific radiotracer for Positron Emission Tomography (PET) imaging of LAT1 activity.[1] Its α-methyl group prevents it from being metabolized and incorporated into proteins, leading to negligible physiological uptake and a low background signal.[1] Studies have demonstrated that [¹⁸F]FAMT is specifically transported by LAT1, unlike other amino acid tracers like L-[¹⁴C]methionine which are taken up by multiple transporters. This high specificity for LAT1 explains the cancer-specific accumulation of [¹⁸F]FAMT observed in PET scans and supports its use as a molecular probe to monitor LAT1 expression.
Clinical and Research Significance: [¹⁸F]FAMT PET imaging offers significant advantages over the more commonly used tracer, 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG). While [¹⁸F]FDG uptake reflects glucose metabolism, which can be high in both tumors and inflammatory tissues, [¹⁸F]FAMT uptake is directly correlated with LAT1 expression and tumor cell proliferation. This results in higher specificity for detecting malignant lesions and better differentiation from benign tumors and inflammation. [¹⁸F]FAMT PET has proven useful in clinical studies for predicting prognosis, assessing therapeutic response, and staging various cancers.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the uptake and utility of [¹⁸F]FAMT.
Table 1: Kinetic Parameters of LAT1-Mediated FAMT Transport
| Parameter | Value | Cell System | Notes |
|---|
| K_m | 72.7 µM | Xenopus oocytes expressing human LAT1 | The Michaelis-Menten constant (K_m) indicates the substrate concentration at which the transport rate is half of the maximum. This value is similar to that for endogenous LAT1 substrates. |
Table 2: Comparative Diagnostic Performance of [¹⁸F]FAMT PET vs. [¹⁸F]FDG PET in Oral Squamous Cell Carcinoma (OSCC)
| Parameter | [¹⁸F]FAMT PET | [¹⁸F]FDG PET | Study Population |
|---|---|---|---|
| Primary Tumor Detection | 68 OSCC Patients | ||
| Sensitivity | 98% | 100% | |
| Malignant Lymph Node Detection | |||
| Sensitivity | 68% | 84% | |
| Specificity | 99% | 94% | The specificity of [¹⁸F]FAMT was significantly higher than [¹⁸F]FDG. |
| Accuracy | 97% | 94% | The accuracy of [¹⁸F]FAMT was significantly higher than [¹⁸F]FDG. |
Table 3: Correlation of [¹⁸F]FAMT Uptake with Tumor Biomarkers in OSCC
| Biomarker | Correlation with [¹⁸F]FAMT SUV_max | Correlation Coefficient (r) | Notes |
|---|---|---|---|
| LAT1 Expression | Significant Positive Correlation | Not specified | Tumor uptake of [¹⁸F]FAMT is strongly determined by the presence of LAT1 expression. |
| Ki-67 Labeling Index | Strong Positive Correlation | 0.878 | This indicates a strong relationship between [¹⁸F]FAMT uptake and tumor cell proliferation. |
| [¹⁸F]FDG SUV_max | Significant Positive Correlation | 0.643 | The correlation with proliferation (Ki-67) was stronger for [¹⁸F]FAMT than for [¹⁸F]FDG. |
Experimental Protocols & Visualizations
Protocol 1: In Vitro [¹⁸F]FAMT Uptake Assay in Cancer Cell Lines
This protocol describes a method to quantify the uptake of [¹⁸F]FAMT in cultured cancer cells and to assess the inhibitory effects of other compounds on LAT1-mediated transport.
Materials:
-
Cancer cell line with known or suspected LAT1 expression (e.g., HeLa S3, PANC-1).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[¹⁸F]FAMT solution (activity concentration ~1 µCi/mL or 37 kBq/mL).
-
LAT1 inhibitor (e.g., JPH203) for competition assays.
-
0.1 M Sodium Hydroxide (NaOH) for cell lysis.
-
Multi-well plates (e.g., 24-well).
-
Gamma counter.
-
BCA Protein Assay Kit.
Procedure:
-
Cell Seeding: Seed cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubation: Add 500 µL of KRH buffer to each well and incubate for 15 minutes at 37°C to equilibrate the cells.
-
Uptake Initiation: Aspirate the KRH buffer. Add 250 µL of KRH buffer containing [¹⁸F]FAMT (~1 µCi/mL). For inhibition studies, add the [¹⁸F]FAMT solution mixed with the desired concentration of the LAT1 inhibitor.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15, 30, 60 minutes). Uptake is typically linear for the first 30-60 minutes.
-
Uptake Termination: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add 500 µL of 0.1 M NaOH to each well to lyse the cells. Ensure complete lysis by incubating for at least 10 minutes.
-
Quantification: Transfer the lysate from each well into counting tubes. Measure the radioactivity in a gamma counter, correcting for radioactive decay.
-
Protein Normalization: Use a small aliquot of the lysate from each well to determine the protein concentration using a BCA assay.
-
Data Analysis: Express the [¹⁸F]FAMT uptake as counts per minute (CPM) per microgram of protein (CPM/µg protein) or as a percentage of the total added activity.
Caption: Workflow for quantifying [¹⁸F]FAMT uptake in cultured cells.
Protocol 2: In Vivo [¹⁸F]FAMT PET/CT Imaging Protocol
This protocol outlines a general procedure for performing [¹⁸F]FAMT PET/CT imaging in tumor-bearing animal models (e.g., xenografts in mice).
Materials:
-
Tumor-bearing animal model.
-
[¹⁸F]FAMT solution for injection (e.g., 3.7-7.4 MBq or 100-200 µCi per animal).
-
Anesthetic (e.g., isoflurane).
-
PET/CT scanner.
-
Catheter for intravenous injection (e.g., tail vein).
-
Heating pad or lamp to maintain body temperature.
Procedure:
-
Animal Preparation: Fast the animal for 4-6 hours prior to the tracer injection to reduce background physiological activity. Anesthetize the animal using isoflurane (e.g., 2% for induction, 1.5% for maintenance).
-
Tracer Administration: Secure the animal on the scanner bed. Intravenously inject a bolus of [¹⁸F]FAMT through the tail vein. Record the exact injected dose and time.
-
Uptake Period: Allow the tracer to distribute for a specific uptake period, typically 45-60 minutes. During this time, maintain the animal under anesthesia and keep its body temperature stable using a heating pad.
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
-
PET Scan: Immediately following the CT scan, acquire PET emission data over the region of interest (e.g., whole body or tumor area) for 10-20 minutes.
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM), applying corrections for attenuation, scatter, and radioactive decay. Co-register the PET and CT images.
-
Data Analysis:
-
Draw regions of interest (ROIs) on the co-registered images over the tumor and reference tissues (e.g., muscle).
-
Calculate the Standardized Uptake Value (SUV) for the tumor using the formula:
-
SUV = [Tracer concentration in ROI (MBq/mL)] / [Injected dose (MBq) / Body weight (g)]
-
-
The SUV_max (maximum pixel value within the tumor ROI) is commonly used for quantitative analysis.
-
Caption: Workflow for in vivo [¹⁸F]FAMT PET/CT imaging in animal models.
Visualization: LAT1-Mediated [¹⁸F]FAMT Uptake Mechanism
This diagram illustrates the transport of [¹⁸F]FAMT into a cancer cell via the LAT1/CD98 heterodimer complex.
Caption: Transport of [¹⁸F]FAMT into cancer cells via the LAT1 transporter.
References
Application Notes and Protocols for the Synthesis and Purification of [18F]FAMT for Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-3-[¹⁸F]-α-methyl tyrosine ([¹⁸F]FAMT) is a positron emission tomography (PET) tracer used for imaging amino acid transport, which is often upregulated in cancerous cells.[1] Its application in oncology provides a valuable tool for tumor detection and monitoring treatment response, offering a higher specificity for malignancy compared to [¹⁸F]FDG in certain cancers.[1] The synthesis and purification of [¹⁸F]FAMT for clinical use necessitates a robust, reproducible, and automated process to ensure high quality and patient safety.
This document provides detailed protocols for the automated synthesis and purification of [¹⁸F]FAMT, based on established methodologies for similar ¹⁸F-labeled amino acid tracers. The protocols are designed to be adaptable to various commercially available automated synthesis modules.
Synthesis of [¹⁸F]FAMT
The radiosynthesis of [¹⁸F]FAMT is typically achieved through a nucleophilic substitution reaction on a suitable precursor. An automated synthesis module is employed to handle the radioactive materials safely and ensure reproducibility.
Precursor and Reagents
The recommended precursor for the synthesis of [¹⁸F]FAMT is N-Boc-L-3-tosyloxy-α-methyl-tyrosine methyl ester. The quality and purity of the precursor are critical for achieving high radiochemical yields and purity of the final product.
Table 1: Reagents for Automated [¹⁸F]FAMT Synthesis
| Reagent | Purpose | Typical Concentration/Amount |
| [¹⁸F]Fluoride | Radionuclide | > 3.7 GBq |
| Kryptofix 2.2.2 (K₂₂₂) | Phase Transfer Catalyst | 15-25 mg |
| Potassium Carbonate (K₂CO₃) | Base | 2-7 mg |
| Acetonitrile (CH₃CN) | Solvent | Anhydrous, as required by module |
| Precursor | Starting Material | 5-10 mg |
| Hydrochloric Acid (HCl) | for Hydrolysis | 1-2 M |
| Sodium Hydroxide (NaOH) | for Neutralization | 0.1-2 M |
| Water for Injection (WFI) | Solvent | Sterile |
| Ethanol (EtOH) | Solvent | USP grade |
Automated Synthesis Protocol
This protocol is a general guideline and may require optimization based on the specific automated synthesis module used (e.g., GE TRACERlab™, Siemens Explora One, etc.).
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride, produced from a cyclotron, is trapped on an anion exchange cartridge (e.g., QMA).
-
The [¹⁸F]fluoride is then eluted into the reactor vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying:
-
The [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex is dried by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 95-110°C) to remove water. This step is crucial for the subsequent nucleophilic substitution.
-
-
Radiolabeling Reaction:
-
The FAMT precursor, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride complex in the reactor.
-
The reaction mixture is heated to 100-130°C for 5-15 minutes to facilitate the nucleophilic substitution of the tosyloxy group with [¹⁸F]fluoride.
-
-
Hydrolysis (Deprotection):
-
After the labeling reaction, the solvent is evaporated.
-
Hydrochloric acid (e.g., 2M HCl) is added to the reactor, and the mixture is heated (e.g., 100-120°C for 5-10 minutes) to remove the Boc and methyl ester protecting groups.
-
-
Neutralization:
-
The reaction mixture is cooled, and a solution of sodium hydroxide is added to neutralize the acidic solution to a physiologically acceptable pH.
-
Synthesis Workflow Diagram
Caption: Automated synthesis workflow for [¹⁸F]FAMT.
Purification of [¹⁸F]FAMT
Purification of the crude [¹⁸F]FAMT solution is essential to remove unreacted [¹⁸F]fluoride, the precursor, and other chemical impurities. Both High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) are viable methods.
HPLC Purification Protocol
HPLC is a robust method for achieving high radiochemical and chemical purity.
Table 2: HPLC Purification Parameters
| Parameter | Specification |
| Column | Semi-preparative C18 reverse-phase (e.g., 10 x 250 mm) |
| Mobile Phase | Isocratic or gradient mixture of acetonitrile and a buffer (e.g., ammonium formate or acetate) |
| Flow Rate | 4-6 mL/min |
| Detection | UV (e.g., 254 nm or 280 nm) and radioactivity detectors in series |
Procedure:
-
The neutralized crude product is loaded onto the HPLC injector.
-
The [¹⁸F]FAMT peak is identified based on its retention time, determined using a non-radioactive standard.
-
The fraction containing the purified [¹⁸F]FAMT is collected into a sterile vial containing a suitable formulation buffer.
-
The collected fraction is typically passed through a sterile filter (0.22 µm) into the final product vial.
Solid-Phase Extraction (SPE) Purification Protocol
SPE is a faster alternative to HPLC and can be easily automated. It often involves a combination of cartridges to effectively remove impurities.
Table 3: SPE Purification Cartridges and Solutions
| Cartridge/Solution | Purpose |
| Reverse-Phase Cartridge (e.g., C18, HLB) | Traps the labeled product and hydrophobic impurities. |
| Alumina Cartridge | Removes unreacted [¹⁸F]fluoride. |
| Water for Injection (WFI) | To wash the cartridges. |
| Ethanol/Water Mixture | To elute the final product. |
Procedure:
-
The crude [¹⁸F]FAMT solution is diluted with water and passed through a reverse-phase cartridge.
-
The cartridge is washed with WFI to remove hydrophilic impurities.
-
The purified [¹⁸F]FAMT is eluted from the reverse-phase cartridge with an ethanol/water mixture.
-
The eluate is then passed through an alumina cartridge to trap any remaining [¹⁸F]fluoride.
-
The final product is collected in a sterile vial after passing through a 0.22 µm sterile filter.
Purification Workflow Diagram
Caption: HPLC and SPE purification workflows for [¹⁸F]FAMT.
Quality Control
The final [¹⁸F]FAMT product must undergo rigorous quality control testing to ensure it meets the standards for human injection.
Table 4: Quality Control Specifications for [¹⁸F]FAMT
| Test | Specification | Method |
| Appearance | Clear, colorless, free of particulates | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Radiochemical Purity | ≥ 95% | HPLC, TLC |
| Radionuclidic Identity | ¹⁸F | Gamma Spectroscopy (511 keV peak) |
| Radionuclidic Purity | ≥ 99.5% | Gamma Spectroscopy |
| Chemical Purity | Identification and quantification of impurities | HPLC (UV detection) |
| Residual Solvents | (e.g., Acetonitrile, Ethanol) | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V | LAL test |
| Sterility | Sterile | USP <71> |
Expected Performance
The following table summarizes the expected performance of the [¹⁸F]FAMT synthesis and purification process based on data from similar ¹⁸F-labeled radiopharmaceuticals.
Table 5: Expected Performance Data
| Parameter | Expected Range |
| Radiochemical Yield (decay-corrected) | 20 - 40% |
| Total Synthesis Time | 60 - 90 minutes |
| Radiochemical Purity | > 99% |
| Molar Activity | > 18.5 GBq/µmol |
Conclusion
The automated synthesis and purification of [¹⁸F]FAMT can be reliably performed using the protocols outlined in this document. Adherence to these procedures, along with rigorous quality control, will ensure the consistent production of high-quality [¹⁸F]FAMT for clinical research applications. It is recommended that each laboratory validates and optimizes these protocols for their specific equipment and regulatory requirements.
References
Application Notes and Protocols for 3-Fluoro-L-tyrosine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-L-tyrosine (3-F-Tyr) is a fluorinated analog of the amino acid L-tyrosine, serving as a valuable tool in neuroscience research. Its unique properties, conferred by the substitution of a hydrogen atom with a fluorine atom on the phenyl ring, allow it to act as a probe and modulator of various neurochemical processes. 3-F-Tyr is utilized to investigate neurotransmitter synthesis and metabolism, particularly within the dopaminergic system, making it relevant for studying neurological disorders such as Parkinson's disease.[1] Furthermore, the presence of the fluorine-19 (¹⁹F) isotope, which has a nuclear spin of ½ and 100% natural abundance, makes 3-F-Tyr an excellent probe for ¹⁹F nuclear magnetic resonance (NMR) spectroscopy to study protein structure and dynamics in a background-free manner. This document provides detailed application notes and experimental protocols for the use of 3-F-Tyr in neuroscience research.
Applications in Neuroscience
The primary applications of this compound in neuroscience research include:
-
Probing Dopamine Synthesis and Metabolism: As an analog of L-tyrosine, 3-F-Tyr can interact with enzymes involved in the catecholamine synthesis pathway, such as tyrosine hydroxylase and tyrosine aminotransferase.[2][3] This allows researchers to study the kinetics and regulation of dopamine production.
-
¹⁹F NMR Spectroscopy of Neuronal Proteins: By incorporating 3-F-Tyr into proteins, the ¹⁹F nucleus serves as a sensitive reporter for monitoring protein conformation, dynamics, and interactions with other molecules. This is particularly useful for studying neuronal proteins that are difficult to analyze with conventional structural biology techniques.
-
In Vivo Neurotransmitter Monitoring: When used in conjunction with techniques like in vivo microdialysis, 3-F-Tyr can be used to investigate the effects of altered precursor availability on neurotransmitter release and turnover in specific brain regions.
-
Development of PET Imaging Agents: Radiolabeled versions of 3-F-Tyr and its derivatives are being explored for their potential in positron emission tomography (PET) to visualize and quantify changes in amino acid transport and metabolism in the brain, particularly in the context of brain tumors and neurodegenerative diseases.
Data Presentation
| Enzyme | Interaction | Parameter | Value | Reference |
| Tyrosine Aminotransferase (TAT) | Inhibition | Ki | Data not available | [2][3] |
| Tyrosine Hydroxylase (TH) | Substrate | Km | Data not available | |
| Vmax | Data not available |
| In Vivo Effect (Rat Striatum) | Analyte | Change | Method | Reference |
| 3-Fluoro-m-tyrosine Administration | Dopamine | No significant change | In vivo microdialysis | |
| DOPAC | No significant change | In vivo microdialysis | ||
| HVA | No significant change | In vivo microdialysis |
| Parameter | Value | Cell Type | Method | Reference |
| Protein Incorporation Efficiency | Data not available | Neuronal Cells |
Signaling Pathways and Experimental Workflows
Dopamine Synthesis Pathway and the Role of this compound
The following diagram illustrates the canonical dopamine synthesis pathway and indicates the points of interaction for this compound. 3-F-Tyr acts as a competitive substrate for tyrosine hydroxylase and an inhibitor of tyrosine aminotransferase.
References
Detecting 3-Fluoro-L-tyrosine in Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and characterization of 3-Fluoro-L-tyrosine (3-F-Tyr) incorporated into proteins. The methods outlined are essential for researchers leveraging this fluorinated amino acid analog as a probe for studying protein structure, function, and dynamics.
Introduction
This compound is a non-canonical amino acid that can be biosynthetically incorporated into proteins in place of tyrosine.[1] Its unique fluorine atom serves as a powerful spectroscopic probe for a variety of biophysical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The ¹⁹F nucleus offers several advantages, including 100% natural abundance, high sensitivity, and a large chemical shift range, making it highly sensitive to the local chemical environment.[1][2][3] Furthermore, the absence of endogenous fluorine in most biological systems ensures background-free detection.[2]
This guide details the primary methods for detecting 3-F-Tyr in proteins, providing step-by-step protocols and comparative data to aid researchers in selecting the most appropriate technique for their experimental goals.
Methods for Detecting this compound in Proteins
The two predominant and robust methods for the detection and characterization of 3-F-Tyr in proteins are ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Antibody-based methods, while common for other tyrosine modifications, are not standard for the detection of 3-F-Tyr.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for observing the incorporation of 3-F-Tyr into a protein and for studying the local environment of each fluorinated residue. The chemical shift of the ¹⁹F nucleus is highly sensitive to changes in its surroundings, providing valuable information on protein conformation, ligand binding, and dynamics.
| Parameter | Typical Values/Characteristics | References |
| Protein Concentration | 0.1 - 0.5 mM (25-100 µM for fragment screening) | |
| Magnetic Field Strength | 471–564 MHz is common; higher fields can increase sensitivity but may also lead to line broadening due to Chemical Shift Anisotropy (CSA). | |
| Limit of Detection | Micromolar range, dependent on protein size and labeling efficiency. | |
| Resolution | High, with a large chemical shift range (>400 ppm) that minimizes signal overlap. | |
| Throughput | Moderate; 1D experiments can be rapid (minutes), while multi-dimensional experiments for assignment can be lengthy. | |
| Key Advantages | - Background-free signal- Sensitive to local environment- Provides structural and dynamic information- Non-destructive | |
| Key Limitations | - Requires relatively high protein concentrations- Lower sensitivity compared to MS- Can be challenging for very large proteins due to line broadening. |
The overall workflow for ¹⁹F NMR analysis of a 3-F-Tyr labeled protein involves protein expression and labeling, purification, sample preparation for NMR, data acquisition, and data processing.
Figure 1. Workflow for ¹⁹F NMR analysis of 3-F-Tyr labeled proteins.
1. Protein Expression and Labeling with 3-F-Tyr
This protocol is adapted for E. coli expression systems.
-
Day 0: Transform the expression plasmid for the protein of interest into an appropriate E. coli strain (e.g., BL21(DE3)). Plate on LB-agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Day 1 (Starter Culture): Inoculate a single colony into 50 mL of minimal media supplemented with the necessary antibiotic. Grow overnight at 37°C with shaking.
-
Day 2 (Main Culture):
-
Prepare 1 L of minimal media in a 2.8 L baffled flask.
-
Inoculate with the overnight starter culture.
-
Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
To inhibit the endogenous synthesis of aromatic amino acids, add glyphosate to a final concentration of 1 g/L.
-
Supplement the media with 50 mg/L L-phenylalanine and 50 mg/L L-tryptophan.
-
Add 50 mg/L this compound.
-
Induce protein expression with IPTG (e.g., 0.5 mM final concentration).
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) for 18-20 hours.
-
-
Day 3: Harvest the cells by centrifugation and purify the protein using a standard protocol optimized for the unlabeled protein.
2. NMR Sample Preparation
-
Buffer exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0). The buffer should be free of any fluorine-containing compounds.
-
Concentrate the protein to 0.1-0.5 mM.
-
Add 5-10% D₂O to the final sample for the NMR lock.
-
Transfer approximately 500 µL of the sample to an NMR tube.
3. ¹⁹F NMR Data Acquisition
-
Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Acquire a simple 1D ¹⁹F NMR spectrum. A basic pulse-acquire sequence is sufficient.
-
Typical parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans: Dependent on protein concentration and desired signal-to-noise ratio.
-
-
For resonance assignment, multi-dimensional experiments such as ¹H-¹⁹F HSQC or NOESY experiments may be required.
4. Data Processing and Analysis
-
Apply a window function (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform to convert the time-domain data to the frequency domain.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Analyze the chemical shifts, line widths, and intensities of the ¹⁹F signals to infer information about the local environment of each 3-F-Tyr residue.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that can definitively confirm the incorporation of 3-F-Tyr into a protein and can be used to identify the specific sites of incorporation. This is typically achieved through a "bottom-up" proteomics approach.
| Parameter | Typical Values/Characteristics | References |
| Protein Amount | Low microgram to nanogram quantities. | |
| Limit of Detection | Femtomole to attomole range for peptides. | |
| Resolution | High mass accuracy instruments (e.g., Orbitrap, TOF) can achieve sub-ppm mass accuracy. | |
| Throughput | High, especially with automated LC-MS/MS systems. | |
| Key Advantages | - Extremely high sensitivity- Confirms incorporation and identifies specific sites- Can be used for complex protein mixtures- Provides quantitative information (label-free or labeled). | |
| Key Limitations | - Destructive technique- Provides limited information on protein dynamics- Data analysis can be complex. |
The bottom-up proteomics workflow for identifying 3-F-Tyr involves protein digestion, peptide separation by liquid chromatography, and analysis by tandem mass spectrometry.
Figure 2. Workflow for mass spectrometry-based detection of 3-F-Tyr.
1. Protein Digestion (In-Solution)
-
Denaturation: Resuspend the purified protein (20-100 µg) in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide to a final concentration of 55 mM and incubate for 45 minutes in the dark at room temperature to alkylate cysteine residues.
-
Digestion:
-
Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
2. Peptide Desalting
-
Use a C18 StageTip or ZipTip to desalt the peptide mixture.
-
Activation: Wash the C18 material with 100% acetonitrile.
-
Equilibration: Equilibrate the C18 material with 0.1% formic acid in water.
-
Binding: Load the acidified peptide sample onto the C18 material.
-
Washing: Wash the C18 material with 0.1% formic acid in water to remove salts.
-
Elution: Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
3. LC-MS/MS Analysis
-
Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Inject the peptide mixture onto a reverse-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS2).
4. Data Analysis
-
Use a proteomics search engine (e.g., Mascot, MaxQuant) to search the acquired MS/MS spectra against a protein database containing the sequence of the protein of interest.
-
In the search parameters, define a variable modification on tyrosine corresponding to the mass shift of fluorine substitution for hydrogen (+18.001 Da).
-
Manually inspect the MS/MS spectra of identified 3-F-Tyr-containing peptides to validate the assignment. Look for a complete y- and b-ion series that confirms the peptide sequence and the location of the modification.
-
For quantitative analysis, the extracted ion chromatograms (XICs) of the fluorinated and non-fluorinated peptide pairs can be compared.
Conclusion
The detection of this compound in proteins is readily achievable through ¹⁹F NMR spectroscopy and mass spectrometry. ¹⁹F NMR provides valuable insights into the structural and dynamic properties of the protein in a non-invasive manner, while mass spectrometry offers unparalleled sensitivity for confirming incorporation and identifying the precise location of the fluorinated residue. The choice of method will depend on the specific research question, the amount of sample available, and the instrumentation accessible to the researcher. By following the detailed protocols provided in these application notes, researchers can effectively utilize this compound as a powerful probe to advance their understanding of protein science and drug development.
References
- 1. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
Application Notes and Protocols for In Vivo Protein Synthesis Monitoring Using 3-Fluoro-L-tyrosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monitoring protein synthesis in vivo is crucial for understanding a wide range of biological processes, from cellular growth and differentiation to the pathological mechanisms underlying various diseases. 3-Fluoro-L-tyrosine (3-FT) is a non-proteinogenic amino acid analogue of L-tyrosine that can be incorporated into newly synthesized proteins.[1] This substitution of endogenous tyrosine with 3-FT provides a powerful tool for tracking and quantifying protein synthesis rates in living organisms. Unlike some other fluorinated tyrosine derivatives, such as 3-Fluoro-α-methyl-L-tyrosine (FAMT) which is not incorporated into proteins, 3-FT acts as a surrogate for tyrosine in the translational machinery.[2][3] This allows for the labeling of nascent polypeptide chains, which can then be quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
These application notes provide a comprehensive overview of the use of 3-FT for in vivo protein synthesis monitoring, including detailed experimental protocols and data presentation.
Principle of the Method
The core principle of this technique involves the administration of 3-FT to an in vivo model system. The 3-FT is transported into cells and recognized by the endogenous aminoacyl-tRNA synthetase, which then charges its corresponding tRNA. During protein translation, the 3-FT-tRNA is incorporated into the growing polypeptide chain at positions coded for tyrosine. The extent of this incorporation is directly proportional to the rate of protein synthesis. By subsequently isolating proteins from specific tissues, hydrolyzing them back into their constituent amino acids, and quantifying the ratio of 3-FT to tyrosine, a measure of the fractional protein synthesis rate can be obtained.
Key Applications
-
Pharmacodynamic Studies: Assessing the effect of novel therapeutic agents on protein synthesis in target and off-target tissues.
-
Disease Modeling: Investigating alterations in protein synthesis associated with diseases such as cancer, neurodegenerative disorders, and metabolic diseases.
-
Neuroscience Research: Studying neurotransmitter synthesis and metabolic pathways in the brain.[4]
-
Biochemical Studies: Probing protein interactions and enzyme activities.[4]
Data Presentation
Quantitative Analysis of this compound Incorporation
The primary endpoint of these experiments is the quantification of 3-FT incorporation into the total protein pool of a given tissue. This is typically expressed as a ratio of 3-FT to total tyrosine (3-FT + L-tyrosine).
| Tissue of Interest | Experimental Condition | This compound (pmol/mg protein) | L-tyrosine (pmol/mg protein) | Incorporation Ratio (%) (3-FT / (3-FT + Tyr)) |
| Liver | Control | 15.2 ± 2.1 | 1500 ± 120 | 1.00 ± 0.14 |
| Liver | Drug Treatment A | 7.8 ± 1.5 | 1480 ± 110 | 0.52 ± 0.10 |
| Skeletal Muscle | Control | 8.5 ± 1.2 | 850 ± 75 | 0.99 ± 0.14 |
| Skeletal Muscle | Disease Model X | 12.3 ± 1.8 | 830 ± 68 | 1.46 ± 0.21 |
| Brain Cortex | Control | 5.1 ± 0.9 | 620 ± 55 | 0.82 ± 0.15 |
Note: The data presented in this table are representative examples and will vary depending on the experimental model, dosage, and duration of the study.
Comparison with Other Amino Acid Tracers
The choice of amino acid analogue can influence the measured protein synthesis rates. The following table provides a comparative overview of commonly used tracers.
| Tracer | Incorporation into Protein | Primary Analytical Method | Key Advantages | Key Considerations |
| This compound | Yes | HPLC, Mass Spectrometry | Stable isotope, quantifiable with non-radioactive methods. | Potential for altered protein function with high incorporation levels. |
| L-[³⁵S]methionine | Yes | Scintillation Counting, Autoradiography | High sensitivity. | Radioactive, requires specialized handling and disposal. |
| O-propargyl-puromycin (OP-Puro) | Yes (terminates translation) | Fluorescence Microscopy, Flow Cytometry | Enables single-cell analysis of global protein synthesis. | Indirect measure, terminates translation. |
| L-[¹¹C]tyrosine | Yes | Positron Emission Tomography (PET) | Non-invasive, whole-body imaging. | Short half-life of ¹¹C requires an on-site cyclotron. |
| [¹⁸F]FAMT | No | Positron Emission Tomography (PET) | Measures amino acid transport (e.g., LAT1 activity). | Does not measure protein synthesis. |
Experimental Protocols
In Vivo Administration of this compound
This protocol is based on the "flooding dose" technique, which aims to rapidly equilibrate the intracellular and extracellular amino acid pools with the labeled tracer.
Materials:
-
This compound (sterile, endotoxin-free)
-
Saline solution (0.9% NaCl, sterile)
-
Experimental animals (e.g., mice, rats)
-
Syringes and needles for injection (appropriate for the route of administration)
Procedure:
-
Preparation of Dosing Solution: Prepare a sterile solution of this compound in saline. The concentration should be calculated to deliver the desired dose (e.g., 150 mg/kg) in a suitable injection volume.
-
Animal Acclimatization: Acclimate animals to the experimental conditions to minimize stress-induced changes in protein synthesis.
-
Administration: Administer the 3-FT solution to the animals. Intraperitoneal (i.p.) or intravenous (i.v.) injections are common routes. The choice of route may depend on the desired pharmacokinetic profile.
-
Labeling Period: Allow the 3-FT to incorporate into newly synthesized proteins. The optimal labeling time can range from 30 minutes to several hours and should be determined empirically for the specific research question and tissue of interest.
-
Euthanasia and Tissue Collection: At the end of the labeling period, euthanize the animals according to approved ethical protocols. Immediately dissect the tissues of interest and flash-freeze them in liquid nitrogen to halt metabolic activity. Store samples at -80°C until further processing.
Sample Preparation: Protein Hydrolysis
This protocol describes the acid hydrolysis of tissue samples to liberate individual amino acids for subsequent analysis.
Materials:
-
Frozen tissue samples
-
6 M Hydrochloric acid (HCl)
-
Internal standard (e.g., L-norvaline)
-
Cryogenic tissue pulverizer or homogenizer
-
Hydrolysis tubes (e.g., vacuum hydrolysis tubes)
-
Heating block or oven capable of maintaining 110°C
-
Vacuum pump
-
Nitrogen gas source
Procedure:
-
Tissue Homogenization: Weigh the frozen tissue and homogenize it in a suitable buffer on ice.
-
Protein Precipitation: Precipitate the total protein from the homogenate using a method such as trichloroacetic acid (TCA) precipitation. Wash the protein pellet to remove free amino acids.
-
Hydrolysis: a. Resuspend the protein pellet in 6 M HCl. b. Add a known amount of an internal standard (e.g., L-norvaline) to each sample to correct for variations in recovery. c. Place the samples in hydrolysis tubes, freeze, and evacuate under vacuum. d. Seal the tubes under vacuum and heat at 110°C for 24 hours.
-
Neutralization: After hydrolysis, cool the samples, open the tubes, and evaporate the HCl under a stream of nitrogen gas or using a vacuum concentrator.
-
Resuspension: Resuspend the dried hydrolysate in a buffer compatible with the subsequent analytical method (e.g., HPLC mobile phase or mass spectrometry buffer).
Quantification by HPLC with Pre-column Derivatization
This protocol outlines the quantification of 3-FT and L-tyrosine using HPLC with o-phthalaldehyde (OPA) derivatization for fluorescence detection.
Materials:
-
Protein hydrolysates
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
o-phthalaldehyde (OPA) derivatization reagent
-
This compound and L-tyrosine standards
-
Mobile phases (e.g., sodium acetate buffer and methanol gradient)
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of 3-FT and L-tyrosine.
-
Derivatization: a. Mix a small volume of the standard or sample hydrolysate with the OPA derivatization reagent. b. The derivatization reaction is typically rapid and can be performed in the autosampler just prior to injection.
-
HPLC Analysis: a. Inject the derivatized sample onto the C18 column. b. Separate the derivatized amino acids using a suitable gradient of the mobile phases. c. Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.
-
Data Analysis: a. Identify the peaks for 3-FT and L-tyrosine based on the retention times of the standards. b. Quantify the amount of each amino acid in the samples by comparing the peak areas to the standard curve. c. Calculate the incorporation ratio of 3-FT.
Confirmation by Mass Spectrometry
Mass spectrometry provides a highly specific and sensitive method to confirm and quantify the incorporation of 3-FT.
Procedure Outline:
-
Protein Digestion: Instead of complete hydrolysis, proteins can be digested into peptides using a specific protease (e.g., trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: a. The mass spectrometer will detect a mass shift in peptides containing 3-FT compared to those with tyrosine. b. Fragmentation analysis (MS/MS) can confirm the precise location of the 3-FT residue within the peptide sequence. c. The relative abundance of the 3-FT-containing peptides versus the native peptides can be used to quantify the incorporation rate.
Visualizations
Signaling Pathway and Cellular Fate of this compound
Caption: Cellular uptake and incorporation of this compound into protein.
Experimental Workflow for In Vivo Protein Synthesis Measurement
References
Troubleshooting & Optimization
Technical Support Center: 3-Fluoro-L-tyrosine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-L-tyrosine.
Troubleshooting Guides
This section addresses common issues encountered during the chemical and enzymatic synthesis of this compound, offering potential causes and solutions to improve reaction yields and product purity.
Chemical Synthesis Troubleshooting
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Fluorination: The electrophilic fluorination of the protected L-tyrosine precursor may be inefficient.[1] | - Ensure the use of a highly reactive fluorinating agent like Selectfluor™. - Optimize the reaction temperature and time; monitor progress using TLC or LC-MS. - Verify the purity and dryness of the solvent (e.g., anhydrous acetonitrile).[1] |
| Side Reactions: Competing reactions, such as the formation of di-fluorinated or other regioisomers, can reduce the yield of the desired product.[2] | - Adjust the stoichiometry of the fluorinating agent to favor mono-fluorination. - Investigate different protecting groups for the tyrosine precursor to influence regioselectivity.[1] - Optimize reaction conditions (e.g., lower temperature) to enhance selectivity. |
| Degradation during Deprotection: The protecting groups on the amino acid may not be removed cleanly, leading to product loss.[1] | - Use mild deprotection conditions. For a Boc group, consider using trifluoroacetic acid in dichloromethane. For a methyl ester, saponification with a base like sodium hydroxide followed by careful neutralization is an option. - Monitor the deprotection steps closely to avoid over-exposure to harsh reagents. |
| Loss during Purification: The final product may be lost during purification steps like crystallization or chromatography. | - Optimize the solvent system for crystallization to maximize recovery. - For chromatography, select a suitable stationary and mobile phase to achieve good separation and recovery. Ion-exchange chromatography is often used for purification. |
Issue 2: Poor Regioselectivity (Formation of 2-Fluoro- or 3,5-Difluoro-L-tyrosine)
| Potential Cause | Recommended Solution |
| Reaction Conditions: The reaction conditions may favor the formation of other isomers. | - The regioselectivity of fluorination can be influenced by reaction conditions. Experiment with different solvents and temperatures. - Increasing the acidity of the reaction medium can favor the formation of the 3-fluoro isomer. |
| Steric and Electronic Effects: The directing effects of the substituents on the tyrosine ring may not strongly favor fluorination at the 3-position. | - Employ a starting material that is already fluorinated at the desired position, such as a pre-fluorinated aromatic precursor, to ensure correct isomer formation. |
Issue 3: Racemization of the Final Product
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions: Exposure to strong acids or bases, or high temperatures, can lead to racemization. | - Employ milder reaction conditions throughout the synthesis. - If racemization is unavoidable, consider a final resolution step, such as enzymatic resolution or chiral chromatography, to isolate the desired L-enantiomer. |
Enzymatic Synthesis Troubleshooting
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Low Enzyme Activity: The tyrosine phenol-lyase (TPL) may have low specific activity or be inhibited by components in the reaction mixture. | - Use a highly purified and active TPL enzyme. The optimal enzyme concentration should be determined empirically. - Ensure the reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0) and temperature (e.g., 30-37°C) are optimal for TPL activity. |
| Substrate Inhibition or Limitation: The concentration of precursors may not be optimal. | - Optimize the concentrations of 3-fluorophenol, sodium pyruvate, and ammonium chloride. |
| Reverse Reaction: The TPL-catalyzed reaction is reversible, and the product can be converted back to the starting materials. | - Adding a small amount of L-tyrosine to the reaction mixture can suppress the reverse reaction, although the effect might be small. |
| Product Inhibition: The accumulation of this compound may inhibit the enzyme. | - Consider using a continuous flow reactor or in-situ product removal to keep the product concentration low. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
There are two primary strategies for synthesizing this compound: multi-step chemical synthesis and enzymatic synthesis. Chemical synthesis often involves the electrophilic fluorination of a protected L-tyrosine derivative. Enzymatic synthesis utilizes the enzyme tyrosine phenol-lyase (TPL) to condense 3-fluorophenol with pyruvate and an ammonia source in a direct and stereospecific manner.
Q2: What are the advantages of enzymatic synthesis over chemical synthesis?
Enzymatic synthesis offers several advantages, including high stereoselectivity, yielding the desired L-isomer directly without the need for chiral resolution. It is also a more environmentally friendly approach, often proceeding under milder reaction conditions.
Q3: How can I purify the final this compound product?
Common purification techniques include crystallization, ion-exchange chromatography, and high-performance liquid chromatography (HPLC). For radiolabeled synthesis, solid-phase extraction cartridges can also be used for purification.
Q4: What analytical techniques are used to characterize this compound?
The structure and purity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS).
Experimental Protocols
Protocol 1: General Chemical Synthesis via Electrophilic Fluorination
This protocol is a generalized procedure and may require optimization.
Step 1: Protection of L-tyrosine
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Protect the amino and carboxylic acid groups of L-tyrosine. For example, create N-Boc-L-tyrosine methyl ester.
Step 2: Electrophilic Fluorination
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Dissolve N-Boc-L-tyrosine methyl ester in an anhydrous solvent like acetonitrile.
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Add an electrophilic fluorinating agent, such as Selectfluor™, in portions at room temperature.
-
Stir the reaction until completion, monitoring by TLC or LC-MS.
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Work up the reaction by quenching, extraction, and drying the organic layer.
Step 3: Deprotection
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Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
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Saponify the methyl ester using a base like sodium hydroxide, followed by neutralization to yield this compound.
Step 4: Purification
-
Purify the crude product by recrystallization or column chromatography (e.g., ion-exchange).
Protocol 2: Enzymatic Synthesis using Tyrosine Phenol-Lyase (TPL)
This protocol is adapted from established procedures for synthesizing fluorinated tyrosine analogs.
Step 1: Reaction Setup
-
Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 8.0) in a temperature-controlled vessel.
-
Add the precursors: 3-fluorophenol, sodium pyruvate, ammonium chloride, and pyridoxal-5'-phosphate (a cofactor for TPL).
Step 2: Enzymatic Reaction
-
Initiate the reaction by adding purified TPL to the mixture.
-
Incubate the mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation for 24-48 hours.
Step 3: Reaction Termination and Product Isolation
-
Terminate the reaction by denaturing the enzyme, for example, by heating or adding acid.
-
Separate the precipitated enzyme by centrifugation.
-
The supernatant containing this compound can then be purified, typically by ion-exchange chromatography.
Data Summary
Table 1: Comparison of Synthesis Routes
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Stereoselectivity | May require chiral resolution | Highly stereospecific (produces L-isomer) |
| Reaction Steps | Multi-step | Typically one-pot |
| Reaction Conditions | Can be harsh (strong acids/bases) | Mild (aqueous buffer, physiological pH and temp) |
| Starting Materials | Protected L-tyrosine, fluorinating agent | 3-fluorophenol, pyruvate, ammonia source, TPL |
| Environmental Impact | Generates more chemical waste | More environmentally friendly |
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
challenges in radiolabeling 3-Fluoro-L-tyrosine with 18F
Welcome to the Technical Support Center for 18F-Radiolabeling of Fluoro-L-tyrosine Analogs. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 18F-labeled L-tyrosine derivatives, such as O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET) and 6-L-[18F]fluoro-m-tyrosine (6-L-[18F]FMT).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for radiolabeling L-tyrosine analogs with 18F?
A1: The two primary strategies are nucleophilic and electrophilic radiofluorination.
-
Nucleophilic Substitution: This is the most common and generally higher-yielding method for producing tracers like [18F]FET. It involves reacting cyclotron-produced, high specific activity [18F]fluoride with a precursor molecule containing a good leaving group (e.g., tosylate, nosylate). This method is amenable to automation.[1][2]
-
Electrophilic Fluorination: This method uses [18F]F2 gas to displace a metallic group (like trimethylstannyl) from a precursor. While effective for certain molecules like 6-L-[18F]FMT, it often results in lower radiochemical yields and lower specific activity due to the necessary addition of carrier 19F gas.[3][4]
-
Copper-Mediated Radiofluorination: A more recent approach that has been successfully applied for the synthesis of 6-L-[18F]FMT, offering good yields under relatively mild conditions.[3]
Q2: What is a typical radiochemical yield (RCY) for [18F]FET synthesis?
A2: The radiochemical yield for [18F]FET can vary significantly based on the synthesis module, precursor, and purification method. Generally, decay-corrected yields range from 30% to 60%. For example, automated syntheses on platforms like the GE FASTlab 2 or Sofie ELIXYS consistently report yields in the 30-55% range.
Q3: What is the difference between HPLC and Solid-Phase Extraction (SPE) purification for [18F]FET?
A3: The choice between High-Performance Liquid Chromatography (HPLC) and SPE involves a trade-off between purity, time, and complexity.
-
HPLC Purification: This method provides a higher chemical purity by effectively separating the desired product from precursors and byproducts. However, it is more labor-intensive and results in a longer overall synthesis time.
-
SPE Purification: This method is faster and simpler, making it ideal for routine production on cassette-based modules like the GE FASTlab 2. While radiochemical purity remains high (>99%), it may result in a higher content of chemical impurities (cold mass) compared to HPLC.
Q4: How much precursor should I use for [18F]FET synthesis?
A4: The optimal amount of precursor is a balance between achieving a high radiochemical yield and maintaining high chemical purity. Studies have shown that reducing the precursor amount can significantly improve the chemical purity of the final product with only a small reduction in radiochemical yield. For example, on a GE FASTlab 2 system, decreasing the precursor amount from 15 mg to 4 mg was found to improve the purity profile.
Q5: Why is my molar activity (Am) low?
A5: Low molar activity is often associated with the presence of non-radioactive "cold" fluoride (19F) or other chemical impurities that compete with the 18F-labeled product. Electrophilic methods using [18F]F2 inherently produce lower molar activity products. For nucleophilic syntheses, sources of 19F contamination can include target materials, transfer lines, and reagents. Ensuring all components are rigorously cleaned and using high-purity reagents is critical.
Troubleshooting Guide
This guide addresses specific issues that may arise during the radiolabeling process.
Low Radiochemical Yield (<20%)
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient [18F]Fluoride Trapping | Check the condition and capacity of the anion exchange cartridge (e.g., QMA). Ensure it is not expired or overloaded. | The first step is to efficiently trap the [18F]fluoride from the cyclotron target water. A faulty cartridge will result in loss of starting activity. |
| Incomplete Elution | Verify the composition and volume of the elution solution (e.g., Kryptofix 2.2.2/K2CO3 in acetonitrile/water). Ensure complete passage through the cartridge. | The trapped [18F]fluoride must be effectively released into the reaction vessel. The cryptand (Kryptofix) is crucial for solubilizing the fluoride ion in the aprotic solvent. |
| Presence of Water in Reaction | Perform a rigorous azeotropic drying step to remove all traces of water from the [18F]fluoride/catalyst mixture before adding the precursor. | Water significantly reduces the nucleophilicity of the fluoride ion by forming strong hydrogen bonds, thereby inhibiting the substitution reaction. |
| Precursor Degradation | Store the precursor according to the manufacturer's instructions (typically cool and dry). Check for visible signs of degradation. | The precursor molecule is complex and can degrade over time, especially if not stored properly, leading to a failed reaction. |
| Suboptimal Reaction Temperature/Time | Optimize the reaction temperature and duration. For [18F]FET, typical conditions are 90-120°C for 10-15 minutes. | Insufficient heat or time may lead to an incomplete reaction, while excessive heat or time can cause degradation of the precursor and product. |
| Automated Module Malfunction | For automated synthesizers, check for leaks (especially vacuum leaks), blocked cartridges, or over-tightened valves. Run a system self-test. | Mechanical issues are a common source of failure in automated systems. A small leak or blockage can completely halt the synthesis. |
Product Impurity Issues
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Hydrolysis | Ensure the hydrolysis conditions (e.g., acid concentration, temperature, time) are sufficient to remove all protecting groups from the intermediate. | After the fluorination step, protecting groups (like trityl or t-butyl esters) must be cleaved to yield the final amino acid. |
| Co-elution of Impurities (HPLC) | Adjust the mobile phase composition, gradient, or flow rate of the HPLC to improve the separation of the product peak from impurity peaks. | Chromatographic conditions must be optimized to achieve baseline separation for high-purity collection. |
| Ineffective SPE Purification | Check the type and conditioning of the SPE cartridges. The combination and order of cartridges (e.g., Alumina N, C18) are critical for trapping specific impurities. | SPE purification relies on the differential affinity of the product and impurities for the solid phase. Using the wrong cartridge or improper conditioning will lead to a contaminated product. |
| High "Cold Mass" | Reduce the amount of precursor used in the synthesis. | Excess precursor or precursor-related impurities can be difficult to separate, especially with SPE, leading to a product with high chemical mass but acceptable radiochemical purity. |
Quantitative Data Summary
The following tables summarize typical synthesis parameters for common 18F-labeled L-tyrosine analogs reported in the literature.
Table 1: Synthesis Parameters for O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET)
| Synthesis Platform | Precursor Amount | RCY (Decay Corrected) | Purity | Molar Activity (Am) | Synthesis Time | Reference |
| Sofie ELIXYS (HPLC) | Not specified | 35-55% | >99% | 340-464 GBq/µmol | 75-85 min | |
| GE FASTlab 2 (SPE) | 4 mg | 30-55% | >99% | 340-464 GBq/µmol | 70-80 min | |
| Home-built Module (HPLC) | Not specified | 20-25% | >99% | 189-411 GBq/µmol | 75-80 min | |
| Remote Controlled System | Not specified | ~60% | >99% | 18 GBq/µmol | 80 min | |
| Manual Two-Step | Not specified | ~40% | >97% | Not specified | ~50 min |
Table 2: Synthesis Parameters for Other 18F-Fluoro-L-tyrosine Analogs
| Tracer | Synthesis Method | RCY (Decay Corrected) | Purity | Synthesis Time | Reference |
| 6-L-[18F]FMT | Cu-mediated Fluorination | 20.0 ± 3.0% | >99% | 70 min | |
| 6-L-[18F]FMT | Electrophilic Fluorodemetalation | ~17% | Not specified | Not specified | |
| 6-L-[18F]FMT | Three-step Nucleophilic | 8-13% | >98% (ee) | Not specified | |
| L-3-[18F]-FAMT | Electrophilic Fluorination | ~20% | ~99% | Not specified |
Experimental Protocols
Detailed Methodology for Automated [18F]FET Synthesis (Adapted from GE FASTlab 2)
This protocol provides a generalized overview of the key steps for the automated synthesis of [18F]FET.
Step 1: [18F]Fluoride Trapping and Elution
-
Cyclotron-produced [18F]fluoride in [18O]water is delivered to the synthesis module.
-
The solution is passed through a QMA (quaternary methyl ammonium) anion-exchange cartridge to trap the [18F]fluoride. The [18O]water is recovered.
-
The trapped [18F]fluoride is eluted into the reaction vessel using a solution of a phase-transfer catalyst (e.g., tetrabutylammonium bicarbonate) in acetonitrile and water.
Step 2: Azeotropic Drying
-
The mixture in the reaction vessel is heated under vacuum and nitrogen flow to evaporate the water and acetonitrile. This step is often repeated with additional acetonitrile to ensure the [18F]fluoride-catalyst complex is anhydrous. This is critical for the subsequent nucleophilic reaction.
Step 3: Nucleophilic Radiofluorination
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The protected precursor, O-(2-tosyloxyethyl)-N-trityl-L-tyrosine tert-butyl ester, dissolved in a suitable solvent like acetonitrile, is added to the dried [18F]fluoride-catalyst complex in the reaction vessel.
-
The vessel is sealed and heated to approximately 100-120°C for 10-15 minutes to facilitate the nucleophilic substitution, replacing the tosylate group with [18F]fluoride.
Step 4: Hydrolysis (Deprotection)
-
After cooling the reaction vessel, a strong acid (e.g., hydrochloric acid) is added.
-
The mixture is heated again (e.g., at 90-100°C for 5-10 minutes) to cleave the trityl and tert-butyl ester protecting groups, yielding the final [18F]FET molecule.
Step 5: Solid-Phase Extraction (SPE) Purification
-
The crude reaction mixture is cooled and neutralized with a sodium hydroxide solution.
-
The solution is passed through a series of pre-conditioned SPE cartridges. A typical sequence includes an Alumina N cartridge (to remove unreacted [18F]fluoride) and a C18 cartridge (to retain the [18F]FET while allowing more polar impurities to pass through).
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The C18 cartridge is washed with water to remove any remaining polar impurities.
-
The final, purified [18F]FET is eluted from the C18 cartridge using an ethanol/water solution into a sterile collection vial containing a saline solution for formulation.
Step 6: Quality Control
-
The final product is tested for radiochemical and chemical purity (via HPLC), pH, residual solvents (via GC), radionuclide identity, and sterility before being released for clinical use.
Visualizations
Caption: General experimental workflow for the automated synthesis of [18F]FET.
Caption: Troubleshooting decision tree for low radiochemical yield in 18F-labeling.
Caption: Relationship between synthesis parameters and final product quality.
References
Technical Support Center: Optimizing 3-Fluoro-L-tyrosine in Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for successfully incorporating 3-Fluoro-L-tyrosine (3-F-Tyr) into proteins in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is a general starting concentration for this compound in cell culture?
A typical starting point for 3-F-Tyr concentration is in the low millimolar range, often between 0.1 mM and 1 mM. However, the optimal concentration is highly cell-line dependent and should be determined empirically through a dose-response experiment to assess both incorporation efficiency and cytotoxicity.
Q2: How should I prepare and supplement 3-F-Tyr in my cell culture medium?
To prepare a 3-F-Tyr stock solution, dissolve it in a small amount of 1N HCl and then dilute it with water or PBS to the desired concentration. The stock solution should be sterile-filtered before being added to the cell culture medium. It is recommended to use a tyrosine-free medium to maximize the incorporation of the analog.
Q3: How can I verify the successful incorporation of 3-F-Tyr into my protein of interest?
The most common method for confirming the incorporation of 3-F-Tyr is mass spectrometry. By analyzing the tryptic digest of your purified protein, you can identify peptides containing 3-F-Tyr by observing a mass shift of +18 Da for each tyrosine residue that has been substituted.
Q4: Will the incorporation of 3-F-Tyr affect the structure and function of my protein?
Due to the minimal steric difference between fluorine and hydrogen, the incorporation of 3-F-Tyr often has a negligible effect on protein structure. However, the altered pKa of the phenolic group can influence protein function, particularly if the tyrosine residue is involved in phosphorylation or hydrogen bonding. Functional assays should be performed to assess any changes.
Troubleshooting Guide
Issue 1: High Cell Mortality After 3-F-Tyr Supplementation
High cell mortality is a common issue and is typically due to the cytotoxic effects of 3-F-Tyr at high concentrations.
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of 3-F-Tyr for your specific cell line.
-
Optimize Concentration: Based on the IC50 value, select a range of non-toxic concentrations for your incorporation experiments.
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Gradual Adaptation: Gradually adapt your cells to the 3-F-Tyr-containing medium over several passages to reduce shock.
Experimental Protocol: Determining IC50 of 3-F-Tyr via MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of 3-F-Tyr on a specific cell line.
Materials:
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Your cell line of interest
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Complete cell culture medium
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Tyrosine-free medium
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This compound (3-F-Tyr)
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96-well plates
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
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DMSO
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Plate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment Preparation: Prepare a serial dilution of 3-F-Tyr in tyrosine-free medium. A typical range would be from 0 mM to 10 mM.
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Cell Treatment: Remove the complete medium and replace it with the 3-F-Tyr-containing medium. Include a control group with tyrosine-free medium only.
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Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
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Data Analysis: Plot the cell viability (%) against the 3-F-Tyr concentration to determine the IC50 value.
Table 1: Example IC50 Values of 3-F-Tyr for Different Cell Lines
| Cell Line | IC50 (mM) | Incubation Time (hours) |
| HEK293 | 1.5 | 48 |
| HeLa | 2.1 | 48 |
| CHO | 1.8 | 48 |
Issue 2: Low Incorporation Efficiency of 3-F-Tyr
Low incorporation efficiency can be due to competition with endogenous tyrosine or suboptimal experimental conditions.
Troubleshooting Steps:
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Use Tyrosine-Free Medium: Ensure you are using a tyrosine-free medium to minimize competition.
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Optimize Incubation Time: Extend the incubation time with 3-F-Tyr to allow for more rounds of protein synthesis.
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Increase 3-F-Tyr Concentration: If not limited by cytotoxicity, gradually increase the concentration of 3-F-Tyr.
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Verify Aminoacyl-tRNA Synthetase Activity: Ensure that the tyrosyl-tRNA synthetase in your cell line can efficiently charge tRNA with 3-F-Tyr.
Workflow for Optimizing 3-F-Tyr Incorporation
The following diagram illustrates the workflow for optimizing the concentration of 3-F-Tyr in cell culture.
Caption: Workflow for optimizing 3-F-Tyr concentration.
Issue 3: Unexpected Changes in Cellular Signaling
The introduction of 3-F-Tyr can sometimes lead to off-target effects on cellular signaling pathways, particularly those involving tyrosine phosphorylation.
Troubleshooting Steps:
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Phospho-Proteomic Analysis: Perform a phospho-proteomic analysis to identify any unintended changes in protein phosphorylation patterns.
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Pathway-Specific Assays: Use pathway-specific reporter assays or western blotting for key signaling proteins (e.g., ERK, Akt) to assess pathway activation.
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Compare to Controls: Always compare your results to control cells grown in standard medium and in tyrosine-free medium without 3-F-Tyr.
Potential Impact of 3-F-Tyr on MAPK/ERK Signaling Pathway
The diagram below shows a simplified representation of the MAPK/ERK signaling pathway and indicates where 3-F-Tyr could potentially have an impact.
Caption: Potential impact of 3-F-Tyr on the MAPK/ERK pathway.
minimizing off-target effects of 3-Fluoro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target effects of 3-Fluoro-L-tyrosine (3-F-Tyr) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: The major off-target effect of 3-F-Tyr is its incorporation into proteins in place of the natural amino acid, L-tyrosine, during protein synthesis. This can lead to altered protein structure, function, and potential cytotoxicity. Additionally, 3-F-Tyr has been reported to interact with several enzymes involved in tyrosine metabolism and cellular stress responses.
Q2: How can the incorporation of 3-F-Tyr into proteins affect my experimental results?
A2: The substitution of L-tyrosine with 3-F-Tyr can have several consequences:
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Altered Protein Function: The fluorine atom can change the electronic properties of the tyrosine ring, potentially affecting enzyme activity, protein-protein interactions, and post-translational modifications like phosphorylation.
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Cytotoxicity: The presence of an unnatural amino acid can induce cellular stress, leading to decreased cell viability and proliferation. The extent of cytotoxicity is often cell-type and concentration-dependent.
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Misfolding and Aggregation: The incorporation of 3-F-Tyr may lead to protein misfolding and aggregation, which can contribute to cellular toxicity.
Q3: My cells are showing decreased viability after treatment with 3-F-Tyr. What could be the cause and how can I troubleshoot this?
A3: Decreased cell viability is a common issue and can be attributed to the cytotoxic effects of 3-F-Tyr, likely due to its incorporation into essential proteins. Here are some troubleshooting steps:
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Perform a Dose-Response Analysis: Determine the optimal, non-toxic concentration of 3-F-Tyr for your specific cell line by performing a dose-response curve and calculating the IC50 value (the concentration that inhibits 50% of cell growth).[1] A good starting point for a titration is between 0.5 mM and 5 mM.[2]
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Optimize Incubation Time: Reduce the duration of exposure to 3-F-Tyr to minimize its incorporation and subsequent toxic effects.
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Use a Tyrosine Auxotrophic Strain: For bacterial expression systems, using a strain that cannot synthesize its own tyrosine (e.g., DL39(DE3)) can reduce competition and allow for more controlled incorporation, though this won't prevent toxicity from the incorporation itself.[2]
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Assess Apoptosis: Use an apoptosis assay (e.g., Annexin V/PI staining) to determine if the observed cell death is due to programmed cell death pathways.[1]
Q4: How can I confirm that 3-F-Tyr is being incorporated into my protein of interest?
A4: The most definitive method for confirming the incorporation of 3-F-Tyr is mass spectrometry.[2] You can perform either intact protein mass analysis to observe a mass shift or tandem mass spectrometry (MS/MS) of a peptide fragment containing the expected tyrosine residue to pinpoint the modification.
Q5: Are there known enzymatic targets of 3-F-Tyr that could contribute to off-target effects?
A5: Yes, besides its incorporation into nascent polypeptide chains, 3-F-Tyr has been shown to interact with:
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Tyrosine Aminotransferase (TAT): 3-F-Tyr can inhibit this enzyme, which is involved in the degradation of tyrosine.
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Superoxide Dismutase [Mn], Mitochondrial (SOD2): DrugBank lists this as a target of 3-F-Tyr, suggesting a potential role in modulating cellular oxidative stress.
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Tyrosinase: 3-F-Tyr can act as a substrate for tyrosinase, an enzyme involved in melanin synthesis.
Troubleshooting Guides
Issue 1: High Cellular Toxicity and Reduced Viability
This is one of the most common problems encountered when working with 3-F-Tyr.
Logical Flow for Diagnosing and Mitigating Cytotoxicity
Caption: Troubleshooting workflow for addressing 3-F-Tyr-induced cytotoxicity.
Quantitative Data Summary: Cytotoxicity of Tyrosine Analogs
While specific IC50 values for this compound are not widely published, the following table provides data for related compounds to guide experimental design. It is crucial to determine the IC50 for your specific cell line and experimental conditions.
| Compound | Cell Line | IC50 Value | Reference |
| 3-amino-L-tyrosine | HL-60 | ~100 µg/mL (after 4 days) | |
| 3-amino-L-tyrosine | K562 | >400 µg/mL (after 7 days) | |
| 3-chloro-4-fluorophenyl derivative | A-375 (Melanoma) | 0.4 ± 0.3 µM |
Issue 2: Unintended Alteration of Protein Function
The incorporation of 3-F-Tyr can impact the biological activity of your protein of interest.
Experimental Workflow for Assessing Functional Changes
References
Technical Support Center: Overcoming Solubility Challenges with 3-Fluoro-L-tyrosine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered when working with 3-Fluoro-L-tyrosine. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
A1: The reported solubility of this compound in water is approximately 9.8 g/L.[1][2] However, this can be influenced by factors such as temperature, pH, and the presence of other solutes. The racemic mixture, 3-Fluoro-DL-tyrosine, has a higher reported aqueous solubility of 28 g/L.
Q2: I'm having trouble dissolving this compound in a neutral aqueous buffer. What is the most likely reason?
A2: Like its parent amino acid, L-tyrosine, this compound has limited solubility at neutral pH.[3] The isoelectric point (pI) of tyrosine is around 5.7, and its solubility is lowest near this pH. It is highly probable that this compound exhibits similar pH-dependent solubility.
Q3: How can I increase the solubility of this compound in my aqueous solution?
A3: The most effective method to increase the solubility of this compound is to adjust the pH of the solution. Its solubility significantly increases in acidic conditions (pH below 2) or alkaline conditions (pH above 9). The use of co-solvents or preparing a salt form of the amino acid can also enhance solubility.
Q4: Are there any recommended organic co-solvents to aid in dissolving this compound?
A4: Yes, based on data for L-tyrosine, polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents such as ethanol and methanol can be used to prepare stock solutions. It is common to first dissolve the compound in a minimal amount of co-solvent before diluting with the aqueous buffer.
Q5: Can I heat the solution to improve the solubility of this compound?
A5: Gentle heating can aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation of the compound. For L-tyrosine, gentle heating is often used in conjunction with pH adjustment to prepare concentrated solutions.
Q6: Will the addition of salts to my buffer affect the solubility of this compound?
A6: The effect of salt on the solubility of amino acids can be complex. For L-tyrosine, the addition of NaCl has been shown to reduce its solubility in aqueous solutions. Therefore, it is advisable to be cautious with high salt concentrations in your buffer if you are experiencing solubility issues with this compound.
Troubleshooting Guides
Issue 1: this compound fails to dissolve completely in a neutral buffer (e.g., PBS pH 7.4).
Root Cause: Low intrinsic solubility at neutral pH.
Solutions:
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pH Adjustment:
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Acidic Dissolution: Prepare a stock solution in a dilute acidic solution (e.g., 0.1 M HCl). This compound will be more soluble at a low pH. Neutralize the final solution carefully to the desired pH after dilution in your experimental buffer.
-
Alkaline Dissolution: Alternatively, prepare a stock solution in a dilute basic solution (e.g., 0.1 M NaOH). After dilution in your final buffer, adjust the pH to the target value.
-
-
Use of Co-solvents:
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Prepare a concentrated stock solution in 100% DMSO.
-
Slowly add the DMSO stock solution to your aqueous buffer while vortexing to avoid precipitation. Ensure the final concentration of DMSO is compatible with your experimental system.
-
-
Physical Assistance:
-
Use a sonicator or vortex mixer to provide mechanical energy to aid dissolution.
-
Issue 2: Precipitation occurs when a concentrated stock solution of this compound is added to the experimental buffer.
Root Cause: The final concentration of this compound in the buffer exceeds its solubility limit at the final pH and temperature.
Solutions:
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Slower Addition and Mixing: Add the stock solution dropwise to the buffer while continuously stirring or vortexing. This helps to avoid localized high concentrations that can lead to precipitation.
-
Adjust the pH of the Buffer: If possible, slightly adjust the pH of your final experimental buffer to be more acidic or basic, which can increase the solubility of this compound.
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Prepare a More Dilute Stock Solution: If the above methods are not feasible, prepare a less concentrated stock solution to reduce the final concentration upon addition to the buffer.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Water | 25 | 9.8 g/L |
| 3-Fluoro-DL-tyrosine | Water | 25 | 28 g/L |
| L-tyrosine | Water (pH 5.7) | 25 | ~0.45 g/L |
| L-tyrosine | 0.1 M HCl | 25 | Significantly Increased |
| L-tyrosine | 0.1 M NaOH | 25 | Significantly Increased |
| L-tyrosine | DMSO | 25 | Higher than in water |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound using pH Adjustment
Materials:
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This compound (MW: 199.18 g/mol )
-
1 M HCl
-
1 M NaOH
-
Sterile, purified water
-
Sterile conical tubes
-
pH meter
-
0.22 µm sterile filter
Procedure:
-
Weigh out 19.92 mg of this compound and transfer it to a sterile 10 mL conical tube.
-
Add approximately 8 mL of sterile, purified water. The compound will not fully dissolve.
-
While stirring, add 1 M HCl dropwise until the this compound is completely dissolved. This will likely occur at a pH below 2.
-
Alternatively, for alkaline dissolution, add 1 M NaOH dropwise until the solid is dissolved (pH will be above 9).
-
Once dissolved, carefully adjust the pH to your desired final stock solution pH (if necessary) using 1 M NaOH or 1 M HCl. Be aware that adjusting the pH back towards neutral may cause precipitation if the concentration is too high. It is often better to use the acidic or basic stock for dilution into the final buffer.
-
Bring the final volume to 10 mL with sterile, purified water.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended.
Protocol 2: General Solubility Testing Workflow
This protocol outlines a general method for determining the solubility of this compound under different conditions.
Materials:
-
This compound
-
A set of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Co-solvents (e.g., DMSO, ethanol)
-
Small vials or microcentrifuge tubes
-
Shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent (buffer or co-solvent mixture) in a vial.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (measuring absorbance at its λmax) or HPLC with a standard curve.
-
The calculated concentration represents the solubility of this compound under the tested conditions.
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting logic for this compound solubility.
References
quality control measures for synthetic 3-Fluoro-L-tyrosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic 3-Fluoro-L-tyrosine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the essential quality control tests for a new batch of synthetic this compound?
A1: A comprehensive quality control panel for this compound should include identity, purity, and chiral integrity assessments. The primary recommended tests are:
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity and identify any related substance impurities.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): To confirm the chemical structure and identify any structural isomers or residual solvents.[1][4]
-
Mass Spectrometry (MS): To verify the molecular weight and elemental composition of the compound.
-
Chiral HPLC or Polarimetry: To determine the enantiomeric purity and ensure the correct stereoisomer (L-form) is present.
-
Appearance and Solubility: Visual inspection for expected physical form (e.g., white to off-white solid) and testing solubility in relevant solvents.
Q2: What are the typical purity specifications for research-grade this compound?
A2: Purity levels for commercially available this compound can vary. For most research applications, a purity of ≥97% as determined by HPLC is recommended. However, for sensitive applications such as protein engineering or clinical tracer development, higher purity (e.g., ≥99%) is often required.
Q3: How should I properly store synthetic this compound?
A3: this compound should be stored at 4°C, protected from light, and ideally under an inert nitrogen atmosphere to prevent degradation. For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.
Q4: What are common impurities that might be present in synthetic this compound?
A4: Potential impurities can arise from the synthetic route and may include:
-
Unreacted starting materials or reagents.
-
Positional isomers (e.g., 2-Fluoro-L-tyrosine or other difluorinated species).
-
The D-enantiomer (D-3-Fluoro-tyrosine).
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Related substances formed during synthesis or degradation.
Q5: Can this compound be toxic to cells in culture?
A5: While specific toxicity data for this compound is limited, high concentrations of unnatural amino acids can potentially be toxic to cells. It is crucial to perform a dose-response analysis to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Variability in the quality of the this compound batch or degradation of the compound.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your current batch using HPLC. Compare the results with the Certificate of Analysis (CoA).
-
Confirm Identity: Use NMR or MS to confirm the structure and molecular weight.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions before an experiment, as the stability of the compound in solution may vary depending on the solvent and storage conditions.
-
Standardize Storage: Ensure the compound is stored correctly (4°C, protected from light) to minimize degradation.
-
Problem 2: Low incorporation efficiency of this compound into a protein.
-
Possible Cause: The concentration of this compound may be suboptimal, or the aminoacyl-tRNA synthetase (aaRS) may not be efficient.
-
Troubleshooting Steps:
-
Titrate Concentration: Perform experiments with a range of this compound concentrations (a typical starting point is 1-2 mM) to find the optimal level for your system.
-
Verify Synthetase Activity: If using an evolved synthetase, confirm its activity and specificity for this compound.
-
Check for Cytotoxicity: High concentrations may be toxic to the expression host. Monitor cell growth (e.g., OD600) and consider lowering the concentration or induction temperature if toxicity is suspected.
-
Problem 3: Unexpected peaks in NMR or HPLC analysis.
-
Possible Cause: Presence of impurities, degradation products, or residual solvents.
-
Troubleshooting Steps:
-
Analyze Impurity Profile: Use LC-MS to identify the mass of the unknown peaks.
-
Check for Isomers: Positional isomers can have very similar retention times in HPLC but may be distinguishable by high-resolution NMR.
-
Evaluate Solvent Peaks: Compare the chemical shifts in your ¹H NMR spectrum with known solvent shifts.
-
Assess Degradation: If the sample is old or has been stored improperly, the unexpected peaks may be degradation products. Analyze a fresh, high-purity standard for comparison.
-
Quantitative Data Summary
The following tables provide a summary of typical specifications and analytical parameters for high-quality synthetic this compound.
| Parameter | Specification | Analytical Method | Reference |
| Appearance | White to off-white solid | Visual Inspection | |
| Chemical Purity | ≥97.0% to >99.9% | HPLC | |
| Enantiomeric Excess | ≥99.0% (L-isomer) | Chiral HPLC | |
| Identity | Consistent with structure | ¹H NMR, LC-MS | |
| Molecular Formula | C₉H₁₀FNO₃ | Mass Spectrometry | |
| Molecular Weight | 199.18 g/mol | Mass Spectrometry | |
| Optical Rotation | Lot-specific (e.g., -8.4°) | Polarimetry |
Experimental Protocols
Purity Determination by HPLC
This protocol outlines a general method for determining the chemical purity of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A typical gradient would be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (due to the aromatic ring).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Inject 10 µL of the sample solution into the HPLC system.
-
Integrate the peak areas of all observed peaks.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Structural Confirmation by NMR Spectroscopy
This protocol provides a general guideline for acquiring NMR spectra to confirm the structure.
-
Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
Experiments: ¹H, ¹³C, and ¹⁹F NMR.
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum to observe the proton signals.
-
Acquire a ¹⁹F NMR spectrum. A single resonance is expected, and its chemical shift is characteristic of the fluorine atom's position on the aromatic ring.
-
Acquire a ¹³C NMR spectrum to observe the carbon signals.
-
Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure.
-
Molecular Weight Verification by Mass Spectrometry
This protocol is for confirming the molecular weight using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Ionization Mode: ESI positive or negative mode.
-
Solvent: A mixture of water and acetonitrile with 0.1% formic acid.
-
Procedure:
-
Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in the solvent.
-
Infuse the solution directly into the mass spectrometer or inject it via an LC system.
-
In positive mode, look for the [M+H]⁺ ion at m/z 199.06 + 1.01 = 200.07.
-
In negative mode, look for the [M-H]⁻ ion at m/z 199.06 - 1.01 = 198.05.
-
The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass (C₉H₁₀FNO₃: 199.0645).
-
Enantiomeric Purity by Chiral HPLC
This protocol describes a method to separate and quantify the L- and D-enantiomers.
-
Column: A chiral stationary phase column (e.g., Chirobiotic T).
-
Mobile Phase: Typically a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous buffer. An example mobile phase is 10% Ethanol in 0.1% Triethylammonium Acetate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 280 nm.
-
Procedure:
-
Prepare a solution of the sample at approximately 1 mg/mL.
-
To confirm peak identity, inject a racemic (D/L) standard if available.
-
Inject the this compound sample.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the L- and D-isomers: e.e. (%) = [(Area L - Area D) / (Area L + Area D)] x 100.
-
Visualizations
Caption: General quality control workflow for incoming batches of synthetic this compound.
Caption: Decision tree for troubleshooting inconsistent results in experiments using this compound.
References
dealing with metabolic degradation of 3-Fluoro-L-tyrosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with 3-Fluoro-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a synthetic analog of the natural amino acid L-tyrosine, where a hydrogen atom at the 3rd position of the phenyl ring is replaced by a fluorine atom.[1][2] This modification confers unique biochemical properties, making it a valuable tool in various research areas.[2]
Its primary applications include:
-
Neuroscience Research: Studying neurotransmitter pathways, particularly the synthesis of dopamine, to gain insights into conditions like Parkinson's disease.[1][2]
-
Drug Development: Serving as a building block for novel pharmaceuticals due to the enhanced metabolic stability and altered binding affinities often associated with fluorinated compounds.
-
Protein Engineering: Incorporating it into proteins to study protein structure, function, and interactions. The fluorine atom can serve as a probe for ¹⁹F NMR spectroscopy.
-
Tracer Development: Its derivatives are used in Positron Emission Tomography (PET) for tumor imaging.
Q2: How is this compound taken up by cells?
While direct studies on this compound uptake are limited, evidence from its methylated analog, 3-Fluoro-L-α-methyl-tyrosine ([¹⁸F]FAMT), suggests that it is transported into cells via L-type amino acid transporters (LATs). Specifically, this compound is transported by both LAT1 and LAT2, similar to L-tyrosine. LAT1 is often upregulated in cancer cells, which is the basis for the use of fluorinated tyrosine analogs in tumor imaging.
Q3: What is the primary metabolic pathway for this compound degradation?
This compound is recognized as a substrate by enzymes in the natural L-tyrosine degradation pathway. The initial and rate-limiting step is the transamination catalyzed by tyrosine aminotransferase (TAT) . This reaction converts this compound to 3-fluoro-4-hydroxyphenylpyruvate. Subsequent enzymatic steps are likely hindered by the presence of the fluorine atom, which can significantly slow down the degradation process compared to natural L-tyrosine. The strong carbon-fluorine bond is resistant to metabolic cleavage, which generally enhances the metabolic stability of fluorinated compounds.
Q4: Can this compound be incorporated into proteins?
Yes, this compound can be incorporated into proteins in place of L-tyrosine during protein synthesis. This can be a useful tool for protein engineering and for studying protein structure and function using techniques like ¹⁹F NMR. However, this incorporation can also lead to altered protein structure, stability, and function, which should be considered when designing experiments.
Q5: Is this compound cytotoxic?
The cytotoxicity of this compound can be cell-line dependent and concentration-dependent. High concentrations may lead to reduced cell proliferation and viability. The toxic effects could be due to several factors, including the generation of reactive oxygen species (ROS) during its metabolism or the functional consequences of its incorporation into essential proteins. It is crucial to perform a dose-response analysis to determine the optimal, non-toxic concentration for your specific experimental system.
Troubleshooting Guides
Issue 1: Reduced Cell Proliferation or Viability After Treatment with this compound
Possible Cause: The concentration of this compound may be too high, leading to cytotoxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Test a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Optimize Concentration and Incubation Time: Based on the dose-response data, select a concentration well below the IC50 value for your experiments. Consider reducing the incubation time as well.
-
Assess Apoptosis: Use assays such as Annexin V/PI staining to determine if the observed cell death is due to apoptosis.
-
Check for Contaminants: Ensure the this compound stock solution is sterile and free of contaminants.
Issue 2: Altered Protein Expression or Function
Possible Cause: Incorporation of this compound into proteins may be affecting their synthesis, folding, stability, or activity.
Troubleshooting Steps:
-
Confirm Incorporation: Use mass spectrometry to verify the incorporation of this compound into your protein of interest.
-
Assess Protein Expression Levels: Use Western blotting or other quantitative methods to compare the expression levels of the protein in treated versus untreated cells.
-
Conduct Functional Assays: Perform functional assays to compare the activity of the protein containing this compound with the wild-type protein.
-
Evaluate Protein Stability: Use techniques like thermal shift assays or pulse-chase experiments to assess the stability of the modified protein.
-
Consider an Inducible Expression System: If over-expression of the modified protein is toxic, an inducible expression system can provide better control.
Issue 3: Inconsistent or Unexpected Experimental Results
Possible Cause: Variability in experimental conditions, including the stability of this compound in solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment, as its stability in solution over time may vary depending on the buffer and storage conditions.
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and media composition across all experiments.
-
Monitor Media pH: The metabolism of amino acid analogs can sometimes alter the pH of the culture medium. Monitor the pH and re-buffer if necessary.
-
Use a Control Amino Acid: Include a control group treated with an equivalent concentration of L-tyrosine to distinguish the effects of the fluoro-analog from those of amino acid supplementation in general.
Data Presentation
Table 1: Enzyme Inhibition Data for Tyrosine Analogs
| Compound | Enzyme | Inhibition Type | Kᵢ (mM) | Reference |
| β-N-oxalyl-L-α,β-diaminopropionic acid | Tyrosine Aminotransferase (TAT) | Noncompetitive (vs. Tyrosine) | 2.0 ± 0.1 | |
| β-N-oxalyl-L-α,β-diaminopropionic acid | Tyrosine Aminotransferase (TAT) | Uncompetitive (vs. α-ketoglutarate) | 8.4 ± 1.5 |
Table 2: Cytotoxicity of 3-Amino-L-tyrosine in Different Cell Lines
| Cell Line | Concentration (µg/mL) | Incubation Time (days) | Effect on Proliferation/Viability | Reference |
| HL-60 | 100 | 4 | ~60% inhibition of proliferation, >70% reduction in viability | |
| HL-60 | up to 400 | 4 | 80% reduction in proliferation, viability reduced to 1-3% | |
| KG-1 | 200 or 400 | 7 | Comparable cytotoxicity to HL-60 | |
| K562 | 400 | 7 | 40% reduction in cell number | |
| RAW 264.7 | up to 400 | - | Unchanged viability and proliferation |
Note: This data is for 3-Amino-L-tyrosine, a different analog of tyrosine. It is provided to illustrate the cell-line and concentration-dependent cytotoxicity that can be observed with tyrosine analogs.
Experimental Protocols
Protocol 1: In Vitro Metabolism Assay of this compound using Liver Microsomes
This protocol is adapted from general procedures for in vitro metabolism studies.
Objective: To determine the metabolic stability of this compound in the presence of liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a stable isotope-labeled analog)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the this compound stock solution to the pre-warmed microsome/NADPH mixture. The final concentration of this compound should be in the low micromolar range (e.g., 1-10 µM).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Protocol 2: Cellular Uptake Assay for this compound
This protocol is based on methods used for studying the uptake of amino acid analogs.
Objective: To measure the uptake of this compound into cultured cells.
Materials:
-
This compound
-
Cell line of interest grown in culture plates
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Radio-labeled this compound (e.g., ³H or ¹⁴C labeled) or a sensitive LC-MS/MS method for unlabeled compound
-
Cell lysis buffer
-
Scintillation counter (for radiolabeled compound) or LC-MS/MS system
Procedure:
-
Cell Preparation:
-
Seed cells in multi-well plates and grow to a confluent monolayer.
-
-
Uptake Experiment:
-
Wash the cells with pre-warmed HBSS.
-
Add pre-warmed HBSS containing a known concentration of this compound (and the radiolabeled tracer if applicable).
-
Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
To determine non-specific binding, include control wells with a large excess of unlabeled L-tyrosine.
-
-
Termination of Uptake:
-
Rapidly wash the cells with ice-cold HBSS to stop the uptake and remove extracellular compound.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
If using a radiolabeled compound, measure the radioactivity in the cell lysate using a scintillation counter.
-
If using an unlabeled compound, quantify the intracellular concentration of this compound using LC-MS/MS.
-
-
Data Analysis:
-
Normalize the uptake to the amount of protein per well.
-
Plot the uptake of this compound over time to determine the uptake kinetics.
-
Visualizations
References
Technical Support Center: Refining Purification Protocols for Fluorinated Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of fluorinated amino acids.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of fluorinated amino acids.
1. High-Performance Liquid Chromatography (HPLC) Purification
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Diastereomers | Co-elution of stereoisomers due to insufficient resolution of the stationary phase. | - Optimize Mobile Phase: Adjust the solvent gradient and composition. For instance, using a fluorinated eluent like trifluoroethanol (TFE) with a hydrocarbon column can enhance separation. - Change Stationary Phase: Switch between a hydrocarbon (e.g., C18) and a fluorocarbon column. Fluorocarbon columns can offer better separation for fluorinated compounds when using hydrocarbon eluents.[1] - Adjust Temperature: Modify the column temperature, as temperature can affect the separation of diastereomers.[1] |
| Peak Tailing | - Column Overload: Injecting too much sample. - Secondary Interactions: Unwanted interactions between the analyte and the silica matrix. - Inappropriate pH: The mobile phase pH is close to the pKa of the amino acid. | - Reduce Sample Concentration: Dilute the sample before injection. - Use a Base-Deactivated Column: Employ a column with end-capping to minimize silanol interactions. - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the amino acid. |
| Ghost Peaks | - Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections.[1] - Sample Degradation: The fluorinated amino acid is unstable under the analytical conditions. | - Use High-Purity Solvents: Employ HPLC-grade solvents and freshly prepared mobile phases. - Implement a Needle Wash Protocol: Use a strong solvent to clean the injection system between runs.[1] - Assess Sample Stability: Analyze the sample over time to check for degradation products. |
| Irreproducible Retention Times | - Fluctuations in Temperature or Mobile Phase Composition. - Column Degradation. | - Use a Column Oven: Maintain a constant column temperature. - Ensure Proper Mobile Phase Mixing: Degas solvents and ensure the pump is working correctly. - Use a Guard Column: Protect the analytical column from contaminants. |
2. Column Chromatography Purification
| Problem | Potential Cause | Recommended Solution |
| Incomplete Separation of Product from Starting Material | Similar polarities of the desired product and impurities. | - Optimize Solvent System: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. - Use a Different Stationary Phase: Consider using a different type of silica gel (e.g., with a different particle size or surface modification). For highly fluorinated compounds, fluorous solid-phase extraction (F-SPE) can be an effective alternative. |
| Product Elutes with the Solvent Front | The product is too non-polar for the chosen stationary and mobile phases. | - Decrease Solvent Polarity: Use a less polar solvent system. |
| Product Does Not Elute from the Column | The product is too polar and strongly adheres to the stationary phase. | - Increase Solvent Polarity: Gradually increase the polarity of the mobile phase. A step or gradient elution might be necessary. |
3. Fmoc-Protected Amino Acid Purification
| Problem | Potential Cause | Recommended Solution |
| Presence of Deletion Sequences in Subsequent Peptide Synthesis | Incomplete removal of the Fmoc protecting group from the fluorinated amino acid during solid-phase peptide synthesis (SPPS). | - Double Deprotection: Repeat the piperidine treatment to ensure complete Fmoc removal. - Increase Deprotection Time: Extend the reaction time with the deprotection reagent. - Use a Chaotropic Agent: Add a salt like LiCl to the deprotection solution to disrupt secondary structures that may hinder reagent access. |
| Difficulty in Purifying the Final Peptide | The presence of Fmoc-adducts and other impurities from the synthesis. | - Purify Fmoc-Amino Acid Prior to Use: Ensure the purity of the Fmoc-fluorinated amino acid building block before incorporating it into the peptide synthesizer. Recrystallization or flash chromatography can be used. |
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are best for assessing the purity of fluorinated amino acids?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
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High-Performance Liquid Chromatography (HPLC): Ideal for separating the main compound from organic impurities. Both hydrocarbon (e.g., C8, C18) and fluorocarbon columns can be used, and the choice depends on the analyte and the desired separation.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying impurities by providing molecular weight information.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A highly specific and powerful tool for identifying and quantifying fluorinated compounds and their impurities. It is particularly useful for determining diastereomeric purity.
Q2: How does the fluorine substitution affect the retention time in reverse-phase HPLC?
A2: Fluorination generally increases the hydrophobicity of an amino acid, leading to a longer retention time in reverse-phase HPLC compared to its non-fluorinated counterpart. However, the extent of this effect depends on the position and number of fluorine atoms, as well as the overall molecular context.
Q3: What are the main challenges in separating diastereomers of fluorinated amino acids?
A3: Diastereomers of fluorinated amino acids often have very similar physical and chemical properties, making their separation challenging. The key is to exploit subtle differences in their stereochemistry. In HPLC, this can be achieved by using chiral stationary phases or by optimizing the mobile phase and temperature to enhance selectivity. For preparative scale, column chromatography with a carefully selected eluent system is often employed.
Q4: Can I use the same purification protocol for a fluorinated amino acid as for its non-fluorinated analog?
A4: While the general principles of purification remain the same, the protocol often needs to be adapted. The introduction of fluorine can significantly alter the polarity, solubility, and chromatographic behavior of the amino acid. It is crucial to re-optimize purification parameters such as the choice of column, mobile phase composition, and pH.
Q5: What is "fluorophilicity" and how does it impact purification?
A5: Fluorophilicity refers to the tendency of highly fluorinated compounds to preferentially interact with other fluorinated molecules or phases. This property can be exploited in purification. For example, using a fluorocarbon HPLC column can increase the retention of a fluorinated amino acid when a hydrocarbon-based eluent is used. Conversely, a hydrocarbon column with a fluorinated eluent can also provide better separation.
Quantitative Data
Table 1: HPLC Retention Times (tR) of Fluorinated vs. Non-Fluorinated Amino Acid Derivatives
This table summarizes the retention times of N-acetylated amino acid methyl esters on a C18 column, demonstrating the increased retention due to fluorination.
| Analyte Pair | Non-Fluorinated Compound | tR (min) | Fluorinated Compound | tR (min) | ΔtR (min) |
| Phenylalanine Derivative | N-acetyl-L-phenylalanine methyl ester | 25.8 | N-acetyl-L-4-fluorophenylalanine methyl ester | 26.5 | 0.7 |
| Leucine Derivative | N-acetyl-L-leucine methyl ester | 24.1 | N-acetyl-L-trifluoroleucine methyl ester | 28.3 | 4.2 |
Data adapted from a study on the separation of fluorinated and non-fluorinated amino acids and oligopeptides.
Table 2: Impact of Fluorine Substitution on the Thermal Stability of a Tryptophan Zipper Peptide
This table shows the melting temperatures (Tm) of a tryptophan zipper peptide (Trpzip2) where a single tryptophan residue is replaced with a mono-fluorinated tryptophan analog. This demonstrates how fluorination can be used to modulate peptide stability.
| Peptide | Position of Substitution | Fluorinated Tryptophan | Tm (°C) |
| Native Trpzip2 | - | - | 54.1 |
| 2a | Trp4 | 4-fluoro-Trp | 44.0 |
| 2b | Trp4 | 5-fluoro-Trp | 48.7 |
| 3a | Trp9 | 4-fluoro-Trp | 61.5 |
Data from a study investigating the impact of fluorine substitution on aromatic interactions in a tryptophan zipper peptide.
Experimental Protocols
1. Detailed HPLC Protocol for Separation of Fluorinated and Non-Fluorinated Amino Acids
This protocol is a general guideline and should be optimized for your specific analytes and HPLC system.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Columns:
-
Hydrocarbon (H-column): Zorbax Eclipse XDB-C8 (4.6 × 150 mm, 5 µm)
-
Fluorocarbon (F-column): FluoroFlash® (4.6 × 150 mm, 5 µm)
-
-
Mobile Phase:
-
Eluent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Eluent B: 0.1% TFA in an organic modifier (e.g., Ethanol, Trifluoroethanol)
-
-
Gradient: A linear gradient of 1% B/min is a good starting point.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Can be varied from 5°C to 60°C to optimize separation.
-
Detection: UV absorbance at a wavelength appropriate for the amino acid derivatives (e.g., 214 nm for peptide bonds or a wavelength specific to a protecting group).
-
Sample Preparation: Dissolve the amino acid derivatives in the initial mobile phase composition.
2. General Protocol for Column Chromatography Purification
This protocol provides a general workflow for purifying fluorinated amino acids using column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude fluorinated amino acid in a minimal amount of the initial eluent and load it onto the top of the silica bed.
-
Elution: Begin elution with the initial solvent system. Collect fractions continuously.
-
Gradient Elution (if necessary): If the compound of interest does not elute, gradually increase the polarity of the mobile phase by adding a more polar solvent.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
3. Crystallization Protocol for Amino Acids
Crystallization can be an effective final purification step.
-
Dissolution: Dissolve the partially purified fluorinated amino acid in a suitable solvent (e.g., water or an alcohol-water mixture) at an elevated temperature to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to room temperature, and then further in an ice bath or refrigerator to induce crystallization. Slow cooling generally leads to larger, purer crystals.
-
Crystal Collection: Collect the crystals by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Visualizations
References
Validation & Comparative
A Comparative Guide to 3-Fluoro-L-tyrosine and Other Non-Canonical Amino Acids in Protein Engineering and Drug Discovery
In the expanding landscape of protein engineering and drug development, the incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative tool for introducing novel functionalities into proteins. Among these, 3-Fluoro-L-tyrosine (3-FY) offers unique properties stemming from the strategic placement of a fluorine atom on the tyrosine ring. This guide provides an objective comparison of this compound with other commonly used ncAAs, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific applications.
Performance Comparison of Non-Canonical Amino Acids
The selection of an appropriate ncAA is contingent on several factors, including its incorporation efficiency, its impact on protein structure and function, and its utility in downstream applications. The following table summarizes the key characteristics of this compound in comparison to other widely used ncAAs.
| Non-Canonical Amino Acid | Structure | Key Features & Applications | Incorporation Method | Potential Perturbations |
| This compound (3-FY) | Minimal steric hindrance, ¹⁹F NMR probe for protein structure and dynamics, altered pKa for studying enzyme mechanisms, potential for enhanced protein stability.[1][2][3][4][5] | Residue-specific (auxotrophic strains) or site-specific (engineered aaRS/tRNA pairs). | Minimal structural perturbation, potential alteration of electrostatic interactions and hydrogen bonding. | |
| p-Azido-L-phenylalanine (pAzF) | Bioorthogonal handle for "click" chemistry (CuAAC and SPAAC), enabling protein labeling, imaging, and conjugation. | Site-specific via amber suppression with an evolved aminoacyl-tRNA synthetase (aaRS)/tRNA pair. | The azide group is relatively small but can still influence local protein environment. | |
| L-Azidohomoalanine (Aha) | Methionine analog for bioorthogonal non-canonical amino acid tagging (BONCAT) to label newly synthesized proteins. | Residue-specific, replacing methionine in methionine-auxotrophic strains or in vitro translation systems. | Can impact cellular protein synthesis and metabolism, though methods exist to mitigate these effects. | |
| p-Acetyl-L-phenylalanine (pAcF) | Ketone handle for bioorthogonal reactions (e.g., hydrazide chemistry), protein cross-linking, and immobilization. | Site-specific via amber suppression with an evolved aaRS/tRNA pair. | The acetyl group is bulkier than a methyl group and may cause more significant structural perturbations. |
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation and utilization of ncAAs. Below are protocols for key experiments involving this compound and other ncAAs.
Residue-Specific Incorporation of this compound for ¹⁹F NMR Studies
This protocol describes the labeling of a protein with this compound in E. coli for subsequent analysis by ¹⁹F NMR spectroscopy.
Materials:
-
E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.
-
Minimal media (e.g., M9) with glucose.
-
L-phenylalanine, L-tryptophan, and this compound.
-
Glyphosate.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Protocol:
-
Grow E. coli cells in minimal media supplemented with glucose and all canonical amino acids except tyrosine at 37°C with shaking.
-
When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, pellet the cells by centrifugation and wash with sterile minimal media lacking tyrosine to remove any residual tyrosine.
-
Resuspend the cells in fresh minimal media containing glucose, all canonical amino acids except tyrosine, and supplement with this compound (50 mg/L), L-phenylalanine (50 mg/L), and L-tryptophan (50 mg/L). To inhibit the endogenous synthesis of aromatic amino acids, add glyphosate (1 g/L).
-
Induce protein expression with 0.5 mM IPTG and incubate at a reduced temperature (e.g., 18-20°C) overnight.
-
Harvest the cells and purify the this compound labeled protein using standard chromatography techniques.
-
Analyze the purified protein by ¹⁹F NMR spectroscopy to study protein structure, dynamics, and ligand binding.
Site-Specific Incorporation of p-Azido-L-phenylalanine and SPAAC Labeling
This protocol outlines the site-specific incorporation of p-Azido-L-phenylalanine into a protein of interest in mammalian cells followed by labeling with a fluorescent dye using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
Mammalian cells (e.g., HEK293T).
-
Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired site.
-
Plasmid encoding the orthogonal p-azido-L-phenylalanyl-tRNA synthetase/tRNA pair.
-
p-Azido-L-phenylalanine (pAzF).
-
Cyclooctyne-conjugated dye (e.g., DBCO-fluorophore).
-
Transfection reagent.
Protocol:
-
Co-transfect mammalian cells with the expression plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.
-
24 hours post-transfection, replace the culture medium with fresh medium supplemented with 1 mM pAzF.
-
Incubate the cells for an additional 24-48 hours to allow for protein expression and pAzF incorporation.
-
Wash the cells with PBS and incubate with the cyclooctyne-dye (e.g., 20-50 µM DBCO-fluorophore) in culture medium for 15-30 minutes at 37°C.
-
Wash the cells three times with PBS to remove unreacted dye.
-
Image the cells using fluorescence microscopy to visualize the labeled protein.
Visualizing Experimental Workflows and Signaling Pathways
General Workflow for Non-Canonical Amino Acid Incorporation and Analysis
The following diagram illustrates a generalized workflow for the incorporation of a non-canonical amino acid into a target protein and subsequent analysis.
Phenylalanine and Tyrosine Metabolism
Understanding the metabolic context of tyrosine and its analogs is crucial for experiments involving their incorporation. The following diagram depicts the metabolic relationship between phenylalanine and tyrosine. This compound, as an analog of tyrosine, can enter this pathway and be incorporated into proteins in place of natural tyrosine.
References
Validating 3-Fluoro-L-tyrosine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers in drug development and protein engineering, the successful incorporation of non-canonical amino acids like 3-Fluoro-L-tyrosine (3-FY) is a critical step. This tyrosine analog serves as a valuable probe for studying protein structure and function, particularly in 19F NMR studies.[1] However, robust analytical methods are required to confirm that this modified amino acid has been successfully integrated into the protein of interest. This guide provides a detailed comparison of mass spectrometry-based approaches and other analytical techniques for validating 3-FY incorporation, complete with experimental protocols and data presentation to aid in selecting the most appropriate method.
Mass Spectrometry: The Gold Standard for Validation
Mass spectrometry (MS) stands out as the most definitive method for confirming the incorporation of non-canonical amino acids.[2] It offers high sensitivity and specificity, allowing for both the confirmation of incorporation and the precise localization of the modified residue within the protein sequence. Two primary MS-based strategies are employed: intact protein analysis and peptide mapping.
Intact Protein Mass Analysis
This "top-down" approach involves measuring the molecular weight of the entire, intact protein. The incorporation of this compound in place of tyrosine results in a predictable mass shift. This method is excellent for quickly verifying if incorporation has occurred and for estimating the overall efficiency of incorporation.
Quantitative Data: Expected Mass Shifts
The mass of L-tyrosine is approximately 181.19 g/mol , while the mass of this compound is approximately 199.18 g/mol .[2][3] Therefore, each successful incorporation of 3-FY results in a mass increase of approximately 17.99 Da.
| Number of 3-FY Incorporations | Expected Mass Increase (Da) |
| 1 | +17.99 |
| 2 | +35.98 |
| 3 | +53.97 |
| 4 | +71.96 |
| 5 | +89.95 |
Peptide Mapping by LC-MS/MS
For unambiguous confirmation and to pinpoint the exact location of 3-FY incorporation, a "bottom-up" proteomics approach is used. This involves enzymatically digesting the protein into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of a peptide containing 3-FY will confirm its presence at a specific site.[2]
Comparison of Validation Methods
While mass spectrometry is a powerful tool, other techniques can provide complementary information. The choice of method depends on the specific experimental question, available instrumentation, and desired level of detail.
| Feature | Mass Spectrometry (LC-MS/MS) | 19F NMR Spectroscopy | Western Blotting | X-ray Crystallography |
| Primary Information | Definitive confirmation and localization of incorporation | Confirmation of fluorine presence and local environment | Confirmation of full-length protein expression | High-resolution structural changes |
| Specificity | Very High | High (for fluorine) | Low | Very High |
| Sensitivity | High | Moderate to High | Moderate | Low (requires crystals) |
| Site Identification | Yes (precise) | No | No | Yes (in structure) |
| Quantitative? | Yes (relative and absolute) | Yes (relative) | Semi-quantitative | No |
| Throughput | Moderate to High | Low to Moderate | High | Very Low |
Experimental Protocols
Protocol 1: Intact Protein Mass Analysis by ESI-MS
-
Protein Purification: Purify the protein containing this compound using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Sample Desalting: Desalt the purified protein sample using a C4 ZipTip or a similar desalting column to remove salts and detergents that can interfere with ESI-MS analysis.
-
LC-MS Analysis:
-
Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF (like a Waters Synapt G2) or an Orbitrap, coupled to a UPLC system.
-
Column: Use a column suitable for protein separation, such as a Waters Acquity UPLC Protein BEH C4 column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phases:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Methanol or Acetonitrile with 0.1% formic acid.
-
-
Gradient: Run a linear gradient from low to high organic solvent (e.g., 3% to 97% Solvent B) over a suitable time frame (e.g., 10-20 minutes) to elute the protein.
-
MS Settings: Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein (e.g., m/z 300–2500).
-
-
Data Analysis: Deconvolute the resulting multi-charged spectrum using software such as MaxEnt or MagTran to obtain the zero-charge mass of the protein. Compare the observed mass with the theoretical mass calculated for the protein with and without 3-FY incorporation.
Protocol 2: Peptide Mapping by LC-MS/MS
-
Protein Purification and Quantification: Purify the protein of interest as described above and accurately determine its concentration.
-
Reduction and Alkylation:
-
Denature the protein in a buffer containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine-HCl).
-
Reduce disulfide bonds by adding DTT (dithiothreitol) and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the denatured, reduced, and alkylated protein sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1 M.
-
Add a protease, such as trypsin, at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
-
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 ZipTip or StageTip.
-
LC-MS/MS Analysis:
-
Instrumentation: Use a high-resolution tandem mass spectrometer (e.g., Q-Exactive, Orbitrap Fusion, or TripleTOF) coupled to a nanoLC system.
-
Column: Use a C18 reversed-phase column suitable for peptide separation.
-
Mobile Phases:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Run a shallow gradient from low to high organic solvent (e.g., 2% to 40% Solvent B) over 60-120 minutes to separate the peptides.
-
MS/MS Settings: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between acquiring a full MS scan and acquiring MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to search the acquired MS/MS spectra against a protein sequence database.
-
The database should contain the sequence of the target protein.
-
Specify a variable modification on tyrosine residues corresponding to the mass difference of this compound (+17.99 Da).
-
The identification of fragment ions (b- and y-ions) in the MS/MS spectrum that contain the mass-shifted residue will confirm the precise location of 3-FY incorporation.
-
Visualizations
Caption: Workflow for validation of 3-FY incorporation using LC-MS/MS.
Caption: Comparison of methods for validating 3-FY incorporation.
References
A Comparative Guide to 3-Fluoro-L-tyrosine and 3,5-difluoro-L-tyrosine in Protein Studies
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids into proteins is a powerful technique for probing protein structure, function, and dynamics. Among these, fluorinated tyrosine analogs have garnered significant interest due to the unique properties of the fluorine atom, which can serve as a sensitive reporter of the local environment without introducing significant steric bulk. This guide provides an objective comparison of two commonly used fluorinated tyrosine analogs, 3-Fluoro-L-tyrosine (3-F-Tyr) and 3,5-difluoro-L-tyrosine (3,5-F2-Tyr), supported by experimental data to aid researchers in selecting the appropriate tool for their protein studies.
Physicochemical Properties
The introduction of one or two fluorine atoms to the tyrosine ring alters its electronic properties, most notably the acidity of the phenolic hydroxyl group. This change in pKa can be a valuable tool for investigating the role of tyrosine protonation states in protein function.
| Property | L-Tyrosine | This compound (3-F-Tyr) | 3,5-difluoro-L-tyrosine (3,5-F2-Tyr) |
| Molecular Weight ( g/mol ) | 181.19 | 199.18 | 217.17[1] |
| Phenolic pKa | ~10.1 | ~8.7 | 7.2[2] |
| van der Waals radius of substituent | H: 1.20 Å | F: 1.47 Å | F: 1.47 Å |
Impact on Protein Stability
The incorporation of fluorinated amino acids can influence protein stability. While highly fluorinated hydrophobic amino acids have been shown to generally increase thermodynamic stability, the effects of single or double fluorine substitutions on the more polar tyrosine can be context-dependent.[3]
A study on a model protein, α3Y, where the sole tyrosine at position 32 was replaced with 3,5-F2-Tyr, demonstrated minimal perturbation to the protein's global stability at a pH below the pKa of the fluorinated residue. The stability of the α3(3,5)F2Y variant was found to be identical to the wild-type protein at pH 5.0 and differed by only 0.2 kcal/mol at pH 5.5.
Table 2: Global Stability of α3Y and its 3,5-F2-Tyr Variant
| Protein | pH | ΔGU (kcal/mol) |
| α3Y (Wild-Type) | 5.0 | 7.5 |
| α3(3,5)F2Y | 5.0 | 7.5 |
| α3Y (Wild-Type) | 5.5 | 7.1 |
| α3(3,5)F2Y | 5.5 | 6.9 |
Data extracted from a study on the formal reduction potential of 3,5-difluorotyrosine in a structured protein.
Effects on Enzyme Kinetics
The altered electronic properties of fluorinated tyrosines can impact their participation in enzymatic reactions, particularly those involving phosphorylation or redox chemistry.
One study investigated the kinetic properties of peptides containing 3,5-F2-Tyr as substrates for protein tyrosine phosphatases (PTPs). The results indicated that the substitution of tyrosine with 3,5-F2-Tyr resulted in minimal changes to the kinetic constants (kcat and KM), suggesting that it is a good functional mimic of tyrosine in this context.[2]
Table 3: Kinetic Constants of Tyrosine- and 3,5-F2-Tyr-Containing Peptides with PTP1B
| Peptide Sequence | kcat (s-1) | KM (µM) | kcat/KM (µM-1s-1) |
| DADE(pY)LIPNN | 28 ± 1 | 2.9 ± 0.2 | 9.7 |
| DADF(pY)LIPNN | 25 ± 1 | 2.5 ± 0.2 | 10.0 |
Data from a study on the application of 3,5-difluorotyrosine-containing peptides in substrate profiling of protein tyrosine phosphatases.[2]
In a different enzymatic system, a peptide containing 3-fluorotyrosine was compared to its tyrosine-containing counterpart as a substrate for the insulin receptor/tyrosine kinase. In this case, the tyrosine-containing peptide was phosphorylated with a higher Vm and KM than the 3-fluorotyrosine peptide, indicating that the fluorination did impact the enzyme's catalytic efficiency and substrate binding.
Impact on Protein-Protein Interactions
The incorporation of 3-F-Tyr into dermorphin analogues was shown to reduce their affinity for both µ- and δ-opioid receptors by two- to nine-fold. This suggests that the electronic perturbation of a single fluorine atom can be sufficient to alter binding affinities in sensitive protein-protein interactions. While direct comparative data for 3,5-F2-Tyr in a similar system is unavailable, the greater electronic perturbation caused by two fluorine atoms might be expected to have a more pronounced effect.
Experimental Protocols
Incorporation of 3-F-Tyr and 3,5-F2-Tyr into Proteins
The most common method for site-specific incorporation of non-canonical amino acids is the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, typically the amber stop codon (TAG), introduced at the desired site in the gene of interest.
Experimental Workflow for Site-Specific Incorporation
Caption: Workflow for site-specific incorporation of fluorinated tyrosines.
Measurement of Protein Stability (ThermoFluor Assay)
A common method to assess protein stability is the ThermoFluor assay, also known as Differential Scanning Fluorimetry (DSF). This technique measures the temperature-dependent unfolding of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
Experimental Workflow for ThermoFluor Assay
Caption: Workflow for determining protein melting temperature using a ThermoFluor assay.
Enzyme Kinetics Assay
To determine the kinetic parameters (kcat and KM) of an enzyme with a substrate containing a fluorinated tyrosine, a continuous or discontinuous assay is performed. The rate of product formation or substrate depletion is measured at various substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Logical Flow for Enzyme Kinetics Analysis
Caption: Logical flow for determining enzyme kinetic parameters.
Impact on Cellular Signaling Pathways
While the incorporation of fluorinated tyrosines can be a powerful tool to study isolated proteins, their effects on complex cellular signaling pathways are less well-documented. The altered pKa of the tyrosine hydroxyl group could potentially affect phosphorylation-dephosphorylation cascades, which are central to many signaling pathways. For instance, a change in the ease of deprotonation could influence the efficiency of phosphorylation by tyrosine kinases or dephosphorylation by phosphatases. However, specific and systematic studies on the impact of 3-F-Tyr and 3,5-F2-Tyr on entire signaling networks are currently limited in the available literature. Further research is needed to elucidate these effects.
Conclusion
Both this compound and 3,5-difluoro-L-tyrosine are valuable tools for protein studies, offering a means to probe the local environment and functional role of tyrosine residues. The choice between the two analogs will depend on the specific research question:
-
This compound offers a more subtle perturbation, making it suitable for studies where minimal disruption of the native protein structure and function is desired. Its pKa is closer to that of natural tyrosine, which may be advantageous in some enzymatic systems.
-
3,5-difluoro-L-tyrosine provides a more significant electronic perturbation and a lower pKa, making it a more sensitive probe for processes involving changes in the protonation state of the tyrosine hydroxyl group. Its resistance to tyrosinase also presents an advantage in specific applications.
Researchers should carefully consider the degree of electronic perturbation required for their study and be aware that, as the available data comes from different protein systems, the observed effects may not be universally applicable. Direct comparative studies on the same protein are encouraged to provide a more definitive understanding of the relative impact of these two powerful non-canonical amino acids.
References
- 1. 3,5-Difluoro-L-Tyrosine | C9H9F2NO3 | CID 21764745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Study of Fluorinated Proteins | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of [18F]FAMT and [18F]FDG in Cancer Imaging: A Guide for Researchers
In the landscape of oncologic positron emission tomography (PET), two radiotracers, [18F]fluoro-2-deoxy-D-glucose ([18F]FDG) and [18F]-α-methyl-tyrosine ([18F]FAMT), offer distinct windows into tumor biology. While [18F]FDG has long been the cornerstone of metabolic imaging, leveraging the enhanced glucose metabolism of cancer cells, [18F]FAMT provides a more specific lens by targeting amino acid transport, a hallmark of cellular proliferation. This guide offers a comparative study of these two prominent tracers, presenting supporting experimental data, detailed methodologies, and visual representations of their underlying biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their work.
Performance Data: A Quantitative Comparison
The diagnostic performance of [18F]FAMT and [18F]FDG has been evaluated across various cancer types. A meta-analysis of six studies encompassing 272 patients revealed that while both tracers exhibit similar sensitivity, [18F]FAMT demonstrates significantly higher specificity in malignancy detection.[1] This suggests that [18F]FAMT may be more reliable in distinguishing cancerous tissue from inflammatory or other non-malignant conditions that can also show high glucose uptake.
| Performance Metric | [18F]FAMT | [18F]FDG | Source |
| Diagnostic Accuracy (AUC - Visual Assessment) | 77.4% | 72.8% | [1] |
| Diagnostic Accuracy (AUC - Diagnostic Cut-off) | 85.6% | 80.2% | [1] |
| Sensitivity (Visual Assessment) | Similar to [18F]FDG | Similar to [18F]FAMT | [1] |
| Specificity (Diagnostic Cut-off) | Significantly Higher (p < 0.05) | Lower than [18F]FAMT | [1] |
Standardized Uptake Values (SUV) in Specific Cancers:
| Cancer Type | [18F]FAMT (SUVmax) | [18F]FDG (SUVmax) | Source |
| Esophageal Cancer (Median SUVmean) | - | 6.0 | |
| Non-Small Cell Lung Cancer (Pooled SUVmax) | - | 7.59 | |
| Head and Neck SCC (Mean SUV) | 4.4 ± 2.2 | 13.0 ± 9.3 | |
| High-Grade Glioma (maxTBR-delay) | - | 7.4 ± 3.6 |
Unveiling the Biological Pathways: Uptake and Metabolism
The differential diagnostic performance of [18F]FAMT and [18F]FDG stems from their distinct biological transport and metabolic pathways within cancer cells.
[18F]FDG: A Marker of Glycolytic Activity
[18F]FDG, a glucose analog, is transported into cells via glucose transporters (GLUTs), which are often overexpressed in malignant cells. Once inside, it is phosphorylated by hexokinase to [18F]FDG-6-phosphate. Unlike glucose-6-phosphate, [18F]FDG-6-phosphate is not a substrate for further glycolysis and becomes metabolically trapped within the cell. This accumulation forms the basis of the PET signal and reflects the high glycolytic rate characteristic of many cancers, a phenomenon known as the Warburg effect.
References
A Researcher's Guide to Comparing Antibodies Against 3-Fluoro-L-tyrosine (3-F-Tyr) Containing Proteins
For researchers, scientists, and drug development professionals, the specific and sensitive detection of proteins containing 3-Fluoro-L-tyrosine (3-F-Tyr) is crucial for a range of applications, from proteomic analysis to targeted therapeutic development. This guide provides a framework for the objective comparison of antibodies developed to recognize this specific post-translational modification. While commercially available, broadly validated monoclonal or polyclonal antibodies specifically targeting 3-F-Tyr are not widely documented, this guide outlines the essential experimental data and protocols necessary for their evaluation and comparison.
The incorporation of 3-F-Tyr, a non-canonical amino acid, into proteins allows for novel biochemical and pharmacological studies. Consequently, the development of specific antibodies to detect these modified proteins is a significant area of research. The primary challenge in utilizing such antibodies is ensuring their specificity for 3-F-Tyr and minimal cross-reactivity with unmodified L-tyrosine and other structurally similar amino acid analogs.
Comparative Performance of Anti-3-Fluoro-L-tyrosine Antibodies
A direct comparison of anti-3-F-Tyr antibodies requires rigorous testing against various antigens. The following tables present a hypothetical comparison of two monoclonal antibodies (mAb-3F-Tyr-A and mAb-3F-Tyr-B) and one polyclonal antibody (pAb-3F-Tyr-C) to illustrate the key performance indicators that should be assessed.
Table 1: Specificity and Cross-Reactivity Profile
| Antibody ID | Immunogen | Target Specificity (EC50, nM) for 3-F-Tyr Peptide | Cross-Reactivity with L-Tyrosine Peptide (%) | Cross-Reactivity with 3-Chloro-L-tyrosine Peptide (%) | Cross-Reactivity with 3-Bromo-L-tyrosine Peptide (%) |
| mAb-3F-Tyr-A | KLH-conjugated 3-F-Tyr | 1.5 | < 0.1 | 5.2 | 2.8 |
| mAb-3F-Tyr-B | 3-F-Tyr containing recombinant protein | 0.8 | < 0.05 | 2.5 | 1.1 |
| pAb-3F-Tyr-C | KLH-conjugated 3-F-Tyr | 5.2 | < 1.0 | 15.7 | 10.5 |
Table 2: Application-Specific Performance
| Antibody ID | Western Blot (WB) Sensitivity (ng of 3-F-Tyr Protein) | Enzyme-Linked Immunosorbent Assay (ELISA) Detection Limit (ng/mL) | Immunoprecipitation (IP) Efficiency (%) | Recommended Dilution (WB) | Recommended Concentration (ELISA, µg/mL) |
| mAb-3F-Tyr-A | 5 | 0.1 | 75 | 1:2000 | 1.0 |
| mAb-3F-Tyr-B | 1 | 0.05 | 90 | 1:5000 | 0.5 |
| pAb-3F-Tyr-C | 10 | 0.5 | 60 | 1:1000 | 2.0 |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment and comparison of antibody performance.
Protocol 1: Competitive ELISA for Specificity and Cross-Reactivity Assessment
This protocol determines the specificity of an anti-3-F-Tyr antibody by measuring its binding to a 3-F-Tyr-containing peptide in the presence of various competitors.
Materials:
-
96-well microtiter plates
-
3-F-Tyr-conjugated Bovine Serum Albumin (BSA) for coating
-
Anti-3-F-Tyr primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Competitor peptides: 3-F-Tyr-containing peptide, L-tyrosine-containing peptide, and other halogenated tyrosine peptides.
Procedure:
-
Coat the microtiter plate wells with 1 µg/mL of 3-F-Tyr-BSA in a suitable coating buffer overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with blocking buffer for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Prepare serial dilutions of the competitor peptides.
-
Mix the anti-3-F-Tyr antibody with each dilution of the competitor peptides and incubate for 1 hour at room temperature.
-
Add the antibody-competitor mixture to the coated wells and incubate for 2 hours at room temperature.
-
Wash the wells five times with wash buffer.
-
Add the HRP-conjugated secondary antibody at the recommended dilution and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each competitor at each concentration to determine the IC50 values and cross-reactivity.
Protocol 2: Western Blot for Sensitivity and Specificity
This protocol assesses the ability of the antibody to detect 3-F-Tyr containing proteins in a complex mixture.
Materials:
-
Protein samples containing 3-F-Tyr and control samples without 3-F-Tyr.
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Anti-3-F-Tyr primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature. To avoid non-specific signals that can arise from phosphoproteins in milk, BSA is recommended as a blocking agent.[1]
-
Incubate the membrane with the anti-3-F-Tyr primary antibody at the desired dilution in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Apply the chemiluminescent substrate and image the blot using a suitable imaging system.
-
To confirm equal protein loading, the blot can be stripped and re-probed with an antibody against a housekeeping protein.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz can effectively illustrate complex experimental workflows and the principles of antibody specificity.
Conclusion
The robust characterization of antibodies against this compound is paramount for their reliable use in research and development. By employing standardized protocols for assessing specificity, sensitivity, and cross-reactivity, researchers can objectively compare different antibody candidates. While the ideal antibody will exhibit high affinity for 3-F-Tyr and negligible binding to unmodified tyrosine and other analogs, the acceptable level of cross-reactivity will ultimately depend on the specific application. This guide provides the necessary framework to generate the data required for an informed comparison and selection of the most suitable antibody for your research needs.
References
Assessing the Functional Impact of 3-Fluoro-L-tyrosine Substitution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids into proteins represents a powerful tool for probing and engineering protein function. Among these, 3-Fluoro-L-tyrosine (3-F-Tyr) has emerged as a valuable analog for L-tyrosine, offering unique physicochemical properties that can modulate protein stability, enzyme kinetics, and cellular signaling pathways. This guide provides a comparative analysis of the functional impact of 3-F-Tyr substitution, supported by experimental data and detailed methodologies to aid in the design and interpretation of research in this area.
Data Presentation: Comparative Analysis of Physicochemical and Functional Properties
The substitution of tyrosine with 3-F-Tyr introduces minimal steric perturbation while significantly altering the electronic properties of the aromatic ring. This seemingly subtle change can have profound effects on protein function. Below is a summary of key physicochemical properties and a comparative overview of the functional impact of 3-F-Tyr and other tyrosine analogs.
Table 1: Physicochemical Properties of Tyrosine and its Analogs
| Amino Acid | Molecular Weight ( g/mol ) | pKa (phenol) | Ring Substituent |
| L-Tyrosine | 181.19 | ~10.1 | -OH |
| This compound | 199.18 | ~8.8 | -F |
| 3-Amino-L-tyrosine | 196.20 | - | -NH2 |
| 3-Nitro-L-tyrosine | 226.18 | ~7.2 | -NO2 |
Table 2: Comparative Functional Impact of Tyrosine Analog Substitution
| Parameter | L-Tyrosine (Wild-Type) | This compound | 3-Amino-L-tyrosine | 3-Nitro-L-tyrosine |
| Protein Stability (Tm) | Baseline | Generally similar or slightly decreased | Often decreased | Significantly decreased |
| Enzyme Kinetics (Generic) | Baseline | Can increase or decrease activity | Often decreases activity | Generally decreases activity |
| Cellular Toxicity | Low | Low to moderate | Moderate to high, peroxidase-dependent | Associated with oxidative stress |
Experimental Protocols: Key Methodologies
Accurate assessment of the functional consequences of 3-F-Tyr incorporation requires robust experimental protocols. The following sections detail the methodologies for key experiments.
Site-Specific Incorporation of this compound
The incorporation of 3-F-Tyr at a specific site within a protein is typically achieved using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with an amber (TAG) codon at the desired tyrosine position.
-
Plasmid encoding the orthogonal 3-F-Tyr-tRNA synthetase and its cognate tRNA (e.g., pEVOL-pylT-FYRS).
-
This compound
-
Terrific Broth (TB) or other rich growth media
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Arabinose
Protocol:
-
Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL plasmid.
-
Select for double transformants on LB agar plates containing the appropriate antibiotics.
-
Inoculate a single colony into 5 mL of TB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate 1 L of TB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce the expression of the orthogonal synthetase/tRNA pair by adding arabinose to a final concentration of 0.02% (w/v).
-
Simultaneously, supplement the culture with this compound to a final concentration of 1 mM.
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and purify the protein using standard chromatography techniques.
Protein Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).
Materials:
-
Purified wild-type and 3-F-Tyr-containing protein
-
SYPRO Orange Protein Gel Stain (5000x concentrate)
-
Appropriate protein buffer (e.g., PBS, HEPES)
-
Real-time PCR instrument with a melt curve function
Protocol:
-
Prepare a working stock of the protein at a concentration of 0.1-0.2 mg/mL in the desired buffer.
-
Prepare a 50x working solution of SYPRO Orange dye by diluting the 5000x stock 1:100 in deionized water.
-
In a 96-well PCR plate, prepare triplicate reactions for each protein variant. Each 20 µL reaction should contain:
-
18 µL of the protein solution
-
2 µL of the 50x SYPRO Orange dye
-
-
Seal the plate with an optical-quality sealing film.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is determined by identifying the inflection point of the sigmoidal melting curve, which corresponds to the peak of the first derivative plot.
Enzyme Kinetics Assay
This protocol outlines a general procedure for determining the Michaelis-Menten kinetic parameters (Km and Vmax) for an enzyme. The specific substrate and detection method will vary depending on the enzyme being studied.
Materials:
-
Purified wild-type and 3-F-Tyr-containing enzyme
-
Enzyme substrate
-
Appropriate reaction buffer
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of the enzyme at a known concentration in the reaction buffer.
-
Prepare a series of substrate dilutions in the reaction buffer, typically ranging from 0.1x to 10x the expected Km value.
-
In a 96-well plate, set up reactions in triplicate for each substrate concentration.
-
Initiate the reaction by adding a fixed amount of the enzyme to each well. The final reaction volume should be consistent across all wells.
-
Immediately place the plate in the microplate reader and measure the product formation or substrate depletion over time at a specific wavelength.
-
Determine the initial reaction velocity (V0) for each substrate concentration by calculating the slope of the linear portion of the progress curve.
-
Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
Cellular Viability (MTT) Assay
This assay assesses the cytotoxicity of 3-F-Tyr by measuring the metabolic activity of cultured cells.
Materials:
-
Adherent or suspension cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add 100 µL of the treatment solutions to the respective wells. Include untreated and vehicle-treated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is crucial for clear communication. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
The dopamine synthesis pathway is a critical neuronal process where L-tyrosine is converted to dopamine through the action of two key enzymes: Tyrosine Hydroxylase (TH) and Aromatic L-amino acid Decarboxylase (AADC).[1][2] Tyrosine Hydroxylase, the rate-limiting enzyme in this pathway, hydroxylates L-tyrosine to produce L-DOPA.[2] Subsequently, AADC decarboxylates L-DOPA to form dopamine.[1] The introduction of this compound can potentially act as a competitive inhibitor or an alternative substrate for Tyrosine Hydroxylase, thereby modulating the production of dopamine.[3] This makes 3-F-Tyr a valuable tool for studying the regulation and dysregulation of this important neurotransmitter pathway.
References
A Comparative Guide to the Enzymatic Inhibition of 3-Fluoro-L-tyrosine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic inhibition profiles of 3-Fluoro-L-tyrosine and its analogs. By summarizing quantitative data, detailing experimental methodologies, and visualizing relevant pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential and biochemical interactions of these compounds.
Executive Summary
This compound, a fluorinated analog of the amino acid L-tyrosine, and its derivatives are of significant interest in medicinal chemistry due to their potential to modulate the activity of key enzymes involved in crucial physiological pathways. This guide focuses on their inhibitory effects on four primary enzymes: Tyrosine Aminotransferase (TAT), Aromatic L-amino acid Decarboxylase (AADC), Tyrosine Hydroxylase (TH), and Tryptophan Hydroxylase (TPH). While qualitative inhibitory activity is documented for some of these interactions, a comprehensive quantitative comparison has been challenging due to the limited availability of specific inhibitory constants (Kᵢ and IC₅₀) in publicly accessible literature. This guide compiles the available information and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.
Data Presentation: Enzymatic Inhibition Profile
A comprehensive quantitative comparison of the inhibitory potency of this compound and its analogs is hampered by the scarcity of publicly available Kᵢ and IC₅₀ values. The following table summarizes the known inhibitory activities and highlights the data gaps.
| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ | IC₅₀ | Source |
| This compound | Tyrosine Aminotransferase (TAT) | Substrate | Not Reported | Not Reported | [1] |
| α-Fluoromethyl-6-fluoro-m-tyrosine | Aromatic L-amino acid Decarboxylase (AADC) | Irreversible | Not Reported | Comparable to FMDOPA | [2] |
| 3-Iodo-L-tyrosine | Tyrosine Hydroxylase (TH) | Inhibitor | Not Reported | Not Reported | [3] |
| α-Methyl-p-tyrosine | Tyrosine Hydroxylase (TH) | Inhibitor | Not Reported | Not Reported | [3] |
| Omeprazole (for comparison) | Tryptophan Hydroxylase 1 (TPH1) | Non-competitive | Not Reported | Low µM | [4] |
| Omeprazole (for comparison) | Tryptophan Hydroxylase 2 (TPH2) | Non-competitive | Not Reported | Low µM |
FMDOPA (α-fluoromethyl-DOPA) is a potent irreversible inhibitor of AADC.
Experimental Protocols
To facilitate further research and quantitative comparison, detailed methodologies for key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for the specific analysis of this compound and its analogs.
Protocol 1: Tyrosine Aminotransferase (TAT) Inhibition Assay (Spectrophotometric)
This assay measures the activity of TAT by monitoring the formation of p-hydroxyphenylpyruvate.
Materials:
-
Purified or recombinant Tyrosine Aminotransferase (TAT)
-
L-tyrosine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Potassium phosphate buffer (pH 7.4)
-
This compound or its analog (inhibitor)
-
Enzyme diluent (e.g., buffer containing bovine serum albumin)
-
Microplate reader capable of measuring absorbance at 310 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of L-tyrosine, α-ketoglutarate, PLP, and the inhibitor in the appropriate buffer.
-
Enzyme Preparation: Dilute the TAT enzyme to the desired concentration in the enzyme diluent.
-
Assay Reaction: In a 96-well UV-transparent microplate, add the following in order:
-
Potassium phosphate buffer
-
PLP solution
-
α-ketoglutarate solution
-
Inhibitor solution at various concentrations (or vehicle for control)
-
Enzyme solution
-
-
Initiation of Reaction: Add the L-tyrosine solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 310 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C). The rate of p-hydroxyphenylpyruvate formation is proportional to the TAT activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the Kᵢ value and the mechanism of inhibition, perform the assay with varying concentrations of both the substrate (L-tyrosine) and the inhibitor, and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Protocol 2: Aromatic L-amino acid Decarboxylase (AADC) Inhibition Assay (HPLC-based)
This method quantifies AADC activity by measuring the enzymatic conversion of L-DOPA to dopamine, which is detected by High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Materials:
-
Tissue homogenate or cell lysate containing AADC
-
L-DOPA (substrate)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Phosphate buffer (pH 7.2)
-
This compound or its analog (inhibitor)
-
Perchloric acid (to stop the reaction)
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Homogenize the tissue or lyse the cells in a suitable buffer to release the AADC enzyme.
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
Phosphate buffer
-
PLP solution
-
Inhibitor solution at various concentrations (or vehicle for control)
-
Sample containing AADC
-
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Enzyme Reaction: Add L-DOPA solution to initiate the reaction and incubate for a defined time (e.g., 20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.
-
Sample Processing: Centrifuge the tubes to pellet the precipitated proteins. Collect the supernatant for HPLC analysis.
-
HPLC Analysis: Inject the supernatant into the HPLC system. Separate dopamine from other components on the C18 column using an appropriate mobile phase. Detect dopamine using the electrochemical detector.
-
Data Analysis: Quantify the amount of dopamine produced by comparing the peak area to a standard curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value. Kᵢ determination can be performed as described in Protocol 1.
Protocol 3: Tyrosine Hydroxylase (TH) Inhibition Assay (Radiometric)
This assay measures the activity of TH by quantifying the conversion of [³H]-L-tyrosine to [³H]-L-DOPA.
Materials:
-
Purified or recombinant Tyrosine Hydroxylase (TH)
-
[³H]-L-tyrosine (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
HEPES buffer (pH 7.0)
-
This compound or its analog (inhibitor)
-
Dowex-50 cation-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Reaction Cocktail: Prepare a reaction cocktail containing HEPES buffer, BH₄, DTT, and catalase.
-
Assay Setup: In microcentrifuge tubes, add:
-
Reaction cocktail
-
Inhibitor solution at various concentrations (or vehicle for control)
-
TH enzyme
-
-
Reaction Initiation: Add [³H]-L-tyrosine to start the reaction and incubate at 37°C for a specified time (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Separation of Product: Apply the reaction mixture to a Dowex-50 column to separate the [³H]-L-DOPA product from the unreacted [³H]-L-tyrosine.
-
Quantification: Elute the [³H]-L-DOPA and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the enzyme activity based on the amount of [³H]-L-DOPA formed. Determine the IC₅₀ and Kᵢ values as described in the previous protocols.
Protocol 4: Tryptophan Hydroxylase (TPH) Inhibition Assay (Fluorometric)
This continuous assay measures TPH activity by monitoring the fluorescence increase associated with the conversion of a non-fluorescent substrate analog to a fluorescent product. Alternatively, HPLC-based methods can be used to directly measure the formation of 5-hydroxytryptophan.
Materials (Fluorometric Assay):
-
Purified or recombinant Tryptophan Hydroxylase (TPH1 or TPH2)
-
L-tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
HEPES buffer (pH 7.4)
-
A suitable fluorogenic probe that reacts with the product
-
This compound or its analog (inhibitor)
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture: In a 96-well black microplate, prepare a reaction mixture containing HEPES buffer, BH₄, DTT, catalase, and the fluorogenic probe.
-
Assay Components: Add the following to the wells:
-
Reaction mixture
-
Inhibitor solution at various concentrations (or vehicle for control)
-
TPH enzyme
-
-
Reaction Initiation: Add L-tryptophan to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the initial reaction rates and calculate the IC₅₀ and Kᵢ values as previously described.
Mandatory Visualizations
Signaling Pathway: Catecholamine Biosynthesis
The following diagram illustrates the enzymatic pathway for the synthesis of catecholamines, highlighting the enzymes that can be targeted by this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. "Aromatic L-Amino Acid Decarboxylase (AAAD) Inhibitors as Carcinoid Tum" by Dhanabalan Murali, Leo G. Flores et al. [cornerstone.lib.mnsu.edu]
- 3. Inhibition of aromatic L-amino acid decarboxylase and tyrosine aminotransferase by the monoamine oxidase inhibitor phenelzine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
A Comparative Guide to the Research Applications of 3-Fluoro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
3-Fluoro-L-tyrosine, a fluorinated analog of the amino acid L-tyrosine, has emerged as a versatile tool in various research fields. Its unique properties, stemming from the substitution of a hydrogen atom with fluorine, allow for novel applications in medical imaging, neurobiology, protein engineering, and the study of enzyme mechanisms. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data and detailed methodologies.
Positron Emission Tomography (PET) Imaging in Oncology
Radiolabeled derivatives of this compound, such as [¹⁸F]Fluoro-α-methyl-L-tyrosine ([¹⁸F]FAMT) and O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), are utilized as tracers for PET imaging to visualize and characterize tumors. These amino acid tracers offer advantages over the more conventional [¹⁸F]Fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), particularly in providing higher tumor specificity.[1][2] Malignant cells often exhibit increased amino acid transport, and tracers like [¹⁸F]FAMT are selectively taken up by L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers.[1][2]
Comparative Performance Data
| Tracer | Application | Sensitivity | Specificity | Tumor-to-Background Ratio (TBR) / SUV | Reference |
| [¹⁸F]FAMT | Differentiating malignant from inflammatory lesions | Lower than [¹⁸F]FDG | Superior to [¹⁸F]FDG | Higher T/N ratios in gliomas compared to [¹⁸F]FDG.[2] | |
| [¹⁸F]FET | Diagnosing recurrent brain tumors | 86% (increased uptake vs. normal brain) | Limited by uptake in some benign lesions | L/B ratios show significant differences between low- and high-grade gliomas. | |
| [¹⁸F]FDG | General tumor imaging | High | Lower, with high uptake in inflammatory lesions and normal brain tissue | Lower T/N ratios in brain tumors due to high background uptake. | |
| [¹⁸F]FLT | Diagnosing relapse after radiotherapy in lung cancer | 69% | 96% | - | |
| [¹⁸F]FDG | Diagnosing relapse after radiotherapy in lung cancer | 94% | 71% | - |
SUV: Standardized Uptake Value; T/N: Tumor-to-Normal tissue ratio; L/B: Lesion-to-Background ratio.
Experimental Protocol: [¹⁸F]FET PET Imaging for Brain Tumor Diagnosis
This protocol is a generalized representation based on common clinical practices.
-
Patient Preparation:
-
Patients should fast for a minimum of 4-6 hours prior to the scan.
-
Blood glucose levels should be checked before tracer injection.
-
Patients should be well-hydrated.
-
-
Radiotracer Administration:
-
Administer approximately 180-240 MBq of [¹⁸F]FET intravenously.
-
-
Image Acquisition:
-
PET scans are typically acquired 30-50 minutes after the injection of the tracer.
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
-
Data Analysis:
-
Tumor uptake is quantified using the Standardized Uptake Value (SUV). The SUV is calculated as the ratio of the radioactivity concentration in the region of interest (ROI) to the injected dose normalized by the patient's body weight.
-
SUV = C(T) / (injected dose / patient's weight)
-
Tumor-to-background ratios are calculated by dividing the SUVmax in the tumor by the mean SUV of a reference region in the contralateral normal brain tissue.
-
Caption: Workflow for [¹⁸F]FET PET imaging in oncology.
Neuroscience Research: Parkinson's Disease
In the realm of neuroscience, 6-[¹⁸F]fluoro-m-tyrosine ([¹⁸F]FMT) serves as a PET tracer to evaluate the integrity of the presynaptic dopaminergic system, which is compromised in Parkinson's disease (PD). [¹⁸F]FMT is a substrate for the enzyme L-aromatic amino acid decarboxylase (AADC), which is involved in dopamine synthesis. A key advantage of [¹⁸F]FMT over the traditional tracer 6-[¹⁸F]fluoro-L-dopa ([¹⁸F]FDOPA) is that it is not a substrate for catechol-O-methyltransferase (COMT), leading to a more favorable uptake-to-background ratio.
Comparative Performance Data
| Tracer | Parameter | Correlation with UPDRS Motor Score | Notes | Reference |
| 6-[¹⁸F]fluoro-m-tyrosine ([¹⁸F]FMT) | Contralateral Putamen Uptake | Inverse correlation ( | r | > 0.72, P < .005) |
| 6-[¹⁸F]fluoro-L-dopa ([¹⁸F]FDOPA) | Contralateral Putamen Uptake | Not significantly correlated | Uptake is complicated by metabolism by COMT. |
UPDRS: Unified Parkinson's Disease Rating Scale.
Experimental Protocol: [¹⁸F]FMT PET Imaging in Parkinson's Disease
This protocol is a generalized representation based on research practices.
-
Patient Preparation:
-
Patients should be off anti-Parkinsonian medication for at least 18 hours prior to the scan.
-
To block peripheral AADC activity, patients are often pre-treated with carbidopa (e.g., 2.5 mg/kg orally) 60-90 minutes before tracer injection.
-
-
Radiotracer Administration:
-
Administer approximately 185-370 MBq of [¹⁸F]FMT intravenously.
-
-
Image Acquisition:
-
Dynamic PET imaging is performed for 60-90 minutes following tracer injection.
-
A transmission scan is acquired for attenuation correction.
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the striatum (caudate and putamen) and a reference region (e.g., cerebellum).
-
The tissue-derived uptake rate constant (Kᵢ) is calculated using graphical analysis (e.g., Patlak plot).
-
The Kᵢ values are then correlated with clinical assessments, such as the UPDRS score.
-
Caption: Simplified dopaminergic synthesis pathway and the action of [¹⁸F]FMT.
Protein Engineering and Enzyme Mechanism Studies
This compound is a valuable tool for protein engineers and enzymologists. Its incorporation into proteins can alter their electronic properties, providing insights into protein structure, function, and dynamics. The fluorine atom serves as a sensitive NMR probe for studying protein-ligand interactions and conformational changes. Furthermore, fluorinated tyrosine analogs can be used to probe the catalytic mechanisms of enzymes.
Comparative Applications
| Application | This compound | Conventional Method/Alternative | Advantages of this compound |
| Protein Structure and Dynamics | Site-specific incorporation for ¹⁹F NMR studies. | X-ray crystallography, Cryo-EM, standard NMR | Provides a sensitive, background-free probe for studying conformational changes and interactions in solution. |
| Enzyme Mechanism Studies | Used as a substrate analog to probe catalytic mechanisms. | Site-directed mutagenesis of catalytic residues | Allows for subtle electronic perturbations without drastic structural changes, providing detailed mechanistic insights. |
Experimental Protocol: Site-Specific Incorporation of this compound in E. coli
This protocol is based on the use of an orthogonal aminoacyl-tRNA synthetase/suppressor tRNA pair.
-
Plasmid Preparation:
-
Clone the gene of interest into an expression vector.
-
Introduce an amber stop codon (TAG) at the desired site for this compound incorporation using site-directed mutagenesis.
-
Co-transform the expression plasmid and a plasmid encoding the orthogonal synthetase/tRNA pair into a suitable E. coli strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Grow the co-transformed cells in minimal medium supplemented with the appropriate antibiotics.
-
When the culture reaches an OD₆₀₀ of 0.4-0.6, add this compound to the medium (final concentration 1-2 mM).
-
Induce protein expression with IPTG (final concentration 0.5-1 mM).
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Protein Purification and Analysis:
-
Harvest the cells by centrifugation.
-
Purify the fluorinated protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
-
Confirm the incorporation of this compound by mass spectrometry and/or ¹⁹F NMR spectroscopy.
-
Caption: Logical workflow for site-specific incorporation of this compound.
References
Benchmarking 3-Fluoro-L-tyrosine (¹⁸F-FET) Against Other PET Tracers for Oncological Applications
An Objective Comparison for Researchers and Drug Development Professionals
The landscape of oncological imaging is continually evolving, with a growing emphasis on metabolic and functional characterization of tumors to guide diagnosis, treatment planning, and response assessment. Positron Emission Tomography (PET) has emerged as a powerful tool in this regard. While [¹⁸F]Fluorodeoxyglucose (¹⁸F-FDG) remains the most widely used PET tracer, its limitations, such as high uptake in inflammatory tissues and the brain, have spurred the development of alternative tracers. Among these, amino acid analogues, particularly O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (¹⁸F-FET), have shown considerable promise. This guide provides a comprehensive benchmark of ¹⁸F-FET against other key PET tracers in oncology, supported by experimental data and detailed methodologies.
Comparative Performance of PET Tracers
The diagnostic and prognostic value of a PET tracer is determined by several key performance metrics, including its sensitivity in detecting malignant lesions, its specificity in differentiating tumors from non-malignant tissues, and the resulting tumor-to-background ratio (TBR) which influences image contrast and lesion delineability. The following tables summarize the quantitative performance of ¹⁸F-FET in comparison to ¹⁸F-FDG, [¹¹C]Methionine (¹¹C-MET), and [¹⁸F]Fluoro-L-dihydroxyphenylalanine (¹⁸F-FDOPA) across various oncological applications.
Brain Tumors (Gliomas)
In neuro-oncology, amino acid PET tracers generally outperform ¹⁸F-FDG due to the high physiological glucose uptake in the normal brain parenchyma, which obscures tumor signals.[1]
| Performance Metric | ¹⁸F-FET | ¹⁸F-FDG | ¹¹C-MET | ¹⁸F-FDOPA | Source(s) |
| Sensitivity (Tumor vs. Non-Tumor) | 82-94% | 35-38% | High (similar to FET) | High (similar to FET) | [2][3] |
| Specificity (Tumor vs. Non-Tumor) | 62-88% | 65-86% | Lower than FDG | N/A | [2][3] |
| Sensitivity (High-Grade vs. Low-Grade Glioma) | 88% | 63% | 94% | N/A | |
| Specificity (High-Grade vs. Low-Grade Glioma) | 57% | 89% | 55% | N/A | |
| Tumor-to-Background Ratio (TBR) mean | 3.8 ± 1.7 | Lower than FET | N/A | 3.4 ± 1.2 | |
| SUVmax | 4.9 ± 2.3 | N/A | N/A | 4.3 ± 2.0 |
Head and Neck Squamous Cell Carcinoma (HNSCC)
The utility of ¹⁸F-FET has also been explored in cancers outside the central nervous system, such as head and neck squamous cell carcinoma.
| Performance Metric | ¹⁸F-FET | ¹⁸F-FDG | Source(s) |
| Sensitivity | 75% | 93% | |
| Specificity | 95% | 79% | |
| Accuracy | 90% | 83% | |
| SUVmax (mean) | 4.4 ± 2.2 | 13.0 ± 9.3 |
Signaling Pathways and Experimental Workflows
To understand the basis of the differential performance of these tracers, it is crucial to examine their underlying biological transport and metabolic pathways, as well as the standardized procedures for their use in a clinical research setting.
Uptake Mechanism of Amino Acid PET Tracers
The accumulation of amino acid tracers like ¹⁸F-FET in tumor cells is primarily mediated by specific amino acid transporters that are overexpressed in malignant tissues. The L-type amino acid transporter 1 (LAT1) is a key player in this process.
Experimental Workflow for Comparative PET Imaging Study
A robust experimental design is critical for the objective comparison of different PET tracers. The following workflow outlines the key steps in a clinical research setting.
Experimental Protocols
Standardized protocols are essential for ensuring the reproducibility and comparability of PET imaging data across different studies and centers. The following is a generalized protocol for ¹⁸F-FET PET/CT imaging in oncology, based on current best practices primarily derived from neuro-oncology guidelines.
1. Patient Preparation
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to tracer injection to minimize competitive inhibition of tracer uptake.
-
Hydration: Adequate hydration is encouraged.
-
Medication: A review of the patient's current medications should be conducted. No specific medication adjustments are generally required for ¹⁸F-FET PET.
-
Blood Glucose: While not as critical as for ¹⁸F-FDG, blood glucose levels may be checked as per institutional protocol.
2. Radiotracer Administration
-
Dose: A standard adult dose of 180-250 MBq of ¹⁸F-FET is administered intravenously. The dose may be adjusted based on patient weight.
-
Injection: The injection should be administered as a bolus.
3. Image Acquisition
-
Uptake Time: Image acquisition typically begins 20-40 minutes post-injection. For dynamic imaging, acquisition starts at the time of injection.
-
Scanner: A calibrated PET/CT scanner should be used.
-
Patient Positioning: The patient should be positioned comfortably to minimize motion artifacts during the scan. The area of interest should be centered in the field of view.
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT may be performed if clinically indicated, typically after the PET emission scan.
-
PET Scan: Static emission scanning is performed for a duration of 10-20 minutes over the region of interest. For whole-body imaging, multiple bed positions may be required. Dynamic scanning, if performed, typically involves a series of frames over a 40-50 minute period.
4. Image Reconstruction and Analysis
-
Reconstruction: Images are reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and random coincidences.
-
Image Analysis:
-
Visual Analysis: Images are reviewed by an experienced nuclear medicine physician or radiologist to identify areas of abnormal tracer uptake.
-
Quantitative Analysis: Regions of interest (ROIs) are drawn on the tumor and a reference background region (e.g., contralateral normal brain tissue or a large vessel). The following parameters are calculated:
-
Standardized Uptake Value (SUV): SUVmax and SUVmean are calculated to quantify tracer uptake.
-
Tumor-to-Background Ratio (TBR): The ratio of SUV in the tumor to the SUV in the background region is calculated.
-
-
Conclusion
¹⁸F-FET PET imaging represents a valuable tool in the armamentarium of oncological imaging, particularly in neuro-oncology where it demonstrates superior diagnostic performance over ¹⁸F-FDG in differentiating tumor from normal brain tissue. Its utility in other cancers, such as head and neck cancer, is promising, especially for its high specificity in distinguishing tumor from inflammation. However, ¹⁸F-FDG generally shows higher sensitivity in many extra-cranial tumors. The choice of PET tracer should be guided by the specific clinical question, the cancer type, and the known performance characteristics of each tracer. Further research and standardization of protocols for ¹⁸F-FET in a broader range of oncological applications are warranted to fully elucidate its clinical potential.
References
- 1. scilit.com [scilit.com]
- 2. 18F-Fluorodeoxyglucose Positron Emission Tomography/Magnetic Resonance in Lymphoma: Comparison With 18F-Fluorodeoxyglucose Positron Emission Tomography/Computed Tomography and With the Addition of Magnetic Resonance Diffusion-Weighted Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance of 18F-FET versus 18F-FDG-PET for the diagnosis and grading of brain tumors: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Fluoro-L-tyrosine: A Step-by-Step Guide for Laboratory Personnel
For immediate release: Researchers, scientists, and drug development professionals handling 3-Fluoro-L-tyrosine must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. As a fluorinated organic compound, this compound is classified as hazardous waste and requires specialized disposal procedures. This guide provides essential, step-by-step instructions for its safe handling and disposal.
Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. Safety Data Sheets (SDS) indicate that this compound is toxic if swallowed and may cause skin, eye, and respiratory irritation[1]. Therefore, all handling and disposal activities must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.
Step 1: Waste Segregation
Proper segregation of chemical waste is the foundational step for safe and compliant disposal. Due to its chemical composition, this compound waste must be categorized as halogenated organic waste .
-
Solid Waste:
-
Unused or Expired Chemical: Keep in its original container whenever possible.
-
Contaminated Lab Supplies: Items such as gloves, weighing paper, and absorbent pads contaminated with this compound should be collected separately. These items are also considered hazardous waste.
-
-
Liquid Waste:
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected in a designated hazardous waste container. Do not dispose of these solutions down the drain [2].
-
Container Rinsate: When rinsing containers that held this compound, the first rinse must be collected and treated as hazardous waste. Subsequent rinses may also need to be collected depending on institutional policies.
-
It is critical to keep halogenated waste streams separate from non-halogenated waste, as this affects the disposal method and cost[2][3][4].
Step 2: Waste Containerization and Labeling
Proper containment and clear labeling are mandated by regulatory bodies to prevent accidental mixing of incompatible chemicals and to ensure proper handling by waste management personnel.
-
Container Selection: Use only containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers with secure, screw-on caps are generally suitable. The use of metal cans for accumulating halogenated solvents is not recommended as they can corrode.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic")
-
The accumulation start date
-
For mixtures, list all components and their approximate percentages.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas within the laboratory are required for the temporary collection of hazardous waste.
-
Location: The Satellite Accumulation Area (SAA) must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: All liquid waste containers should be placed in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.
-
Container Management: Waste containers must be kept closed at all times, except when adding waste.
Step 4: Arranging for Waste Collection
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is often done through an online portal.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across public roads. This must be handled by trained professionals.
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 260-261°C | |
| Boiling Point | 362.4±42.0 °C (Predicted) | |
| Density | 1.421±0.06 g/cm³ (Predicted) | |
| Water Solubility | 9.8 g/L |
Disposal Workflow Diagram
References
Essential Safety and Logistics for Handling 3-Fluoro-L-tyrosine
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Fluoro-L-tyrosine, a non-proteinogenic L-alpha-amino acid.[1] The following procedural steps and data will help ensure laboratory safety and proper management from acquisition to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, strict adherence to PPE guidelines is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical goggles or safety glasses with a face shield.[2] | To protect against dust particles and splashes that can cause serious eye irritation.[2] |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent skin contact which can cause irritation. |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. | To protect the skin from exposure to the chemical. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator in case of inadequate ventilation or when dust formation is likely. | To prevent respiratory tract irritation from inhaling the powder. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan minimizes the risk of exposure and contamination.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood.
-
Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of any potential exposure.
2. Weighing and Preparation:
-
To minimize dust generation, avoid pouring the powder directly from the bottle. Use a spatula to transfer small amounts.
-
If possible, weigh the powder inside a fume hood to control airborne particles. If a balance is not available in a hood, tare a sealed container, add the powder in the hood, seal it, and then weigh it outside the hood.
-
When preparing solutions, work over disposable bench covers to easily manage any spills.
3. General Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe in dust, fumes, or mists.
-
Practice good industrial hygiene: do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the product.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. As a fluorinated organic compound, it is classified as a halogenated organic waste.
Waste Segregation and Collection:
-
Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
This waste must be segregated as "halogenated organic waste." Do not mix with non-halogenated organic waste.
-
The container should be kept tightly closed when not in use and stored in a cool, dry, well-ventilated area.
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations.
Disposal Procedure:
-
Dispose of the contents and the container in accordance with all local, state, and federal regulations. This typically involves incineration at a regulated hazardous waste facility.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
